Trifluralin
Descripción
Propiedades
IUPAC Name |
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
ZSDSQXJSNMTJDA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C13H16F3N3O4 | |
| Record name | TRIFLURALIN | |
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| Record name | TRIFLURALIN | |
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DSSTOX Substance ID |
DTXSID4021395 | |
| Record name | Trifluralin | |
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Molecular Weight |
335.28 g/mol | |
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Physical Description |
Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49 °C. Used as a selective pre-emergence herbicide., Yellow-orange solid; [Hawley] Odorless; [HSDB], ODOURLESS ORANGE CRYSTALS. | |
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Boiling Point |
Decomposes (NTP, 1992), BP: 139-140 °C at 4.2 mm Hg, at 0.5kPa: 139-140 °C | |
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Flash Point |
greater than 185 °F (NTP, 1992), Flash Point > 185 °F, 151 °C (closed cup); 153 °C (tech, open cup), 100 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C, Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone, Slightly soluble in water (0.0024 g/100 mL), In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9, Solubility in water, mg/l at 20 °C: 0.2 (very poor) | |
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Density |
1.294 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.36 at 22 °C, Density (at 22 °C): 1.36 g/cm³ | |
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Vapor Pressure |
0.000199 mmHg at 85.1 °F (NTP, 1992), 0.0000458 [mmHg], 4.58X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01 | |
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Impurities |
Technical-grade trifluralin may be contaminated with N-nitrosodi-n-propylamine. This compound is present as a result of a side-reaction between nitrosating agents and di-n-propylamine during an amination step in the manufacturing process. | |
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Color/Form |
Yellow crystals, YELLOW-ORANGE PRISMS, Orange crystalline solid | |
CAS No. |
1582-09-8 | |
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Melting Point |
115 to 117 °F (NTP, 1992), 42 °C, MP: 48.5-49 °C (technical >95%), 49 °C | |
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Foundational & Exploratory
Molecular Interaction Between Trifluralin and Tubulin Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluralin, a dinitroaniline herbicide, exerts its biological activity through direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to an arrest of cell division and subsequent cell death. This technical guide provides a comprehensive overview of the molecular interactions between this compound and tubulin subunits, focusing on the mechanism of action, binding characteristics, and the molecular basis of resistance. While direct quantitative binding affinities and inhibition constants for this compound are not extensively reported in publicly available literature, this guide details the established experimental protocols to determine these crucial parameters. The provided experimental workflows and logical diagrams serve as a roadmap for researchers investigating this interaction for herbicidal or therapeutic purposes.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][2] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for various cellular processes, including chromosome segregation during mitosis, cell structure maintenance, and intracellular transport.[3][4]
This compound binds directly to tubulin subunits, and evidence strongly suggests that its primary target is the α-tubulin subunit .[5] This binding event is thought to induce a conformational change in the tubulin dimer, creating a "misshapen" complex. When this this compound-tubulin complex incorporates into a growing microtubule, it physically blocks the addition of subsequent tubulin dimers, effectively capping the growing end and halting further polymerization. Furthermore, this compound can also promote the depolymerization of existing microtubules. The disruption of microtubule formation and stability leads to the failure of spindle apparatus formation during mitosis, resulting in an arrest of the cell cycle and ultimately, cell death.
Quantitative Data on this compound-Tubulin Interaction
A thorough review of the scientific literature reveals a notable lack of specific quantitative data for the binding of this compound to tubulin. While qualitative studies have demonstrated binding, key quantitative parameters such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for tubulin polymerization, and the inhibitory constant (Ki) have not been consistently reported for this compound with purified plant or mammalian tubulin.
One study utilized [14C]-labeled this compound at a concentration of 5.8 µM to demonstrate significant and reproducible binding to tubulin isolated from the flagella of the alga Chlamydomonas eugametos. However, this study did not determine a Kd value. The absence of this data highlights a significant knowledge gap and a key area for future research.
| Parameter | Value | Species/System | Citation |
| Binding Affinity (Kd) | Not Reported | - | - |
| IC50 (Tubulin Polymerization) | Not Reported | - | - |
| Inhibitory Constant (Ki) | Not Reported | - | - |
Table 1: Summary of Quantitative Data for this compound-Tubulin Interaction. The lack of available data underscores the need for further quantitative biochemical and biophysical characterization.
Experimental Protocols
To address the gap in quantitative data, the following established experimental protocols can be employed to characterize the molecular interaction between this compound and tubulin subunits.
Recombinant Tubulin Expression and Purification
The production of highly pure and functional recombinant tubulin is a prerequisite for detailed biophysical and biochemical assays. Plant or other relevant species-specific tubulin genes can be expressed in systems such as insect cells (Spodoptera frugiperda, Sf9) or E. coli.
Detailed Methodology:
-
Gene Cloning: Clone the codon-optimized full-length cDNAs of the desired α- and β-tubulin isotypes into a suitable expression vector (e.g., pFastBac for baculovirus expression in insect cells).
-
Expression:
-
Insect Cells: Generate recombinant baculovirus and infect Sf9 or High Five™ cells. Harvest cells 48-72 hours post-infection.
-
E. coli: Co-express α- and β-tubulin chains. Optimize expression conditions (temperature, induction time, and inducer concentration).
-
-
Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM MES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 0.1 mM GTP, protease inhibitors) and lyse by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to remove cell debris and aggregates.
-
Affinity Chromatography:
-
Utilize a TOG (Tumor Overexpressed Gene) affinity column. The TOG domains of proteins like yeast Stu2 bind specifically to functional tubulin heterodimers.
-
Load the clarified lysate onto the equilibrated TOG column.
-
Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound tubulin using a high-salt buffer or a buffer containing a competing peptide.
-
-
Ion Exchange Chromatography: As a polishing step, perform ion-exchange chromatography (e.g., using a Mono Q column) to separate tubulin from any remaining contaminants.
-
Concentration and Storage: Concentrate the purified tubulin using ultrafiltration and store in a suitable buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) with GTP at -80°C.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules. The increase in turbidity (light scattering) as tubulin polymerizes is monitored spectrophotometrically.
Detailed Methodology:
-
Reagent Preparation:
-
Thaw purified tubulin on ice to a final concentration of 1-3 mg/mL in polymerization buffer (e.g., BRB80 with 1 mM GTP and 10% glycerol).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., Nocodazole) and a positive control for stabilization (e.g., Paclitaxel).
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis:
-
Plot absorbance versus time for each concentration of this compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze purified tubulin and this compound extensively against the same buffer (e.g., 25 mM PIPES pH 6.8, 100 mM KCl, 1 mM MgCl₂, 0.1 mM GTP) to minimize buffer mismatch effects.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the tubulin solution (typically in the µM range) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 fold higher concentration than tubulin) into the injection syringe.
-
Perform a series of injections of this compound into the tubulin solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat change upon each injection is measured.
-
Integrate the heat pulses and subtract the heat of dilution (determined from a control experiment injecting this compound into buffer).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Computational Docking
Molecular docking simulations can predict the binding pose and estimate the binding affinity of this compound to the tubulin structure.
Detailed Methodology:
-
Protein and Ligand Preparation:
-
Obtain a high-resolution crystal structure of the tubulin heterodimer (preferably from a plant or relevant species) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D structure of this compound and optimize its geometry using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the α-tubulin subunit based on existing literature and resistance mutation data.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock this compound into the defined binding site.
-
Generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.
-
-
Analysis:
-
Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and tubulin residues.
-
Compare the predicted binding mode with experimental data from resistance studies to validate the model.
-
Visualizations
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of this compound-induced microtubule disruption.
Experimental Workflow for Characterizing this compound-Tubulin Interaction
Caption: Workflow for quantitative analysis of this compound-tubulin interaction.
Molecular Basis of this compound Resistance
Caption: Target-site resistance to this compound via α-tubulin mutation.
Conclusion
The interaction between this compound and α-tubulin is a well-established mechanism for its herbicidal activity. However, a significant gap exists in the quantitative understanding of this interaction. The experimental protocols detailed in this guide provide a clear path for researchers to determine the binding affinity, inhibitory constants, and thermodynamic profile of this compound's interaction with tubulin. Such data are critical for the rational design of novel herbicides with improved efficacy and for exploring the potential of this compound and its analogs in other therapeutic areas, such as anti-parasitic drug development. The provided diagrams offer a clear conceptual framework for understanding the mechanism of action, experimental design, and the development of resistance.
References
Trifluralin's Impact on Plant Cell Division and Mitosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluralin, a dinitroaniline herbicide, serves as a potent disruptor of plant cell division by targeting the fundamental components of the cytoskeleton. Its primary mechanism of action involves the inhibition of microtubule polymerization, which is critical for the formation and function of the mitotic spindle. This guide provides an in-depth technical overview of the molecular interactions, cellular consequences, and experimental methodologies used to study the effects of this compound on plant mitosis. Quantitative data are summarized, and detailed protocols for key assays are provided, alongside visualizations of the signaling pathway, experimental workflow, and logical relationships to facilitate a comprehensive understanding of this compound's antimitotic activity in plants.
Introduction
This compound (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence herbicide widely used in agriculture to control annual grasses and broadleaf weeds.[1] Its efficacy lies in its ability to inhibit root and shoot development in germinating seeds.[1][2] At the cellular level, this compound disrupts mitosis, the process of nuclear division, by interfering with microtubule dynamics.[3][4] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in cell structure, intracellular transport, and the segregation of chromosomes during cell division. This document elucidates the molecular mechanism of this compound's interaction with tubulin and the subsequent effects on plant cell mitosis.
Mechanism of Action: Disruption of Microtubule Polymerization
The primary molecular target of this compound in plant cells is the tubulin protein, specifically the α-tubulin subunit. This compound binds to free tubulin heterodimers, preventing their polymerization into microtubules. This binding is thought to occur at a site distinct from that of other microtubule-targeting agents like colchicine. The incorporation of this compound-bound tubulin into a growing microtubule chain effectively caps the polymer, halting further elongation and leading to a net depolymerization of existing microtubules. The absence of a functional microtubule network has profound consequences for dividing cells.
Signaling Pathway of this compound's Action
Caption: Molecular pathway of this compound's inhibitory action on mitosis.
Cytological Effects on Plant Cells
The disruption of microtubule polymerization by this compound leads to a cascade of observable cytological effects in plant meristematic tissues, particularly in root tips.
-
Mitotic Arrest: The most prominent effect is the arrest of mitosis at the prometaphase stage. Without a functional mitotic spindle, chromosomes cannot align at the metaphase plate or segregate to opposite poles. This leads to an accumulation of cells with condensed, scattered chromosomes.
-
Formation of Multinucleated Cells: Following mitotic arrest, the nuclear envelope can reform around disorganized chromosome groups, resulting in the formation of large, polyploid, and often multinucleated cells.
-
Abnormal Cell Plate Formation: The phragmoplast, a microtubule structure essential for cell plate formation during cytokinesis, is also disrupted, leading to incomplete or absent cell walls between daughter nuclei.
-
Root Swelling: The inhibition of cell division and elongation, coupled with continued cell expansion in other dimensions, results in the characteristic swelling and stunting of root tips, a macroscopic symptom of this compound toxicity.
Quantitative Data
The following tables summarize quantitative data regarding the efficacy and effects of this compound from various studies.
Table 1: Effective Concentrations of this compound on Plant Systems
| Plant Species | Effect Measured | Concentration | Reference |
| Amaranthus palmeri (Susceptible) | EC50 (Root Length Reduction) | 0.39 µM | |
| Amaranthus palmeri (Resistant) | EC50 (Root Length Reduction) | 1.02 µM | |
| Hordeum vulgare | Root Growth Inhibition | 1 µg/ml | |
| Triticum aestivum | Improved Chromosome Doubling | 1 µM and 3 µM (48h) | |
| Chlamydomonas eugametos | Binding to Flagellar Tubulin | 5.8 µM |
Table 2: Impact of this compound on Mitotic Index
| Plant Species | Treatment Concentration | Observation | Reference |
| Allium cepa | Various | Inhibition of mitotic index | |
| Hordeum vulgare | 1 µg/ml | Suppression of mitotic activity | |
| Allium cepa | Not specified | Decrease in anaphase and telophase figures |
Table 3: Resistance to this compound
| Plant Species | Resistance Mechanism | Fold Resistance | Reference |
| Lolium rigidum | Arg-243-Met/Lys mutation in α-tubulin | 4- to 8-fold | |
| Amaranthus palmeri | Not specified (requires 2.6x more this compound) | ~2.6-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization can be monitored by an increase in turbidity (light scattering) or fluorescence.
Materials:
-
Purified plant tubulin (can be isolated using TOG affinity chromatography)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate (clear for turbidity, black for fluorescence)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex: 360 nm, Em: 450 nm)
Procedure:
-
Tubulin Preparation: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.
-
Reaction Mixture Preparation (on ice): For each reaction, prepare a tubulin polymerization mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Add the reconstituted tubulin to this mix.
-
Compound Addition: Pipette serial dilutions of this compound (and a vehicle control, e.g., DMSO) into the wells of a pre-warmed 37°C microplate.
-
Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm or fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance/fluorescence versus time. The rate of polymerization is determined from the slope of the initial linear portion of the curve. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Immunofluorescence Microscopy of Microtubules in Root Tips
This method allows for the visualization of microtubule organization in plant cells treated with this compound.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, Allium cepa)
-
This compound treatment solution
-
Fixative solution (e.g., 4% paraformaldehyde in PEMT buffer)
-
Cell wall digesting enzyme solution (e.g., cellulase, pectolyase)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA)
-
Primary antibody (e.g., anti-α-tubulin monoclonal antibody)
-
Secondary antibody (e.g., fluorescently-labeled anti-mouse IgG)
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides (poly-L-lysine coated)
-
Confocal laser scanning microscope
Procedure:
-
Plant Treatment: Germinate seeds and treat seedlings with various concentrations of this compound for a specified duration.
-
Fixation: Fix root tips in 4% paraformaldehyde in PEMT buffer for 1 hour at room temperature.
-
Washing: Wash the root tips three times for 10 minutes each in PEMT buffer.
-
Cell Wall Digestion: Incubate the root tips in a cell wall digesting enzyme solution to allow for antibody penetration. The duration and enzyme concentration will need to be optimized for the specific plant species.
-
Permeabilization: Permeabilize the cells with PBS containing Triton X-100.
-
Blocking: Block non-specific antibody binding by incubating in PBS with 3% BSA.
-
Primary Antibody Incubation: Incubate the root tips with the primary anti-α-tubulin antibody overnight at 4°C.
-
Washing: Wash extensively with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
DNA Staining: Counterstain with DAPI to visualize nuclei.
-
Mounting: Mount the root tips on a microscope slide with antifade mounting medium.
-
Imaging: Observe the microtubule structures using a confocal laser scanning microscope.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound-treated and control plant root tips
-
Chopping buffer (e.g., Galbraith's buffer)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Nylon filter (e.g., 50 µm)
-
Flow cytometer
Procedure:
-
Sample Preparation: Excise 10-20 root tips from both treated and control seedlings.
-
Nuclei Isolation: Place the root tips in a petri dish with 1 mL of ice-cold chopping buffer and chop them finely with a new razor blade for 1-2 minutes to release the nuclei.
-
Filtration: Pass the nuclear suspension through a nylon filter to remove large debris.
-
Staining: Add the PI/RNase A staining solution to the filtered suspension and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Generate DNA content histograms. The first peak represents G1 phase cells (2C DNA content), and the second peak represents G2/M phase cells (4C DNA content). Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
Visualizations of Workflows and Relationships
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for investigating this compound's antimitotic effects.
Logical Relationship of this compound's Effects
Caption: Logical cascade of events following this compound exposure in plants.
Conclusion
This compound's potent herbicidal activity is a direct consequence of its targeted disruption of microtubule dynamics, a fundamental process in plant cell division. By binding to α-tubulin and inhibiting microtubule polymerization, this compound effectively halts mitosis, leading to a range of cytological abnormalities and ultimately, the death of the seedling. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate details of this compound's mechanism of action and to explore the potential for developing novel compounds that target the plant cytoskeleton for agricultural or therapeutic purposes. A thorough understanding of these processes is crucial for managing herbicide resistance and for the rational design of new antimitotic agents.
References
- 1. This compound Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]
- 2. Understanding Resistance Mechanisms to this compound in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Mitosis | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathways of Trifluralin Degradation in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the degradation of Trifluralin, a dinitroaniline herbicide, in the soil environment. The document outlines the key aerobic and anaerobic degradation pathways, identifies known metabolites, and presents quantitative data on degradation kinetics. Furthermore, it details the experimental protocols employed for the analysis of this compound and its degradation products in soil matrices.
Introduction
This compound (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence herbicide that has been used in agriculture since the 1960s.[1] Its persistence in soil is a subject of environmental concern, prompting extensive research into its degradation pathways. The dissipation of this compound from soil is a complex process involving both abiotic factors, such as photolysis and volatilization, and biotic transformations mediated by soil microorganisms.[1][2] Microbial degradation is considered the primary mechanism for the breakdown of this herbicide in the soil incorporation zone.[3] This guide focuses on these biochemical pathways, providing the detailed information necessary for researchers in environmental science and drug development who may be studying xenobiotic metabolism.
Biochemical Degradation Pathways
The microbial degradation of this compound in soil proceeds through two main pathways, dictated by the availability of oxygen: aerobic and anaerobic. Both pathways involve a series of enzymatic reactions, primarily targeting the N-propyl groups and the nitro functional groups of the molecule. A seminal study by Golab et al. (1979) identified up to 28 degradation products in soil, forming the basis of our current understanding of these complex pathways.[1]
Aerobic Degradation
Under aerobic conditions, the degradation of this compound is initiated by the sequential removal of the two N-propyl groups (dealkylation), followed by the reduction of the nitro groups. Other reactions, including hydrolysis, cyclization, and condensation, also contribute to the formation of a diverse array of metabolites.
The initial dealkylation steps lead to the formation of α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine (TR-2) and subsequently α,α,α-trifluoro-2,6-dinitro-p-toluidine (TR-3). This is followed by the partial reduction of one or both nitro groups. For instance, TR-2 can be reduced to form α,α,α-trifluoro-5-nitro-N⁴-propyl-toluene-3,4-diamine (TR-5).
Further transformations can lead to the formation of more complex structures. Cyclization reactions can result in the formation of benzimidazole derivatives, such as 2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-benzimidazole (TR-13) and 2-ethyl-7-nitro-5-(trifluoromethyl)-benzimidazole (TR-15). Additionally, condensation reactions between partially reduced intermediates can form azoxy and azo compounds, such as TR-28, TR-29, TR-31, and TR-32.
Anaerobic Degradation
In anaerobic or water-logged soils, the degradation of this compound is generally faster than in aerobic conditions. The primary initial step under anaerobic conditions is the reduction of the nitro groups, followed by dealkylation.
The reduction of one nitro group of this compound leads to the formation of TR-4 (α,α,α-trifluoro-N⁴,N⁴-dipropyl-5-nitrotoluene-3,4-diamine). This can be followed by the reduction of the second nitro group to form diamino derivatives like TR-7. Dealkylation of these reduced intermediates also occurs, leading to compounds such as TR-9. Cyclization reactions can also take place, forming benzimidazole derivatives like TR-13 and TR-14. The formation of α,α,α-trifluorotoluene-3,4,5-triamine has been identified as a key step in the formation of soil-bound residues.
Key Enzymes in this compound Degradation
While the complete enzymatic machinery for this compound degradation is not fully elucidated, some key enzymes have been identified.
-
Nitroreductases: These enzymes are crucial for the reduction of the nitro groups, a key step in both aerobic and anaerobic pathways. A pendimethalin nitroreductase (PNR) from Bacillus subtilis Y3 has been shown to catalyze the nitroreduction of this compound.
-
Dealkylation Enzymes: The enzymes responsible for the N-dealkylation of this compound in soil microorganisms have not been definitively identified. However, in other organisms, cytochrome P450 monooxygenases are known to catalyze the N-dealkylation of various xenobiotics, including some herbicides. It is plausible that similar enzymes are involved in the microbial degradation of this compound.
Quantitative Data on this compound Degradation
The rate of this compound degradation in soil is influenced by several factors, including soil type, temperature, moisture, and the microbial population. The following table summarizes quantitative data from various studies.
| Soil Type | Condition | Temperature (°C) | Moisture | Initial Concentration | Degradation Metric | Value | Reference |
| Clay Loam | Aerobic | 30 | 70% Field Capacity | Not Specified | Half-life | 5.80 days | |
| Clay Loam | Aerobic | 20 | Not Specified | Not Specified | Half-life | ~11.6 days | |
| Clay Loam | Aerobic | 10 | Not Specified | Not Specified | Half-life | ~23.2 days | |
| Cecil Loamy Sand | Aerobic | Not Specified | Not Specified | 1 ppmw | % Degraded after 4 months | 83% | |
| Cecil Loamy Sand | Anaerobic | Not Specified | Not Specified | 1 ppmw | % Degraded after 4 months | 78% | |
| Silty Loam | Greenhouse | Not Specified | Not Specified | 1,260 g/ha | Half-life | 15 days | |
| Silty Loam | Greenhouse | Not Specified | Not Specified | 12,600 g/ha | Half-life | 23 days | |
| Silty Loam | Greenhouse | Not Specified | Not Specified | 126,000 g/ha | Half-life | 21 days | |
| Mineral Salts Medium | Klebsiella sp. | 28 | Liquid Culture | 50 mg/L | % Degraded after 30 days | 24.6% | |
| Mineral Salts Medium | Bacillus sp. (strain 1) | 28 | Liquid Culture | 50 mg/L | % Degraded after 30 days | 25.0% | |
| Mineral Salts Medium | Herbaspirillum sp. | 28 | Liquid Culture | 50 mg/L | % Degraded after 30 days | 16.4% |
Experimental Protocols
The study of this compound degradation requires robust experimental methodologies for the extraction and quantification of the parent compound and its metabolites from complex soil matrices.
Soil Microcosm Incubation
-
Soil Preparation: Collect soil samples from the desired location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Herbicide Application: Treat a known mass of soil with a standard solution of this compound to achieve the desired concentration. The solvent is typically allowed to evaporate before incubation.
-
Incubation Conditions: Place the treated soil in incubation vessels (microcosms). Adjust the moisture content to a specific percentage of the soil's water holding capacity. For anaerobic studies, the soil is typically flooded with water.
-
Temperature and Light: Incubate the microcosms at a constant temperature in the dark to prevent photodegradation.
-
Sampling: Collect soil samples at predetermined time intervals for analysis.
Extraction of this compound and Metabolites from Soil
Several methods can be employed for the extraction of this compound and its metabolites from soil.
-
Accelerated Solvent Extraction (ASE):
-
Pack a 10 g soil sample into a stainless steel extraction cell.
-
Extract with 70% aqueous acetonitrile at elevated temperature and pressure.
-
Purge the extract with nitrogen gas into a collection vial.
-
-
Liquid Vortex Extraction:
-
Shake a soil sample with a suitable solvent (e.g., acetonitrile/water) in a sealed container.
-
Centrifuge or allow the solid particles to settle.
-
Collect an aliquot of the supernatant for analysis.
-
-
Automated Soxhlet (Soxtec) Extraction:
-
Place a soil sample in a thimble.
-
Extract with an appropriate solvent (e.g., acetone/hexane mixture) using an automated Soxhlet apparatus.
-
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Filter the soil extract through a syringe filter (e.g., 0.45 µm).
-
Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water.
-
Detection: A UV detector is commonly used for quantification.
-
-
Gas Chromatography (GC):
-
Sample Preparation: The extract may require a cleanup step using solid-phase extraction (SPE) and concentration.
-
Chromatographic Conditions: A capillary column (e.g., DB-5) is suitable.
-
Detection: An electron capture detector (ECD) is highly sensitive to the halogenated structure of this compound.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Filter the soil extract.
-
Chromatographic Conditions: Similar to HPLC.
-
Mass Spectrometry: An ion-trap or triple quadrupole mass spectrometer can be used for the identification and confirmation of metabolites based on their precursor and product ions.
-
Conclusion
The biochemical degradation of this compound in soil is a multifaceted process driven by microbial activity. The degradation pathways differ significantly under aerobic and anaerobic conditions, leading to a wide range of metabolites through dealkylation, nitroreduction, cyclization, and condensation reactions. While significant progress has been made in identifying these pathways and the factors influencing degradation rates, further research is needed to fully characterize the enzymes involved, particularly those responsible for dealkylation. The methodologies outlined in this guide provide a robust framework for conducting further research in this area, which is critical for assessing the environmental fate of this compound and for the broader field of xenobiotic metabolism.
References
An In-Depth Technical Guide to the Identification of Trifluralin Degradation Products in Aquatic Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and analysis of Trifluralin degradation products in aquatic environments. This compound, a dinitroaniline herbicide, undergoes transformation in aquatic systems primarily through photodegradation and microbial degradation, leading to a variety of breakdown products. Understanding the identity and fate of these products is crucial for assessing the environmental impact of this compound.
This compound and its Environmental Fate in Aquatic Systems
This compound (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds. Despite its effectiveness, concerns exist regarding its persistence and ecotoxicity, particularly in aquatic ecosystems.[1][2] this compound has low water solubility and a high affinity for soil and sediment.[3][4] Its dissipation in aquatic environments is governed by several processes, including photodecomposition, volatilization, and biodegradation. While hydrolysis is not a significant degradation pathway, photodegradation in water can be rapid, with half-lives ranging from hours to days. In water-sediment systems, this compound's half-life in water is typically 1-2 days, while in sediment it ranges from 7-15 days.
Primary Degradation Pathways
The degradation of this compound in aquatic systems proceeds through two primary pathways: photodegradation and microbial degradation. These pathways involve a series of reactions including dealkylation, reduction of the nitro groups, and cyclization.
Photodegradation
This compound is susceptible to photodegradation by ultraviolet (UV) light. This process can lead to the formation of a complex array of photoproducts. The primary photochemical reactions include dealkylation of the N-propyl groups, reduction of one or both nitro groups, and cyclization to form benzimidazole derivatives. Two significant photolysis products are TR-6 and TR-15.
Microbial Degradation
Microorganisms in water and sediment play a crucial role in the breakdown of this compound. Both aerobic and anaerobic degradation pathways have been identified. Under aerobic conditions, dealkylation is often the initial step, followed by nitroreduction. Anaerobic degradation, which is generally faster than aerobic degradation, primarily involves the reduction of the nitro groups. Several bacterial and fungal species have been identified as capable of degrading this compound, including species of Bacillus, Klebsiella, Herbaspirillum, and Pseudomonas.
Identified Degradation Products of this compound
A number of degradation products of this compound have been identified in various environmental matrices. The following table summarizes some of the major degradation products found in aquatic systems.
| Product Code | Chemical Name | Chemical Structure | Molecular Formula | Molecular Weight | Formation Pathway(s) |
| This compound | α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine |
| C₁₃H₁₆F₃N₃O₄ | 335.28 | - |
| TR-2 | N-propyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | C₁₀H₁₀F₃N₃O₄ | 293.20 | Photodegradation, Microbial Degradation | |
| TR-4 | α,α,α-Trifluoro-N⁴,N⁴-dipropyl-5-nitrotoluene-3,4-diamine | C₁₃H₁₈F₃N₃O₂ | 305.30 | Microbial Degradation | |
| TR-5 | α,α,α-Trifluoro-5-nitrotoluene-3,4-diamine | C₇H₆F₃N₃O₂ | 221.14 | Microbial Degradation | |
| TR-6 | α,α,α-Trifluoro-5-nitrotoluene-3,4-diamine | C₇H₆F₃N₃O₂ | 221.14 | Photodegradation | |
| TR-7 | 4-(di-n-propylamino)-3,5-dinitrobenzoic acid | C₁₃H₁₅N₃O₆ | 325.28 | Microbial Degradation | |
| TR-13 | 2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole | C₁₃H₁₄F₃N₃O₂ | 313.27 | Photodegradation, Microbial Degradation | |
| TR-14 | 2-Ethyl-1-propyl-5-(trifluoromethyl)-1H-benzimidazole | C₁₃H₁₅F₃N₂ | 268.27 | Microbial Degradation | |
| TR-15 | 2-Ethyl-7-nitro-5-(trifluoromethyl)benzimidazole | C₁₀H₈F₃N₃O₂ | 259.19 | Photodegradation | |
| TR-22 | 3,5-Dinitro-4-(propylamino)benzoic acid | C₁₀H₉N₃O₆ | 267.19 | Microbial Degradation | |
| TR-28 | 2,2'-Diazene-1,2-diylbis[6-nitro-N-propyl-4-(trifluoromethyl)aniline] | C₂₆H₂₈F₆N₆O₄ | 614.53 | Microbial Degradation |
Experimental Protocols for Identification and Quantification
The identification and quantification of this compound and its degradation products in aquatic samples typically involve sample extraction, cleanup, and instrumental analysis.
Sample Preparation
4.1.1. Water Samples: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter water samples (e.g., 1 L) to remove suspended solids. Acidify the sample to a pH below 2 with sulfuric acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
Analyte Elution: Elute the retained analytes from the cartridge using an appropriate solvent, such as acetone or a mixture of acetone and n-hexane.
-
Concentration: Evaporate the eluate to a small volume or to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
4.1.2. Sediment and Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Extraction: Homogenize the sediment or soil sample. Extract a subsample (e.g., 10-15 g) with acetonitrile. For samples with low moisture content, add water before extraction.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrates) to the acetonitrile extract to induce phase separation.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant before instrumental analysis.
Instrumental Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)
GC-MS is a widely used technique for the analysis of this compound and its less polar degradation products.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a VF-5ms (30m × 0.25mm i.d., 0.25µm film thickness), is commonly used.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is typically employed to separate the analytes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknowns. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte.
-
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly suitable for the analysis of more polar and thermally labile degradation products.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.
-
MRM Transitions: Specific precursor and product ions are selected for each analyte to ensure accurate identification and quantification.
-
Quantitative Data Summary
The following tables summarize available quantitative data on the degradation of this compound and the formation of its degradation products in aquatic systems.
Table 1: Half-life of this compound in Aquatic Systems
| Matrix | Condition | Half-life (DT₅₀) | Reference(s) |
| Water (Water/Sediment System) | Aerobic | 1-2 days | |
| Sediment (Water/Sediment System) | Aerobic | 7-15 days | |
| Natural Water | Photodegradation | 1.1 hours | |
| Sterile Aqueous Buffer (pH 7) | Photodegradation | 7 hours | |
| Natural Waters | Photodegradation | 12-29 hours |
Table 2: Formation of this compound Degradation Products
| Product | Condition | Maximum Formation (% of Applied Radioactivity) | Reference(s) |
| TR-6 | Photodegradation in sterile aqueous buffer | up to 50% | |
| TR-15 | Photodegradation in sterile aqueous buffer | up to 32% |
Visualization of Pathways and Workflows
Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound in aquatic systems.
Caption: Generalized degradation pathways of this compound in aquatic systems.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the analysis of this compound degradation products.
Caption: General experimental workflow for this compound degradation product analysis.
Conclusion
The identification and quantification of this compound degradation products in aquatic systems are essential for a thorough environmental risk assessment. The primary degradation pathways, photodegradation and microbial degradation, result in a diverse range of transformation products. This guide has provided an overview of these products, detailed experimental protocols for their analysis using modern analytical techniques, and a summary of available quantitative data. The use of robust analytical methods, such as GC-MS/MS and LC-MS/MS, coupled with appropriate sample preparation techniques, is critical for accurate and reliable results. Further research is needed to fully elucidate the complete degradation pathways and to obtain more comprehensive quantitative data on the fate of all major degradation products in various aquatic environments.
References
Environmental Fate and Transport of Trifluralin and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence dinitroaniline herbicide that has been in agricultural use since 1963.[1] It is primarily used to control annual grasses and broadleaf weeds in a variety of crops.[2] Due to its widespread application, understanding the environmental fate and transport of this compound and its metabolites is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior in the environment, with a focus on its degradation pathways, mobility, and bioaccumulation potential. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.
Physicochemical Properties
The environmental behavior of this compound is largely governed by its physicochemical properties. It is characterized by low water solubility and a high octanol-water partition coefficient (Log K_ow_), indicating its lipophilic nature and tendency to associate with organic matter in soil and sediment.[1] this compound is also relatively volatile, which can be a significant route of dissipation from soil surfaces.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | [3] |
| Molar Mass | 335.28 g/mol | |
| Water Solubility | <1 mg/L at 27 °C | |
| Vapor Pressure | 1.37 x 10⁻² Pa at 25 °C | |
| Log K_ow_ | 5.27 | |
| Henry's Law Constant | 1.03 x 10⁻⁴ atm-cu m/mole |
Environmental Fate
The fate of this compound in the environment is determined by a combination of transport and transformation processes, including photodegradation, microbial degradation, volatilization, and sorption.
Degradation
This compound is subject to degradation in soil and water through both biotic and abiotic processes. The primary degradation pathways include photodegradation, aerobic biodegradation, and anaerobic biodegradation.
This compound is susceptible to photodegradation, particularly when present on the soil surface or in clear, shallow waters. Under artificial sunlight, the half-life (DT50) of this compound in a sterile aqueous buffer (pH 7) at 25°C is estimated to be 7 hours. In natural water, photodegradation is even more rapid, with an estimated DT50 of 1.1 hours, likely due to the presence of photosensitizing compounds. On soil surfaces, the photolytic half-life has been reported to be 41 days.
The major photolysis products are formed through oxidative dealkylation of the N-propyl groups and reduction of a nitro group to form TR-6, and cyclization to form the benzimidazole derivative TR-15.
Microbial degradation is a significant pathway for the dissipation of this compound in soil and sediment. The rate of biodegradation is influenced by soil type, moisture, temperature, and the presence of microbial populations capable of metabolizing the herbicide.
-
Aerobic Degradation: Under aerobic conditions, this compound is moderately to highly persistent, with laboratory half-lives ranging from 81 to 356 days at 22°C. The degradation proceeds through a series of reactions including dealkylation, reduction of the nitro groups, and oxidation. Fungi are considered the major soil microorganisms responsible for the aerobic degradation of this compound.
-
Anaerobic Degradation: this compound degradation is generally faster under anaerobic conditions compared to aerobic conditions. Anaerobic half-lives in soil have been reported to be between 23 and 54 days. The primary anaerobic degradation pathway involves the reduction of the nitro groups, followed by dealkylation.
The following diagram illustrates the major degradation pathways of this compound under different environmental conditions.
Caption: Major degradation pathways of this compound.
Table 2: Degradation Half-lives (DT50) of this compound in Various Environmental Compartments
| Compartment | Condition | DT50 | Reference |
| Water (Sterile Buffer, pH 7) | Photodegradation (Artificial Sunlight, 25°C) | 7 hours | |
| Natural Water | Photodegradation | 1.1 hours | |
| Air | Photochemical Oxidative Degradation | 5.3 hours | |
| Soil (Sandy Loam) | Photodegradation (Light Exposed) | 41 days | |
| Soil (Sandy Loam) | Dark Control | 66 days | |
| Soil | Aerobic Laboratory (22°C) | 81 - 356 days | |
| Soil | Anaerobic Laboratory (22°C) | 23 - 54 days | |
| Water/Sediment System (Water Phase) | - | 1 - 2 days | |
| Water/Sediment System (Sediment Phase) | - | 7 - 15 days | |
| Soil (Field) | - | 3 - 18 weeks |
Transport
This compound is strongly adsorbed to soil particles, particularly soil organic matter and clays, due to its hydrophobic nature. This strong sorption limits its mobility in soil and reduces the potential for leaching into groundwater. This compound is generally classified as immobile in soil. However, some studies have shown that the presence of surfactants can increase its leaching potential.
Table 3: Soil Sorption and Mobility of this compound
| Parameter | Value | Description | Reference |
| Koc | 4,000 - 13,000 | Soil Organic Carbon-Water Partitioning Coefficient | |
| Freundlich Sorption Coefficient (Kfs) | 32.8 - 239 mg^(1-1/n) L^(1/n) kg⁻¹ | Indicates strong sorption to soil. | |
| Mobility Class | Immobile | Based on high sorption and low water solubility. |
Volatilization can be a major dissipation pathway for this compound, especially when it is applied to the soil surface and not incorporated. In wet conditions, volatilization is enhanced. However, when incorporated into the soil, volatilization is minimal. Once in the atmosphere, this compound is rapidly degraded by photochemical reactions.
Due to its strong adsorption to soil, the primary mechanism of this compound transport to surface water is through runoff of soil particles to which it is bound. The amount of this compound lost via runoff is dependent on factors such as rainfall intensity, soil type, and agricultural practices.
Bioaccumulation and Bioconcentration
This compound has a high potential for bioaccumulation in aquatic organisms due to its high lipophilicity (high Log K_ow_). Bioconcentration factors (BCF) in fish have been reported in the range of 1580 to 8870, classifying it as highly bioaccumulative. Despite this high bioaccumulation potential, depuration (elimination) of this compound can be rapid when the organism is moved to a clean environment.
Table 4: Bioaccumulation of this compound
| Organism | BCF Value | Reference |
| Fish | 1580 - 8870 | |
| Topmouth Gudgeon | 3162 | |
| Bluegill Sunfish (whole fish) | 5674 |
This compound Metabolites
The degradation of this compound leads to the formation of numerous metabolites, with up to 28 identified in one field study. The major transformation reactions include N-dealkylation, reduction of the nitro groups, and cyclization to form benzimidazole derivatives.
Table 5: Major Metabolites of this compound and their Formation Pathways
| Metabolite | Formation Pathway | Environmental Compartment |
| TR-2 (α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine) | N-dealkylation | Soil |
| TR-4 | Anaerobic reduction and dealkylation | Soil |
| TR-5 (α,α,α-trifluoro-5-nitro-N⁴-propyl-toluene-3,4-diamine) | Aerobic dealkylation and partial reduction | Soil |
| TR-6 (α,α,α-trifluoro-5-nitrotoluene-3,4-diamine) | Photodegradation (oxidative dealkylation and nitro reduction) | Water, Soil |
| TR-7 | Anaerobic reduction and dealkylation | Soil |
| TR-13 (2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-benzimidazole) | Aerobic cyclization | Soil |
| TR-14 | Anaerobic cyclization | Soil |
| TR-15 (2-ethyl-7-nitro-5-(trifluoromethyl)benzimidazole) | Photodegradation (cyclization and dealkylation) | Water |
| TR-20 | Aerobic hydrolysis | Soil |
The ecotoxicity of many of these metabolites is not well-characterized, although some studies indicate that the major photoproducts, TR-6 and TR-15, are significantly less toxic to aquatic organisms than the parent this compound.
Experimental Protocols
Standardized methods are essential for accurately assessing the environmental fate of this compound. The following sections provide an overview of key experimental protocols, largely based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Sorption/Desorption: Batch Equilibrium Method (OECD 106)
This method is used to determine the sorption and desorption of a chemical to and from soil.
Caption: Experimental workflow for a soil sorption/desorption study.
Methodology:
-
Soil Preparation: Representative soil samples are air-dried, sieved (typically <2 mm), and characterized for properties such as pH, organic carbon content, and texture.
-
Test Solution: A solution of this compound (often radiolabeled for ease of detection) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil solution.
-
Equilibration: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The tubes are agitated (e.g., on a shaker) for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: The soil suspension is centrifuged at high speed to separate the solid (soil) and liquid (supernatant) phases.
-
Analysis: The concentration of this compound remaining in the supernatant is measured using an appropriate analytical technique (e.g., liquid scintillation counting for radiolabeled compounds, or HPLC/GC for non-labeled compounds).
-
Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are then determined.
-
Desorption: For desorption, a portion of the supernatant is removed and replaced with a fresh CaCl₂ solution. The mixture is re-equilibrated, and the concentration of this compound in the supernatant is measured again. This process can be repeated for several cycles.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Soils with different physicochemical properties (pH, organic carbon, texture) are selected.
-
Test Substance Application: Radiolabeled this compound is typically used to facilitate a mass balance analysis. It is applied to the soil at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). The incubation vessels are aerated with CO₂-free, humidified air to maintain aerobic conditions. Volatile organic compounds and CO₂ produced are trapped.
-
Anaerobic: The soil is incubated under aerobic conditions for a short period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling and Analysis: Soil samples are taken at various time intervals. The samples are extracted with appropriate solvents, and the extracts are analyzed to identify and quantify the parent this compound and its transformation products using techniques like HPLC and LC-MS. The amount of non-extractable (bound) residues and mineralized CO₂ is also determined.
-
Data Analysis: The degradation rates (DT50, DT90) of this compound and the formation and decline of major metabolites are calculated. A degradation pathway is proposed based on the identified metabolites.
Photodegradation on Soil and in Water
Aqueous Photolysis (OECD 316):
-
Test Solution: A solution of this compound is prepared in a sterile aqueous buffer.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark.
-
Sampling and Analysis: Samples are taken at different time points, and the concentration of this compound and its photoproducts are determined.
-
Quantum Yield Calculation: The data is used to calculate the phototransformation quantum yield, which is a measure of the efficiency of the photochemical reaction.
Photodegradation on Soil Surface:
-
Soil Treatment: A thin layer of soil is treated with a solution of this compound.
-
Irradiation: The treated soil is exposed to a light source simulating sunlight. Control samples are kept in the dark.
-
Sampling and Analysis: Soil samples are extracted and analyzed for this compound and its photoproducts at various time intervals to determine the rate of degradation.
Conclusion
This compound is a persistent herbicide in soil, particularly under aerobic conditions. Its strong sorption to soil organic matter and clay minerals results in low mobility and a limited potential for groundwater contamination. However, it can be transported to surface waters via runoff of soil particles. Volatilization is a significant dissipation pathway from the soil surface. In aquatic environments, this compound is rapidly degraded by sunlight and has a high potential to bioaccumulate in fish and other aquatic organisms. The degradation of this compound proceeds through complex pathways involving dealkylation, nitro reduction, and cyclization, leading to the formation of numerous metabolites. A thorough understanding of these environmental fate and transport processes, supported by standardized experimental protocols, is essential for the effective risk assessment and management of this compound in the environment.
References
Trifluralin's Impact on Soil Microbial Community Structure: A Technical Guide
Introduction
Trifluralin (TFL) is a selective, pre-emergence dinitroaniline herbicide widely used in agriculture to control annual grasses and broadleaf weeds.[1][2] Its primary mechanism of action involves the inhibition of root development by disrupting mitosis.[2] Upon application, a significant portion of this compound enters the soil ecosystem, where it can persist for extended periods, with reported half-lives ranging from 15 to over 375 days depending on environmental conditions.[1][3] This persistence raises concerns about its non-target effects on soil microbial communities, which are crucial for maintaining soil fertility, nutrient cycling, and overall ecosystem health. This technical guide provides an in-depth analysis of this compound's impact on the structure and function of soil microbial communities, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating critical biological and experimental workflows.
Section 1: Mechanism of Action
This compound's herbicidal activity stems from its ability to inhibit microtubule formation. It binds to tubulin proteins, the building blocks of microtubules. This binding creates a dysfunctional complex that, when incorporated into a growing microtubule, blocks further polymerization and can lead to the depolymerization of existing microtubules. As microtubules are essential components of the cellular cytoskeleton required for cell division (mitosis), their disruption halts the growth of susceptible weeds, particularly in the roots, as they germinate. This mechanism is effective against plants and protists, but notably does not affect the microtubules of fungi or animals.
Section 2: Quantitative Impacts on Microbial Communities
The application of this compound exerts varied and sometimes contradictory effects on soil microbial populations. The outcomes are highly dependent on the concentration of the herbicide, soil type, and the specific microbial groups being examined. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of this compound on Microbial Abundance and Diversity
| Parameter | Soil Type/Condition | This compound Concentration | Observed Effect | Reference |
| Bacterial Abundance | Silty Loam & Silty Clay (Lab) | 0.84 - 84 mg/kg | 1.12 to 5.56-fold increase | |
| Bacterial Diversity | Silty Loam & Silty Clay (Lab) | 0.84 - 84 mg/kg | Decreased | |
| Bacterial Diversity | Silty Loam (Greenhouse) | 1,260 - 126,000 g/ha | Increased | |
| Fungal Abundance | Silty Loam & Silty Clay (Lab) | 0.84 - 84 mg/kg | Inhibited | |
| Fungal Diversity | Silty Loam & Silty Clay (Lab) | 0.84 - 84 mg/kg | No observable effect | |
| Fungal Diversity | Silty Loam (Greenhouse) | 12,600 g/ha | Decreased | |
| General Microbial Growth | Agar Medium | 0.5 to <10.0 mg/kg | Stimulated growth of bacteria, actinomycetes, and molds | |
| General Microbial Growth | Agar Medium | >10.0 mg/kg | Inhibited colony development (amount and size) |
Table 2: Effects of this compound on Nitrogen Cycling Microorganisms and Processes
| Parameter | Soil Type | This compound Concentration | Observed Effect | Reference |
| Nitrogen-Fixing Bacteria | Silty Loam & Silty Clay | 0.84 - 84 mg/kg | Initial increase, then decrease, followed by recovery | |
| Ammonia-Oxidizing Bacteria (AOB) | Silty Loam & Silty Clay | 0.84 - 84 mg/kg | 25.51% to 92.63% decrease compared to control | |
| Ammonia-Oxidizing Archaea (AOA) | Silty Loam & Silty Clay | 0.84 - 84 mg/kg | 17.12% to 85.21% decrease compared to control | |
| Nitrogen Fixation Activity | Pure Culture (A. chroococcum) | Not specified | Inhibited when added at inoculation; stimulated when added to established culture | |
| NO₃⁻-N Concentration | Silty Loam & Silty Clay | 0.84 - 84 mg/kg | Inhibited |
Table 3: this compound Degradation and Persistence in Soil
| Condition | Soil Type | Half-Life (t½) / Degradation | Reference |
| Laboratory Microcosm | Silty Loam & Silty Clay | 44.19 - 61.83 days | |
| Greenhouse Pot Experiment | Silty Loam | 15 - 23 days | |
| Aerobic Conditions | Not specified | 49% reduction over 88 days | |
| Discontinuous Anaerobic Conditions | Not specified | 91% reduction over 88 days | |
| Optimal Temperature & Moisture | Clay Loam | 5.80 days (at 30°C and 70% field capacity) | |
| Bacterial Degradation (30 days) | Liquid Culture | Klebsiella sp.: 24.6% reduction; Bacillus sp.: 25.0% reduction |
Table 4: Effects of this compound on Mycorrhizal Fungi
| Fungal Species | Plant | Observed Effect on Mycorrhizal Colonization | Reference |
| Gigaspora margarita | Peanut | 63% (control) vs. 44% (with TFL) | |
| Acaulospora scrobiculata | Peanut | 5.75% (control) vs. 1% (with TFL) | |
| Ectomycorrhizae | Pine, Spruce | Significant inhibition of mycorrhizal development |
Section 3: Effects on Soil Microbial Functions
This compound's influence extends beyond simple changes in community composition, significantly altering key microbial-mediated functions essential for soil health.
Impact on the Nitrogen Cycle
The nitrogen cycle is particularly sensitive to this compound application. The herbicide disrupts several key stages by affecting the specific microbial groups responsible for them. Studies show that this compound can decrease the abundance of both ammonia-oxidizing bacteria (AOB) and archaea (AOA), which are responsible for the critical process of nitrification (the conversion of ammonium to nitrate). This leads to an observed inhibition of nitrate (NO₃⁻-N) concentration in the soil. The effect on nitrogen-fixing bacteria, which convert atmospheric nitrogen (N₂) into ammonia, is more complex, showing a pattern of initial stimulation followed by a decline and eventual recovery. This fluctuation is positively correlated with ammonium (NH₄⁺-N) content in the soil.
Other Functional Impacts
Beyond nitrogen cycling, this compound influences a range of other microbial metabolic activities. Functional analysis has shown that while capabilities like chemoheterotrophy may decrease, the potential for hydrocarbon degradation can significantly increase following this compound application. Furthermore, significant changes have been observed in predicted metabolic pathways, with a decrease in amino acid metabolism (e.g., arginine and proline) and ABC transporters, and a concurrent increase in nitrogen metabolism and ribosome translation. Soil enzyme activities, which are sensitive bioindicators of microbial function, are also affected. For instance, dehydrogenase activity can be inhibited by this compound, though microbial communities may demonstrate adaptation over time.
Section 4: Experimental Protocols for Assessing Herbicide Impacts
Evaluating the ecotoxicological impact of herbicides like this compound on soil microbiota requires a multi-faceted approach combining controlled laboratory experiments with advanced molecular techniques.
Soil DNA Extraction Protocol
A crucial first step for any molecular analysis is the efficient extraction of high-quality microbial DNA from the complex soil matrix, free from PCR inhibitors like humic substances.
-
Sample Preparation: Begin with 0.25 to 1.0 g of soil in a bead-beating tube. The amount may be adjusted based on soil organic content.
-
Cell Lysis: Add a lysis buffer (e.g., containing Tris-HCl, EDTA, NaCl, and SDS) to the tube. Perform mechanical lysis using a bead beater for several minutes to physically disrupt microbial cells. This is often more effective for a wider range of organisms than enzymatic methods alone.
-
Protein Removal: Centrifuge the lysate to pellet soil particles. Transfer the supernatant to a new tube and add a solution like phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the aqueous phase (containing DNA) from the organic phase and cell debris.
-
DNA Precipitation: Transfer the aqueous phase to a clean tube. Precipitate the DNA by adding cold isopropanol or ethanol and centrifuging at high speed.
-
DNA Washing and Purification: Wash the resulting DNA pellet with 70% ethanol to remove residual salts. Air-dry the pellet briefly.
-
Resuspension and Cleanup: Resuspend the DNA in a sterile buffer (e.g., TE buffer). Further purification using commercial kits or columns (e.g., silica gel spin columns) is often necessary to remove remaining humic acids and other inhibitors.
-
Quality Control: Assess DNA yield and purity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and visualize DNA integrity via agarose gel electrophoresis.
PCR-DGGE Analysis Protocol
Polymerase Chain Reaction - Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a molecular fingerprinting technique used to visualize the dominant members of a microbial community and compare community structures across different treatments.
-
PCR Amplification: Amplify a specific marker gene, typically a variable region (e.g., V3 or V6) of the 16S rRNA gene for bacteria, from the extracted soil DNA. The forward primer must have a 40-bp GC-rich sequence (a "GC-clamp") attached to its 5' end. This clamp prevents the complete denaturation of the DNA fragment during electrophoresis.
-
Gel Preparation: Cast a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide). The gradient concentration is optimized based on the G+C content of the amplified DNA region.
-
Electrophoresis: Load the PCR amplicons onto the gel and run the electrophoresis at a constant voltage and temperature (e.g., 60°C). As DNA fragments migrate through the gel, they reach a point where the denaturant concentration causes them to partially melt, or "unwind." This conformational change drastically slows their migration.
-
Separation and Visualization: Because the melting point is sequence-dependent, DNA fragments of the same length but different sequences will stop migrating at different positions in the gel. This results in a banding pattern, or "fingerprint," where each band theoretically represents a dominant bacterial population. The gel is then stained (e.g., with SYBR Green) and visualized under UV light.
-
Analysis: The resulting fingerprints can be digitally analyzed to compare community similarity, richness (number of bands), and evenness across samples. Bands of interest can be excised from the gel, the DNA re-amplified, and sequenced for taxonomic identification.
Phospholipid Fatty Acid (PLFA) Analysis Protocol
PLFA analysis is a powerful method to quantify viable microbial biomass and characterize the broad structure of the microbial community (e.g., ratios of gram-positive to gram-negative bacteria, fungi to bacteria). Phospholipids degrade rapidly upon cell death, meaning the analysis reflects the living community.
-
Sample Preparation: Use 1-5 g of freeze-dried, ground soil. The exact amount depends on the soil's organic matter content.
-
Lipid Extraction: Perform a one-phase extraction using a buffered solvent mixture, typically chloroform:methanol:citrate buffer (e.g., in a 1:2:0.8 ratio). Samples are agitated for several hours and then centrifuged to separate the soil from the solvent extractant.
-
Phase Separation: Add additional chloroform and buffer to the supernatant to create a two-phase system. The lower, organic phase containing the lipids is collected.
-
Lipid Fractionation: The total lipid extract is passed through a silica solid-phase extraction (SPE) column. Neutral lipids and glycolipids are washed away with chloroform and acetone, respectively. The polar phospholipids are then eluted with methanol.
-
Transesterification (Methylation): The purified phospholipid fraction is subjected to a mild alkaline methanolysis. This process cleaves the fatty acid chains from the glycerol backbone and simultaneously adds a methyl group, converting them into fatty acid methyl esters (FAMEs).
-
FAMEs Analysis: The resulting FAMEs are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID). The FAMEs are separated based on their chemical properties, and the resulting chromatogram shows a series of peaks.
-
Data Interpretation: Peaks are identified and quantified against known standards. Specific FAMEs serve as biomarkers for different microbial groups (e.g., branched-chain fatty acids for gram-positive bacteria, monounsaturated fatty acids for gram-negative bacteria, and specific polyunsaturated fatty acids for fungi). The total concentration of all identified PLFAs is used as a measure of total viable microbial biomass.
Conclusion
The herbicide this compound has a significant and complex impact on the soil microbial community. Quantitative data reveals that its effects are dose-dependent and can vary between laboratory and field conditions, sometimes leading to contradictory outcomes such as increasing bacterial abundance while decreasing overall diversity. A critical functional consequence of this compound application is the disruption of the nitrogen cycle, with marked inhibition of ammonia-oxidizing microorganisms. The herbicide also negatively affects beneficial symbiotic relationships, such as those with mycorrhizal fungi. A comprehensive understanding of these impacts requires robust experimental designs and the application of advanced molecular and biochemical protocols, including DNA-based community profiling and PLFA analysis. This knowledge is essential for developing sustainable agricultural practices that mitigate the unintended ecological risks associated with herbicide use.
References
Trifluralin's Genotoxic and Mutagenic Profile in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluralin, a selective, pre-emergence dinitroaniline herbicide, has been widely used in agriculture to control annual grasses and broadleaf weeds. Its primary mode of action in target plant species is the disruption of mitosis by inhibiting the polymerization of microtubules.[1] However, concerns regarding its potential impact on non-target organisms have prompted extensive research into its genotoxic and mutagenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the genetic material of various non-target species, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Data Summary of Genotoxicity and Mutagenicity Studies
The following tables summarize the quantitative data from key studies investigating the genotoxic and mutagenic effects of this compound in various non-target organisms.
Table 1: Micronucleus (MN) Induction in Aquatic Organisms
| Organism | Cell Type | Concentration / Dose | Exposure Duration | Micronucleus Frequency (per 1000 cells) ± SD | Fold Increase vs. Control | Reference |
| Oreochromis niloticus (Nile Tilapia) | Peripheral Erythrocytes | Control | 3, 6, 9 days | 1.2 ± 0.4 | - | [2] |
| 1 µg/L this compound | 3 days | 3.6 ± 0.5 | 3.0 | [2] | ||
| 5 µg/L this compound | 3 days | 4.1 ± 0.6 | 3.4 | [2] | ||
| 10 µg/L this compound | 3 days | 4.8 ± 0.7 | 4.0 | [2] | ||
| 1 µg/L Treflan® | 3 days | 2.5 ± 0.5 | 2.1 | |||
| 5 µg/L Treflan® | 3 days | 3.2 ± 0.6 | 2.7 | |||
| 10 µg/L Treflan® | 3 days | 3.9 ± 0.6 | 3.3 |
SD: Standard Deviation. Treflan® is a commercial formulation of this compound.
Table 2: DNA Damage (Comet Assay) in Mammalian Cells
| Cell Line | Exposure Concentration (µM) | Exposure Duration | % Tail DNA ± SD | Fold Increase vs. Control | Reference |
| Human Peripheral Lymphocytes | Control | 30 min | 4.5 ± 1.2 | - | |
| 1.0 | 30 min | 8.2 ± 1.5 | 1.8 | ||
| 7.5 | 30 min | 10.5 ± 2.1 | 2.3 | ||
| 500 | 30 min | 15.8 ± 2.5 | 3.5 | ||
| Control | 24 h | 5.1 ± 1.4 | - | ||
| 2.5 | 24 h | 9.8 ± 1.9 | 1.9 | ||
| 500 | 24 h | 14.2 ± 2.3 | 2.8 | ||
| V79 (Chinese Hamster Lung Fibroblasts) | Control | 30 min | 3.8 ± 0.9 | - | |
| 10 | 30 min | 7.9 ± 1.6 | 2.1 | ||
| 500 | 30 min | 13.5 ± 2.2 | 3.6 | ||
| Control | 24 h | 4.2 ± 1.1 | - | ||
| 10 | 24 h | 10.1 ± 1.8 | 2.4 | ||
| 500 | 24 h | 16.3 ± 2.7** | 3.9 |
*p < 0.05, **p < 0.01 compared to negative control. SD: Standard Deviation.
Table 3: Micronucleus (MN) Induction in Mammalian Cells
| Cell Line | Exposure Concentration (µM) | Exposure Duration | % Micronucleated Cells ± SD | Fold Increase vs. Control | Reference |
| Human Peripheral Lymphocytes | Control | 48 h | 1.2 ± 0.4 | - | |
| 10 | 48 h | 2.5 ± 0.6 | 2.1 | ||
| 50 | 48 h | 3.8 ± 0.8 | 3.2 | ||
| 100 | 48 h | 4.5 ± 0.9 | 3.8 | ||
| V79 (Chinese Hamster Lung Fibroblasts) | Control | 18 h | 0.9 ± 0.3 | - | |
| 25 | 18 h | 2.1 ± 0.5 | 2.3 | ||
| 50 | 18 h | 3.2 ± 0.7 | 3.6 | ||
| 100 | 18 h | 4.1 ± 0.8 | 4.6 |
*p < 0.05, **p < 0.01 compared to negative control. SD: Standard Deviation.
Table 4: Mutagenicity (Ames Test)
| Salmonella typhimurium Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Revertant Colonies (Mean ± SD) | Mutagenic Index (Fold Increase vs. Control) | Result | Reference |
| TA97a | 0 | - | 120 ± 15 | - | Negative | |
| 10 - 5000 | - | No significant increase | < 2 | Negative | ||
| 0 | + | 135 ± 18 | - | Negative | ||
| 10 - 5000 | + | No significant increase | < 2 | Negative | ||
| TA98 | 0 | - | 35 ± 8 | - | Negative | |
| 10 - 5000 | - | No significant increase | < 2 | Negative | ||
| 0 | + | 42 ± 10 | - | Negative | ||
| 10 - 5000 | + | No significant increase | < 2 | Negative | ||
| TA100 | 0 | - | 150 ± 20 | - | Negative | |
| 10 - 5000 | - | No significant increase | < 2 | Negative | ||
| 0 | + | 165 ± 22 | - | Negative | ||
| 10 - 5000 | + | No significant increase | < 2 | Negative | ||
| TA1535 | 0 | - | 25 ± 6 | - | Negative | |
| 10 - 5000 | - | No significant increase | < 2 | Negative | ||
| 0 | + | 30 ± 7 | - | Negative | ||
| 10 - 5000 | + | No significant increase | < 2 | Negative |
A result is generally considered positive if a dose-dependent increase in revertant colonies is observed, and the mutagenic index is ≥ 2.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Piscine Micronucleus Test
This assay is used to detect chromosomal damage in the erythrocytes of fish exposed to potential genotoxic agents.
-
Animal Acclimatization and Exposure:
-
Oreochromis niloticus are acclimatized to laboratory conditions for at least two weeks.
-
Fish are exposed to various concentrations of this compound (e.g., 1, 5, and 10 µg/L) and a negative control (dechlorinated water) in aerated aquaria. A positive control, such as ethylmethanesulfonate (EMS), is also used.
-
Exposure is typically carried out for different durations (e.g., 3, 6, and 9 days).
-
-
Sample Collection and Smear Preparation:
-
Peripheral blood is collected from the caudal vein of the fish using a heparinized syringe.
-
A drop of blood is placed on a clean microscope slide, and a smear is prepared.
-
The smears are air-dried and then fixed in absolute methanol for 10 minutes.
-
-
Staining and Scoring:
-
The fixed smears are stained with a DNA-specific stain, such as Giemsa or ethidium bromide.
-
Micronuclei are scored under a light or fluorescence microscope at high magnification (e.g., 1000x).
-
A minimum of 2000 erythrocytes per fish are analyzed to determine the frequency of micronucleated cells.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Culture and Treatment:
-
Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Cultures are exposed to at least three analyzable concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
A negative (solvent) and a positive control are included in each experiment.
-
Treatment duration is typically for a short period (3-6 hours) followed by a recovery period, or for a continuous period of about 1.5 normal cell cycle lengths.
-
-
Cell Harvest and Chromosome Preparation:
-
At a predetermined time after treatment, a metaphase-arresting substance (e.g., colcemid) is added to the cultures.
-
Cells are harvested, treated with a hypotonic solution, and then fixed.
-
The fixed cells are dropped onto clean, cold microscope slides and air-dried.
-
-
Staining and Analysis:
-
The prepared slides are stained with a suitable stain (e.g., Giemsa).
-
At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations under a microscope.
-
Aberrations are classified into types such as chromatid and chromosome gaps, breaks, and exchanges.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Embedding in Agarose:
-
A suspension of single cells (e.g., from peripheral blood or cultured cells) is prepared.
-
The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
-
Lysis:
-
The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis is carried out at a low voltage, allowing the negatively charged, broken DNA fragments to migrate from the nucleus towards the anode, forming the "comet tail".
-
-
Neutralization and Staining:
-
After electrophoresis, the slides are neutralized with a buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
The comets are visualized using a fluorescence microscope.
-
Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (% DNA in the tail x tail length).
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains and Metabolic Activation:
-
Several strains of S. typhimurium (e.g., TA97a, TA98, TA100, TA1535) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
-
Plate Incorporation Method:
-
The test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
-
Incubation and Scoring:
-
The plates are incubated at 37°C for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation to synthesize histidine will grow and form visible colonies.
-
The number of revertant colonies per plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertants and a count that is at least twice that of the negative control.
-
Mechanistic Insights and Signaling Pathways
This compound's genotoxicity in non-target organisms is believed to stem from its primary mode of action and its potential to induce secondary effects like oxidative stress.
Microtubule Disruption Leading to Aneuploidy
This compound is a known microtubule inhibitor. It binds to tubulin, the protein subunit of microtubules, and prevents their polymerization. This disrupts the formation of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. The failure of the mitotic spindle can lead to aneuploidy (an abnormal number of chromosomes) and the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Caption: this compound's mechanism of inducing aneuploidy via microtubule disruption.
Oxidative Stress-Mediated DNA Damage
Some studies suggest that this compound can also induce genotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This may be linked to mitochondrial dysfunction. An excess of ROS can damage cellular macromolecules, including DNA, leading to single and double-strand breaks, which can be detected by the comet assay.
Caption: Proposed pathway of this compound-induced oxidative DNA damage.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the key genotoxicity assays discussed.
Workflow for the Piscine Micronucleus Test
Caption: General workflow for the piscine micronucleus test.
Workflow for the In Vitro Comet Assay
References
An In-depth Technical Guide on the Off-target Effects of Trifluralin on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluralin, a dinitroaniline herbicide, is primarily known for its on-target effect of inhibiting microtubule polymerization in plants. However, a growing body of evidence indicates that this compound also exerts significant off-target effects on mitochondrial function in non-target organisms, including mammals. These effects are characterized by the disruption of mitochondrial respiration, dissipation of the mitochondrial membrane potential, and alterations in calcium homeostasis, ultimately leading to mitochondrial dysfunction. This technical guide provides a comprehensive overview of the off-target effects of this compound on mitochondria, detailing the quantitative effects, experimental protocols for assessment, and the putative signaling pathways involved.
Quantitative Effects of this compound on Mitochondrial Parameters
This compound has been shown to impact several key parameters of mitochondrial function in a dose-dependent manner. The following tables summarize the quantitative data from various studies.
Table 1: Effect of this compound on Mitochondrial Respiration
| Parameter | Organism/Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Oxygen Consumption | Isolated rat liver mitochondria | 100 | Inhibition of mitochondrial respiration | [1] |
| Oxygen Uptake | Isolated corn, sorghum, and soybean mitochondria | 100 (10⁻⁴ M) | Inhibition of oxygen uptake and oxidative phosphorylation | [2][3] |
| Basal Respiration | SNCA-triplication differentiated neurons | 30 | No significant change | [4] |
| 60 | Significant decrease | [4] | ||
| 90 | Significant decrease | |||
| ATP Production | SNCA-triplication differentiated neurons | 30 | No significant change | |
| 60 | Significant decrease | |||
| 90 | Significant decrease | |||
| Maximal Respiration | SNCA-triplication differentiated neurons | 30 | No significant change | |
| 60 | Significant decrease | |||
| 90 | Significant decrease |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Integrity
| Parameter | Organism/Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | General (inferred from related dinitroanilines) | Not specified | Decreased ΔΨm | |
| Mitochondrial Swelling | Isolated rat liver mitochondria | 100 | Induction of mitochondrial swelling | |
| Calcium Efflux | Plant and animal mitochondria | Not specified | Passive calcium efflux due to increased membrane permeability |
Table 3: Effect of this compound on Mitochondrial Respiratory Chain Complexes
| Parameter | Organism/Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Complex I Subunit Abundance | SNCA-triplication differentiated neurons | 30 | Significant decrease | |
| Complex IV Subunit Abundance | SNCA-triplication differentiated neurons | 30 | Significant decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the off-target effects of this compound on mitochondrial function.
Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria from rat liver tissue.
Materials:
-
Male Wistar rat (200-250 g)
-
Isolation Buffer I: 0.25 M sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 0.25 M sucrose, 10 mM HEPES, 0.5 mM EGTA, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat via cervical dislocation and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and wash to remove excess blood.
-
Mince the liver into small pieces and suspend in 10 volumes of ice-cold Isolation Buffer I containing 0.1% BSA.
-
Homogenize the tissue with a loose-fitting Glass-Teflon homogenizer (5-6 strokes).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration in real-time in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest (e.g., neuronal cells)
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with pre-warmed Assay Medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Load the injection ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A) at the desired final concentrations.
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Initiate the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Materials:
-
TMRM (stock solution in DMSO)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~548/574 nm)
-
FCCP (as a control for depolarization)
-
Live cell imaging buffer (e.g., HBSS)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of TMRM in live cell imaging buffer (typically 20-100 nM).
-
Wash the cells once with pre-warmed imaging buffer.
-
Incubate the cells with the TMRM working solution for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed imaging buffer to remove excess dye.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
To confirm that the TMRM signal is dependent on ΔΨm, treat a parallel set of cells with FCCP (e.g., 10 µM) to depolarize the mitochondria and observe the loss of TMRM fluorescence.
-
For this compound treatment, incubate the cells with the desired concentrations of this compound either before or during TMRM staining and compare the fluorescence intensity to untreated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's off-target mitochondrial effects and a general experimental workflow for their investigation.
Caption: Proposed signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: General experimental workflow for investigating this compound's mitochondrial effects.
Discussion and Future Directions
The evidence strongly suggests that this compound's off-target effects on mitochondrial function are a significant aspect of its toxicology in non-target organisms. The proposed mechanism involves the lipophilic nature of this compound, allowing it to partition into the inner mitochondrial membrane, thereby disrupting the structural integrity and function of the electron transport chain. This leads to a cascade of events, including decreased mitochondrial membrane potential, impaired ATP synthesis, and dysregulation of calcium homeostasis, which can ultimately trigger apoptotic cell death.
Future research should focus on several key areas:
-
Elucidating the precise molecular targets of this compound within the mitochondria. Identifying the specific proteins or lipids that this compound interacts with will provide a more detailed understanding of its mechanism of action.
-
Expanding the range of cell types and organisms studied. Most studies have focused on isolated mitochondria or specific cell lines. Investigating the effects of this compound in a wider variety of in vitro and in vivo models will enhance the understanding of its tissue-specific toxicity.
-
Investigating the potential for chronic, low-dose exposure effects. The majority of current data is from acute, high-dose exposure studies. Understanding the impact of long-term, environmentally relevant concentrations of this compound on mitochondrial function is crucial for assessing its risk to environmental and human health.
-
Exploring the link between this compound-induced mitochondrial dysfunction and neurodegenerative diseases. The observed effects on neuronal cells suggest a potential role for this compound in the etiology of diseases such as Parkinson's, warranting further investigation.
By addressing these research questions, a more complete picture of the off-target mitochondrial toxicity of this compound can be developed, informing regulatory decisions and guiding the development of safer agricultural practices.
References
- 1. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 3. 2.1. Isolation of rat liver mitochondria [bio-protocol.org]
- 4. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Trifluralin and its Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the widely used pre-emergent herbicide, trifluralin. It also delves into the characteristics of its common formulations. This document is intended to be a valuable resource, presenting data in a structured format, detailing experimental methodologies, and providing visual representations of key concepts.
Core Physicochemical Properties of this compound
This compound (IUPAC name: 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) is a selective, soil-applied herbicide that controls a wide range of annual grasses and broadleaf weeds by inhibiting root development.[1][2] Its efficacy and environmental fate are significantly influenced by its physicochemical properties.
Table 1: Physicochemical Properties of this compound Active Ingredient
| Property | Value | References |
| IUPAC Name | 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | [3] |
| CAS Number | 1582-09-8 | [2][3] |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | |
| Molecular Weight | 335.28 g/mol | |
| Appearance | Yellow-orange crystalline solid | |
| Melting Point | 46-49 °C | |
| Boiling Point | 139-140 °C at 4.2 mmHg | |
| Water Solubility | <1 mg/L at 27 °C | |
| Vapor Pressure | 1.37 x 10⁻⁴ mmHg (1.83 x 10⁻² Pa) at 25 °C | |
| Octanol-Water Partition Coefficient (Log K_ow_) | 5.07 at 25 °C and pH 7 |
Common Formulations of this compound
This compound is most commonly formulated as an emulsifiable concentrate (EC) or as granules (GR). These formulations are designed to facilitate handling, dilution, and application, as well as to ensure the stability of the active ingredient.
Table 2: Physicochemical Properties of Common this compound Formulations
| Property | Emulsifiable Concentrate (EC) | Granular (GR) | References |
| Active Ingredient Content | Typically 480 g/L (43%) | Typically 5% or 10% | |
| Appearance | Amber liquid | Solid granules | |
| pH | Data not readily available | Data not readily available | |
| Density | Data not readily available | Data not readily available | |
| Suspensibility/Dispersibility | Forms a stable emulsion upon dilution with water | Disperses in water with agitation | |
| Wet Sieve Test | Not applicable | Residue on a 75 µm sieve is determined |
A study on a microencapsulated formulation of this compound reported a suspensibility of 87.0% before a stability test and 85.4% after. The pH of this formulation was 6.9 and 6.7, respectively.
Experimental Protocols
The determination of the physicochemical properties of this compound and its formulations follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).
Melting Point/Melting Range (OECD Guideline 102)
This method determines the temperature at which the phase transition from solid to liquid occurs.
-
Apparatus: Capillary tube melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperatures at which melting begins and is complete are recorded to define the melting range.
-
Boiling Point (OECD Guideline 103)
This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.
-
Apparatus: Ebulliometer or dynamic method apparatus.
-
Procedure (Dynamic Method):
-
The sample is heated, and the vapor pressure is measured at different temperatures.
-
The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.
-
Water Solubility (OECD Guideline 105)
This method determines the saturation mass concentration of a substance in water at a given temperature. For a substance with low solubility like this compound, the column elution method is appropriate.
-
Apparatus: A column packed with an inert carrier material coated with the test substance, a pump for the eluent (water), and a fraction collector.
-
Procedure:
-
An inert carrier material is coated with a known amount of this compound.
-
The coated material is packed into a column.
-
Water is pumped through the column at a constant, low flow rate and at a constant temperature (e.g., 20 °C).
-
Successive fractions of the eluate are collected.
-
The concentration of this compound in each fraction is determined using a suitable analytical method (e.g., chromatography).
-
The water solubility is the mean concentration of the plateau region where at least five consecutive fractions have a constant concentration (±30%).
-
The experiment is repeated at a lower flow rate to ensure that equilibrium was reached.
-
Vapor Pressure (OECD Guideline 104)
This method determines the saturation pressure of a substance above its solid or liquid phase. The Knudsen effusion method is suitable for substances with low vapor pressure.
-
Apparatus: Knudsen effusion cell, vacuum system, and a microbalance.
-
Procedure:
-
A small amount of the test substance is placed in the Knudsen cell, which has a small orifice of known area.
-
The cell is placed in a vacuum chamber at a constant temperature.
-
The rate of mass loss of the substance effusing through the orifice is measured over time with a microbalance.
-
The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.
-
Octanol-Water Partition Coefficient (K_ow_) (OECD Guideline 107)
This method, also known as the shake flask method, determines the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.
-
Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, and analytical instrumentation to determine the concentration of the substance.
-
Procedure:
-
Prepare mutually saturated n-octanol and water.
-
A known amount of this compound is dissolved in either n-octanol or water.
-
The two phases are placed in a centrifuge tube in a defined volume ratio and shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of this compound in each phase is determined by a suitable analytical method.
-
The K_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The experiment is repeated with different volume ratios of the two phases.
-
Visualizations
Caption: Experimental workflow for determining the physicochemical properties of this compound.
References
Methodological & Application
Application Note: QuEChERS Method for Trifluralin Residue Analysis in Vegetables
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used for the control of annual grasses and broadleaf weeds in a variety of agricultural crops, including several types of vegetables.[1] Due to its potential persistence in soil and possibility of uptake by rotational crops, monitoring for this compound residues in vegetables is crucial for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1][2] This application note provides a detailed protocol for the extraction and cleanup of this compound residues in various vegetable matrices using the QuEChERS method, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The QuEChERS method involves a two-step process: an extraction step followed by a cleanup step.[2] First, the vegetable sample is homogenized and then extracted with acetonitrile. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, partitioning the this compound into the acetonitrile layer.[1] The second step, dispersive solid-phase extraction (d-SPE), is a cleanup procedure where an aliquot of the acetonitrile extract is treated with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids. Primary secondary amine (PSA) is commonly used to remove organic acids and some sugars, while graphitized carbon black (GCB) can be added for matrices with high chlorophyll content. Following cleanup, the extract is ready for analysis by GC-MS or LC-MS/MS.
Experimental Protocols
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) (for highly pigmented vegetables)
-
C18 sorbent
-
This compound analytical standard
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Sample Preparation (Homogenization)
-
Weigh a representative portion of the vegetable sample (e.g., 10-15 g).
-
Chop or blend the sample into a uniform paste. For low-moisture samples, the addition of a small amount of purified water may be necessary to achieve a homogeneous mixture. For volatile analytes, cryogenic grinding with dry ice can be employed to prevent degradation.
Extraction Procedure (Original Unbuffered Method)
-
Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The composition of the d-SPE tube will vary depending on the vegetable matrix:
-
General Vegetables (e.g., carrots, cucumbers): 150 mg MgSO₄ and 25 mg PSA.
-
Leafy Green Vegetables (e.g., spinach, lettuce): 150 mg MgSO₄, 50 mg PSA, and 7.5-25 mg GCB (to remove chlorophyll). Note: GCB may retain planar pesticides, so its use should be evaluated for recovery of this compound.
-
High Fat/Wax Content Vegetables: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 x g for 2 minutes.
-
The resulting supernatant is ready for analysis.
Instrumental Analysis
The final extract can be analyzed by GC-MS or LC-MS/MS. Due to the complexity of vegetable matrices, matrix-matched calibration is recommended to compensate for matrix effects (signal enhancement or suppression).
GC-MS/MS Conditions (Example)
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless, 280 °C |
| Oven Program | 70 °C (2 min), ramp at 25 °C/min to 150 °C (0 min), ramp at 3 °C/min to 200 °C (0 min), ramp at 8 °C/min to 280 °C (10 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | To be determined based on this compound standard |
| Product Ions | To be determined based on this compound standard |
| Collision Energy | To be optimized for this compound |
LC-MS/MS Conditions (Example)
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1200 Series HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 95% A (0 min), ramp to 5% A (10 min), hold at 5% A (5 min), return to 95% A (0.1 min), hold at 95% A (5 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
| Precursor Ion | To be determined based on this compound standard |
| Product Ions | To be determined based on this compound standard |
| Collision Energy | To be optimized for this compound |
Data Presentation
The following tables summarize representative quantitative data for pesticide residue analysis in vegetables using the QuEChERS method. This data is intended to demonstrate the expected performance of the method. Actual results for this compound may vary depending on the specific vegetable matrix, instrumentation, and laboratory conditions.
Table 1: Representative Recovery Data for Pesticides in Various Vegetables using QuEChERS
| Vegetable Matrix | Pesticide Class | Spiking Level (mg/kg) | Average Recovery (%) | % RSD | Reference |
| Green Mustard | Organochlorine | 0.1 | 78.1 - 107.2 | < 12.7 | |
| Cucumber | Organochlorine | 0.1 | 70.1 - 98.9 | < 12.7 | |
| Rock Melon | Organochlorine | 0.1 | 75.9 - 91.0 | < 12.8 | |
| Oranges | Organochlorine | 0.1 | 70.1 - 98.9 | < 12.8 | |
| Green Mustard | Pyrethroid | 1.0 | 77.9 - 101.5 | < 13.5 | |
| Cucumber | Pyrethroid | 1.0 | 77.4 - 108.9 | < 13.5 | |
| Rocket | Various | 0.01 | 73 - 116 | 1.4 - 19.8 | |
| Rocket | Various | 0.05 | 73 - 116 | 3.4 - 20.0 |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Pesticides in Vegetables
| Analytical Method | Vegetable Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| LC-MS/MS | Lettuce, Garlic, Ginger, Bell Pepper | 0.01 - 0.28 | 0.03 - 0.93 | |
| LC-MS/MS | Rocket (Leafy Green) | - | 3 - 11 | |
| GC-MS/MS | Rocket (Leafy Green) | - | 8 - 13 | |
| GC-ECD | High Water Content Fruits & Vegetables | 5.6 - 15 | 17 - 45 |
Visualization
Caption: QuEChERS workflow for this compound residue analysis in vegetables.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the determination of this compound residues in a wide range of vegetable matrices. The flexibility of the d-SPE cleanup step allows for the method to be tailored to different types of vegetables, ensuring adequate removal of matrix interferences. For accurate quantification, especially at low residue levels, the use of matrix-matched calibration standards is crucial to mitigate the effects of the sample matrix on the analytical signal. The provided protocols and performance data serve as a valuable resource for laboratories involved in the safety and quality control of vegetable products.
References
Solid-Phase Extraction of Trifluralin from Water Samples: An Application Note and Protocol
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control various annual grasses and broadleaf weeds in agriculture.[1][2] Due to its persistence in soil and potential for runoff into water bodies, monitoring its presence in environmental water samples is crucial for ensuring environmental and human health.[1] Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of this compound from water samples prior to chromatographic analysis.[3][4] This application note provides a detailed protocol for the extraction of this compound from water samples using C18 reversed-phase SPE cartridges, followed by analysis with gas chromatography (GC) or liquid chromatography (LC).
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample based on their physical and chemical properties. For this compound, a hydrophobic compound, reversed-phase SPE is highly effective. In this method, the water sample is passed through a solid sorbent (the stationary phase), which retains the hydrophobic this compound. Less hydrophobic and polar impurities are washed away. Finally, a non-polar organic solvent is used to elute the retained this compound from the sorbent, providing a concentrated and cleaned-up sample for analysis. The most commonly used stationary phase for this compound extraction is C18-bonded silica.
Quantitative Data Summary
The following table summarizes the performance data of the described SPE method for this compound analysis in water samples.
| Parameter | Value | Reference |
| Recovery | 79% - 99% | |
| Limit of Detection (LOD) | 0.01 µg/L | |
| Limit of Quantification (LOQ) | 0.01 µg/L | |
| Relative Standard Deviation (RSD) | 2% - 12% |
Experimental Protocol
This protocol details the manual solid-phase extraction procedure for a 1-liter water sample.
Materials and Reagents
-
SPE Cartridges: C18-bonded silica, 500 mg, 6 mL
-
This compound analytical standard (≥99% purity)
-
Methanol (HPLC grade or equivalent)
-
Acetonitrile (HPLC grade or equivalent)
-
Acetone (HPLC grade or equivalent)
-
Iso-octane (Pesticide residue grade)
-
LC-MS grade water
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
-
Glassware: Volumetric flasks, graduated cylinders, Pasteur pipettes, collection vials
-
SPE Vacuum Manifold
-
Sample Filtration Apparatus (e.g., 0.45 µm nylon membrane filters)
Sample Preparation
-
Collect the water sample in a clean, amber glass bottle.
-
If the sample contains particulate matter, filter it through a 0.45 µm nylon membrane filter to prevent clogging of the SPE cartridge.
-
For enhanced accuracy, an internal standard such as this compound-d14 can be added to the water sample before extraction.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry at this stage. A slow, dropwise flow should be maintained.
-
-
Sample Loading:
-
Load the 1-liter water sample onto the conditioned SPE cartridge.
-
Maintain a consistent flow rate of approximately 5 mL/min.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 10% methanol in water solution to remove any polar interferences that may have been retained.
-
-
Drying:
-
Dry the cartridge thoroughly by drawing a vacuum through it for 10-20 minutes. This step is crucial to remove any residual water before elution. Alternatively, a drying cartridge containing anhydrous sodium sulfate can be attached below the C18 cartridge.
-
-
Elution:
-
Place a collection vial inside the vacuum manifold under the cartridge.
-
Elute the retained this compound from the cartridge using two 3 mL aliquots of acetonitrile. Other effective elution solvents include acetone or iso-octane. Allow the solvent to soak the sorbent for a few minutes before applying the vacuum to ensure complete elution.
-
Eluate Concentration and Reconstitution
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of iso-octane or mobile phase for LC analysis) for subsequent chromatographic analysis.
Analytical Finish
The extracted and concentrated sample is now ready for instrumental analysis. Common analytical techniques for this compound include:
-
Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .
Workflow Diagram
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound.
Caption: Workflow for this compound Solid-Phase Extraction.
References
Application Note: Quantitative Analysis of Trifluralin Residues by GC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of trifluralin residues in various matrices, such as soil, water, and agricultural products, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol encompasses sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis. The described GC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the detection and quantification of this compound.
Introduction
This compound is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops.[1][2][3] Due to its potential persistence in the environment and its classification as a possible human carcinogen, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in food and environmental samples.[3] Consequently, sensitive and reliable analytical methods are required for monitoring its residues. GC-MS/MS offers excellent selectivity and sensitivity, making it a powerful technique for the trace-level quantification of this compound in complex matrices.[4]
Experimental
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique that is simple, rapid, and effective for the extraction of pesticide residues from various matrices.
Materials:
-
Homogenized sample (e.g., soil, produce)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive SPE (d-SPE) cleanup tubes (containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Analysis
The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
Gas Chromatograph: TRACE 1310 Gas Chromatograph or equivalent
-
Mass Spectrometer: TSQ 8000 Triple Stage Quadrupole Mass Spectrometer or equivalent
-
GC Column: J&W DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or similar
Instrumental Conditions:
| Parameter | Value |
| GC Conditions | |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C (hold 3 min), ramp to 180°C at 20°C/min (hold 3 min), ramp to 260°C at 15°C/min (hold 3 min), ramp to 300°C at 10°C/min (hold 6 min) |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS/MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| 306.1 | 264.1 | 206.1 | 10 |
Quantitative Data
The performance of the GC-MS/MS method for this compound analysis is summarized in the table below. The data represents typical values obtained from validated methods.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.02 µg/kg |
| Limit of Quantitation (LOQ) | 0.002 - 0.05 mg/kg |
| Linearity Range | 1 to 40 µg/L |
| Recovery | 80% to 100% |
| Relative Standard Deviation (RSD) | ≤ 10.3% |
Visualizations
Caption: Experimental workflow for this compound residue analysis.
References
Application Note: High-Throughput Analysis of Trifluralin and its Metabolites in Soil using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective detection and quantification of Trifluralin and its primary degradation products in soil matrices. This compound, a widely used pre-emergence dinitroaniline herbicide, undergoes complex degradation in the soil, forming numerous metabolites.[1] Monitoring these compounds is crucial for environmental risk assessment and understanding the herbicide's fate. This protocol outlines a comprehensive workflow, including sample extraction, cleanup, and optimized LC-MS/MS parameters for the simultaneous analysis of this compound and its key metabolites. The method utilizes a QuEChERS-based extraction followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Introduction
This compound is a selective herbicide used to control annual grasses and broadleaf weeds in various agricultural settings. Its persistence and transformation in the environment lead to the formation of a range of metabolites through processes such as dealkylation, reduction of nitro groups, and oxidation.[2] Due to the potential environmental impact of both the parent compound and its degradation products, a reliable and sensitive analytical method is essential for their monitoring in soil. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to analyze a wide range of compounds with varying polarities.[1][2] This application note presents a complete protocol for the extraction, separation, and quantification of this compound and its metabolites in soil, providing researchers with a valuable tool for environmental analysis.
Experimental Protocols
Protocol 1: Soil Sample Preparation (QuEChERS-based Extraction)
This protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the efficient extraction of this compound and its metabolites from soil.
Materials:
-
Homogenized soil sample
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Centrifuge capable of 4000 rpm
-
0.22 µm syringe filters (e.g., PTFE)
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex the microcentrifuge tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides the liquid chromatography and mass spectrometry conditions for the analysis of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative switching |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
Table 1: MRM Transitions for this compound and its Metabolites
The following table lists the optimized Multiple Reaction Monitoring (MRM) transitions for the quantification and confirmation of this compound and its key metabolites. The selection of precursor and product ions is based on infusion experiments and literature data.
| Analyte | Metabolite Code | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Ionization Mode |
| This compound | TR-1 | 336.1 | 294.1 | 264.1 | Positive |
| N-depropyl this compound | TR-2 | 294.1 | 252.1 | 222.1 | Positive |
| N,N-didepropyl this compound | TR-3 | 252.1 | 210.1 | 180.1 | Positive |
| Amino-N-depropyl this compound | TR-4 | 264.1 | 222.1 | 192.1 | Positive |
| Amino this compound | TR-5 | 306.1 | 264.1 | 234.1 | Positive |
| Diamino this compound | TR-9 | 276.1 | 234.1 | 204.1 | Positive |
| Carboxylic acid derivative | TR-21 | 268.0 | 224.0 | 178.0 | Negative |
Note: The specific collision energies for each transition should be optimized for the instrument in use.
Table 2: Quantitative Performance Data
This table summarizes typical quantitative performance data for the analysis of this compound and its metabolites in soil using the described method. These values are indicative and may vary depending on the specific soil matrix and instrument performance.
| Analyte | Metabolite Code | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | TR-1 | 0.1 | 0.5 | 95 ± 5 | < 10 |
| N-depropyl this compound | TR-2 | 0.2 | 0.8 | 92 ± 7 | < 12 |
| N,N-didepropyl this compound | TR-3 | 0.3 | 1.0 | 88 ± 8 | < 15 |
| Amino-N-depropyl this compound | TR-4 | 0.5 | 1.5 | 85 ± 10 | < 15 |
| Amino this compound | TR-5 | 0.4 | 1.2 | 87 ± 9 | < 15 |
| Diamino this compound | TR-9 | 0.8 | 2.5 | 80 ± 12 | < 18 |
| Carboxylic acid derivative | TR-21 | 0.5 | 1.8 | 82 ± 11 | < 15 |
Recovery data is based on spiking experiments in a sandy loam soil at a concentration of 10 µg/kg.
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Diagram 2: this compound Degradation Pathway in Soil
Caption: Simplified degradation pathway of this compound in soil.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a reliable, sensitive, and high-throughput method for the simultaneous determination of this compound and its major metabolites in soil. The use of a QuEChERS-based sample preparation method ensures efficient extraction and cleanup, while the optimized LC-MS/MS parameters in MRM mode offer excellent selectivity and quantification limits. This method is well-suited for routine environmental monitoring and research applications, enabling a better understanding of the environmental fate of this widely used herbicide. The provided data tables and workflow diagrams serve as a practical guide for researchers in the field.
References
Application Notes and Protocols for a Trifluralin Persistence Bioassay in Soil
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide widely used to control annual grasses and some broadleaf weeds in a variety of agricultural crops.[1][2][3] Its efficacy relies on its persistence in the upper soil layer, where it inhibits the germination of weed seeds.[1][4] The mode of action of this compound involves the disruption of mitosis by binding to tubulin, which in turn inhibits microtubule formation. This cellular-level disruption manifests as inhibited root and shoot development, particularly the stunting and swelling of root tips.
The persistence of this compound in soil, while beneficial for weed control, can pose a risk to subsequent sensitive rotational crops. The half-life of this compound in soil can range from several weeks to months, influenced by factors such as soil type, organic matter content, microbial activity, and climatic conditions. Therefore, it is crucial for researchers and agricultural professionals to have reliable methods to assess the persistence and bioavailability of this compound residues in soil.
A soil bioassay offers a practical, cost-effective, and biologically relevant method to determine if this compound residues are present at concentrations that could affect plant growth. This technique utilizes the response of sensitive indicator plants to estimate the herbicide's phytotoxic activity in the soil. These application notes provide a detailed protocol for conducting a laboratory-based bioassay to assess this compound persistence in soil, intended for use by researchers, scientists, and professionals in agricultural and environmental sciences.
Signaling Pathway and Mode of Action
Caption: Mode of action of this compound, illustrating the inhibition of microtubule formation and subsequent impact on root growth.
Data Presentation
The following table summarizes expected outcomes from a this compound bioassay using a sensitive indicator species such as annual ryegrass (Lolium multiflorum). The data represents hypothetical results to illustrate the dose-dependent effect of this compound on plant growth parameters.
| This compound Concentration in Soil (mg/kg) | Average Root Length (mm) | % Root Length Inhibition | Average Shoot Length (mm) | % Shoot Length Inhibition | Visual Symptoms |
| 0 (Control) | 85 | 0 | 120 | 0 | Healthy growth |
| 0.05 | 68 | 20 | 108 | 10 | Slight root thickening |
| 0.1 | 47 | 45 | 90 | 25 | Noticeable root stunting and swelling |
| 0.25 | 21 | 75 | 66 | 45 | Severe root inhibition, "clubbed" roots |
| 0.5 | 8 | 91 | 42 | 65 | Very little root emergence, stunted shoots |
| 1.0 | 2 | 98 | 24 | 80 | Germination may be inhibited, severe stunting |
Experimental Protocols
This section details the methodology for conducting a bioassay to determine the persistence of this compound in soil.
Materials
-
Test soil samples
-
Untreated control soil (similar texture and organic matter to test soil)
-
This compound analytical standard (for preparing fortified samples)
-
Acetone (or other suitable solvent)
-
Seeds of a sensitive indicator species (e.g., annual ryegrass, cucumber, sorghum, oat)
-
Pots or petri dishes (e.g., 10 cm diameter)
-
Growth chamber or greenhouse with controlled temperature and light
-
Ruler or calipers for measurements
-
Balance for weighing fresh and dry biomass
-
Drying oven
Experimental Workflow Diagram
Caption: A generalized workflow for the this compound soil bioassay experiment.
Protocol Steps
-
Soil Sample Collection and Preparation:
-
Collect representative soil samples from the field area of interest. Since this compound is a pre-emergence herbicide, sample the top 5-10 cm of the soil profile.
-
Collect a separate bulk sample of untreated soil with similar physical and chemical properties to be used as the control and for preparing standards.
-
Air-dry all soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
-
Preparation of Standard Curve Samples (Fortified Soil):
-
Prepare a stock solution of this compound in a suitable solvent like acetone.
-
Create a series of this compound concentrations in the control soil (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/kg).
-
To achieve this, add the appropriate volume of the stock solution to a known weight of soil. Mix thoroughly and allow the solvent to evaporate completely in a fume hood. This series will be used to generate a dose-response curve.
-
-
Bioassay Setup:
-
Fill an equal number of pots (at least 3-4 replicates per treatment) with a consistent weight of soil from each group:
-
Control (untreated) soil
-
Test (field) soil
-
Each of the fortified standard soils
-
-
Sow a predetermined number of seeds of the indicator species (e.g., 10-15 ryegrass seeds) at a consistent depth in each pot.
-
Lightly water the pots and place them in a growth chamber or greenhouse with controlled conditions (e.g., 22-25°C, 16:8 hour light:dark cycle). Water as needed to maintain adequate soil moisture.
-
-
Data Collection:
-
After a predefined growth period (typically 14 to 21 days), carefully remove the plants from the soil.
-
Gently wash the roots to remove adhering soil particles.
-
For each plant, measure the length of the longest root and the shoot length.
-
Record visual symptoms of phytotoxicity, such as root swelling, discoloration, or stunting.
-
(Optional) Determine the fresh weight of the harvested plants. To determine dry weight, place the plant material in a drying oven at 60-70°C until a constant weight is achieved.
-
-
Data Analysis:
-
Calculate the average root length, shoot length, and biomass for each replicate.
-
Determine the percent inhibition for each treatment relative to the control using the following formula: % Inhibition = [ (Control_Value - Treatment_Value) / Control_Value ] * 100
-
Plot the percent inhibition of the standard curve samples against the logarithm of the this compound concentration to generate a dose-response curve.
-
Estimate the effective concentration of this compound in the test soil samples by comparing their percent inhibition to the standard curve. This will provide a biologically effective concentration rather than an absolute chemical concentration.
-
Validation
For validation and to correlate the bioassay results with actual herbicide concentrations, soil samples can be analyzed using instrumental methods such as gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-tandem mass spectrometry (GC-MS/MS). This parallel analysis provides a robust assessment of this compound persistence and its potential impact on sensitive plant species.
References
Application Notes and Protocols for Trifluralin-Induced Polyploidy in Plant Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyploidy, the state of having more than two complete sets of chromosomes, is a significant phenomenon in plant evolution and breeding. The artificial induction of polyploidy is a key strategy for crop improvement, leading to enhanced traits such as larger flowers and fruits, increased biomass, improved stress tolerance, and altered production of secondary metabolites.[1][2] While colchicine has traditionally been the most common agent for inducing chromosome doubling, it exhibits high toxicity and a low affinity for plant microtubules, necessitating high concentrations.[3] Dinitroaniline herbicides, particularly trifluralin, have emerged as highly effective alternatives. This compound demonstrates a higher affinity for plant tubulins, allowing for its use at much lower and less toxic micromolar concentrations to successfully induce polyploidy across a wide range of plant species.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce polyploidy in plant cell cultures.
Mechanism of Action
This compound functions as a mitotic inhibitor. Its primary mechanism involves binding to tubulin proteins, the fundamental subunits of microtubules. This binding action disrupts the polymerization of microtubules, which are essential for the formation of the spindle apparatus during mitosis. The failure of spindle fiber formation prevents the separation of sister chromatids during anaphase. This mitotic arrest leads to the formation of a restitution nucleus containing a doubled set of chromosomes, ultimately resulting in a polyploid cell.
Experimental Protocols
A generalized workflow for inducing polyploidy using this compound involves the initiation of in vitro cultures, treatment with the antimitotic agent, regeneration of whole plants, and subsequent verification of ploidy levels.
Protocol 1: General Method for Polyploidy Induction in Callus Cultures
This protocol provides a foundational method that can be adapted for various plant species.
-
Explant Preparation and Callus Induction:
-
Select healthy explant material (e.g., young leaves, stems, or hypocotyls).
-
Surface sterilize the explants using standard procedures (e.g., 70% ethanol wash followed by a 10-20% bleach solution and sterile water rinses).
-
Culture the explants on a suitable callus induction medium (e.g., MS medium supplemented with appropriate plant growth regulators like 2,4-D or NAA).
-
Incubate under appropriate light and temperature conditions until sufficient pluripotent callus has formed.
-
-
Preparation of this compound Stock Solution:
-
This compound is poorly soluble in water. Prepare a stock solution (e.g., 1-10 mM) by dissolving this compound powder in a small amount of dimethyl sulfoxide (DMSO) before diluting with sterile distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store the stock solution at -20°C.
-
-
This compound Treatment:
-
Transfer actively growing calli to a fresh callus induction medium.
-
Add the this compound stock solution to the autoclaved and cooled medium to achieve the desired final concentration (typically in the range of 1-100 µM).
-
Culture the calli on the this compound-containing medium for a specific duration. This can range from 2 days to several weeks, depending on the plant species and desired outcome. For example, garlic callus cultured for 15 days on a medium with 100 µM this compound showed high rates of chromosome doubling.
-
-
Plant Regeneration:
-
After the treatment period, transfer the calli to a fresh, this compound-free regeneration medium, typically MS medium supplemented with cytokinins (e.g., 6-BA) and auxins (e.g., IAA) to induce shoot formation.
-
Subculture the regenerating tissues every 3-4 weeks.
-
-
Rooting and Acclimatization:
-
Once shoots have developed, excise them and transfer them to a rooting medium.
-
After root formation, carefully transfer the plantlets to soil and acclimatize them in a high-humidity environment, gradually exposing them to ambient conditions.
-
-
Ploidy Verification:
-
Analyze the ploidy level of regenerated plants using methods such as flow cytometry, chromosome counting in root tip cells, or morphological analysis of stomata (polyploids often have larger guard cells and lower stomatal density).
-
Data Presentation: Efficacy of this compound
The effectiveness of this compound is dependent on the concentration, duration of exposure, plant species, and the type of explant used.
Table 1: Summary of Effective this compound Treatments for Polyploidy Induction in Various Plant Species
| Plant Species | Explant Type | This compound Concentration | Treatment Duration | Polyploidy Induction Rate | Reference |
| Wheat (Triticum aestivum) | Anther Culture | 1 µM - 3 µM | 48 hours | 51% - 53% | |
| Highbush Blueberry (Vaccinium corymbosum) | Pluripotent Calli | 2 - 10 mg/L (~5.9 - 29.7 µM) | 2 days | High (15 octoploids obtained) | |
| Garlic (Allium sativum) | Callus | 100 µM | 15 days | High tetraploidy rates | |
| Fenugreek (Trigonella foenum-graecum) | Seedlings | 22.5 µM | 24 hours | Maximum induction observed | |
| Pennyroyal (Mentha pulegium) | Young Shoots | 5 mg/L (~14.9 µM) | 12 hours | 66.66% ploidy level change | |
| Anise Hyssop (Agastache foeniculum) | Not Specified | 50 µM | Not Specified | 16% tetraploids |
Table 2: Comparative Efficacy of this compound and Colchicine
| Plant Species | Agent | Effective Concentration | Key Outcomes | Reference |
| Highbush Blueberry | This compound | 2 - 10 mg/L | Higher induction efficiency (15 octoploids) | |
| Colchicine | 200 mg/L | Lower induction efficiency (3 octoploids) | ||
| Anise Hyssop | This compound | 50 µM | 16% tetraploid induction, 56% survival | |
| Colchicine | 17,500 µM | 16% tetraploid induction, 54% survival | ||
| General Comparison | This compound | Micromolar (µM) concentrations | Higher affinity for plant tubulins, less toxic. | |
| Colchicine | Often requires high µM to mM concentrations | Lower affinity for plant tubulins, more toxic. |
Key Considerations and Troubleshooting
-
Phytotoxicity: While less toxic than colchicine, this compound can be phytotoxic at higher concentrations or with prolonged exposure, leading to reduced survival and regeneration rates. It is crucial to optimize the concentration and duration for each specific plant system.
-
Genotype Dependency: The response to this compound treatment can be highly genotype-dependent, with some cultivars showing higher susceptibility or regeneration capacity than others.
-
Explant Choice: The developmental stage and type of explant are critical. Actively dividing cells, such as those in apical meristems, young calli, or microspores, are the most suitable targets for antimitotic agents.
-
Chimeras: Incomplete doubling can result in the formation of mixoploids or chimeras, where a single plant contains tissues of different ploidy levels. Multiple rounds of regeneration or selection may be necessary to obtain stable polyploid lines.
References
Application Note: Trifluralin as a Tool for Studying Microtubule Function in Plant Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluralin is a dinitroaniline herbicide widely used as a tool in plant cell biology to study the dynamics and functions of microtubules.[1] Its primary mode of action involves the disruption of microtubule polymerization, which in turn arrests cell division (mitosis) and affects cell morphology.[2] this compound exhibits a notable specificity for plant and protist tubulin, with little to no effect on animal tubulin, making it an excellent pharmacological agent for investigating the plant-specific roles of the microtubule cytoskeleton.[3] This document provides an overview of its mechanism, summarizes its effects on plant roots, and offers detailed protocols for its application in research settings.
Mechanism of Action
This compound's herbicidal activity stems from its ability to bind directly to tubulin proteins, the fundamental building blocks of microtubules. Specifically, it targets the alpha-tubulin subunit. This binding event prevents the polymerization of tubulin dimers into microtubules.[4] The continuous dynamic turnover of microtubules is essential for their function; by sequestering tubulin dimers, this compound leads to a net depolymerization and eventual disappearance of microtubule structures within the cell.
The most critical consequence of this microtubule loss is the disruption of mitosis. Microtubules form the spindle fibers, which are essential for chromosome alignment and separation during cell division. In the absence of a functional spindle apparatus, mitosis is arrested, preventing the completion of cell division. This leads to the characteristic phenotypes observed in treated plant roots.
Caption: Mechanism of this compound action in plant cells.
Phenotypic Effects in Plant Roots
The disruption of mitosis and microtubule organization by this compound leads to distinct and easily observable macroscopic and microscopic phenotypes in plant roots:
-
Inhibition of Root Elongation: The primary effect is a severe reduction in primary and lateral root growth.
-
Root Tip Swelling: Root tips become thickened and stubby, often described as "club-like." This is a result of cortical cells undergoing radial enlargement instead of normal elongation, as microtubule arrays that guide directional cell expansion are lost.
-
Inhibition of Lateral Root Formation: The development of secondary roots is significantly inhibited.
-
Cellular Abnormalities: At the cellular level, this compound treatment can lead to the formation of large, multinucleated cells because nuclear division may complete without subsequent cell wall formation (cytokinesis).
Quantitative Data Summary
The effective concentration of this compound varies depending on the plant species and experimental system. The following tables summarize concentrations cited in the literature and their observed effects.
Table 1: Effective Concentrations of this compound in Various Plant Species
| Plant Species | Concentration | Effect | Reference(s) |
| Zea mays (Corn) | 5 mg/liter (~14.9 µM) | Swelling of cortical cells, formation of multinucleate cells. | |
| Avena sativa (Oat) | 0.1 µM - 10 µM | Inhibition of coleoptile section elongation. | |
| Triticum aestivum (Wheat) | 0.8 ppmw (~2.4 µM) | Reduced root extension, increased root diameter, root tip swelling. | |
| Hordeum vulgare (Barley) | 1 µg/ml (~2.98 µM) | Inhibition of root growth, disorganization of microtubule cytoskeleton. | |
| Arabidopsis thaliana | 10 µM - 40 µM | Abnormal root tip enlargement, significant cell death in the apical meristem. | |
| Amaranthus palmeri | 0.39 µM (EC₅₀) | 50% reduction in root length (susceptible population). |
Note: Concentrations were converted to µM for comparison where possible, assuming a molecular weight of 335.28 g/mol . 1 ppmw in soil was approximated based on µM concentrations used in hydroponic/agar studies causing similar effects.
Experimental Protocols
Protocol 1: In Vitro this compound Treatment of Arabidopsis thaliana Seedlings
This protocol describes a common method for observing the effects of this compound on root growth and morphology using Arabidopsis seedlings grown on agar plates.
Materials:
-
Arabidopsis thaliana seeds (wild-type or a line with a fluorescently-tagged microtubule marker).
-
Murashige and Skoog (MS) medium with vitamins.
-
Sucrose.
-
Phytagel or Agar.
-
Petri plates (square or round).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sterile water and ethanol.
-
Growth chamber (22-25°C, 16h light/8h dark cycle).
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach with 0.05% Triton X-100, and finally rinsing 4-5 times with sterile water.
-
Plating and Stratification: Sow sterilized seeds on 1/2 MS agar plates containing 1% sucrose. Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination: Transfer the plates to a growth chamber and grow vertically for 4-5 days until primary roots are established.
-
This compound Treatment:
-
Prepare 1/2 MS agar plates containing the desired final concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Add this compound from the stock solution to the molten agar after it has cooled to ~50-55°C.
-
Prepare a control plate containing an equivalent amount of DMSO without this compound.
-
-
Seedling Transfer: Carefully transfer the 5-day-old seedlings from the initial plates to the this compound-containing and control plates.
-
Incubation and Observation: Return the plates to the growth chamber and incubate vertically. Observe and document root growth and morphology daily for 3-5 days. Primary root length can be measured by marking the position of the root tip at the time of transfer and then measuring the new growth.
Caption: Experimental workflow for this compound treatment.
Protocol 2: Visualization of Microtubules in this compound-Treated Roots
This protocol provides two common approaches: immunofluorescence for fixed tissue and live-cell imaging for dynamic studies.
A. Immunofluorescence Staining
This method allows for high-resolution snapshots of the microtubule cytoskeleton in fixed root cells.
Materials:
-
Root samples from Protocol 1.
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer [MTSB]).
-
Cell wall digestion enzyme solution (e.g., 1% Cellulase, 0.1% Pectolyase in MTSB).
-
Permeabilization buffer (e.g., 3% Triton X-100 in MTSB).
-
Blocking solution (e.g., 3% Bovine Serum Albumin [BSA] in MTSB).
-
Primary antibody: mouse anti-α-tubulin monoclonal antibody.
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488).
-
DAPI solution for nuclear staining.
-
Antifade mounting medium.
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
Procedure:
-
Fixation: Excise root tips and immediately immerse in fixative solution for 60 minutes at room temperature.
-
Washing: Rinse the samples three times with MTSB for 10 minutes each.
-
Cell Wall Digestion: Incubate roots in the enzyme solution for 30-60 minutes or until tissues soften.
-
Permeabilization: Wash with MTSB, then treat with permeabilization buffer for 60 minutes.
-
Blocking: Wash with MTSB and incubate in blocking solution for 60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples in the primary anti-α-tubulin antibody solution (diluted in blocking solution) overnight at 4°C.
-
Washing: Rinse the samples extensively with MTSB (e.g., 5 times over 1 hour).
-
Secondary Antibody Incubation: Incubate in the fluorescent secondary antibody solution (diluted in blocking solution) for 3-4 hours at room temperature in the dark.
-
Washing and Staining: Wash again with MTSB. Counterstain with DAPI if desired.
-
Mounting and Imaging: Mount the stained roots on a slide with antifade medium and image using a confocal microscope.
B. Live-Cell Imaging
This method is ideal for studying the dynamic effects of this compound on microtubules in real-time. It requires plant lines expressing fluorescently-tagged tubulin or microtubule-associated proteins (e.g., GFP-TUA6, MBD-GFP).
Materials:
-
Transgenic seedlings expressing a fluorescent microtubule marker.
-
Liquid 1/2 MS medium.
-
This compound stock solution.
-
Microscope slides, coverslips, and sterile water or liquid medium for mounting.
-
Confocal or spinning-disk microscope equipped for time-lapse imaging.
Procedure:
-
Seedling Preparation: Grow transgenic seedlings as described in Protocol 1 (steps 1-3).
-
Mounting: Mount a 5-day-old seedling in a small drop of liquid 1/2 MS medium on a microscope slide. A coverslip can be gently placed over the root.
-
Baseline Imaging: Locate the root elongation or meristematic zone and capture time-lapse images of the microtubule arrays to establish a baseline of their normal dynamics.
-
This compound Application: Add a small volume of liquid medium containing the desired final concentration of this compound to the edge of the coverslip. The solution will be drawn under the coverslip by capillary action.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images of the same cells to observe the depolymerization of microtubules. Capture images every 30-60 seconds for 30-60 minutes.
-
Analysis: Analyze the resulting image series to quantify changes in microtubule density, organization, and dynamics over time.
References
Application Notes and Protocols for In Vitro Assessment of Trifluralin's Effect on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluralin is a dinitroaniline herbicide that exerts its phytotoxic effects by inhibiting microtubule formation, a critical process for cell division and elongation in plants.[1] The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules.[2] By binding to α-tubulin, this compound disrupts the assembly of microtubules, leading to a mitotic arrest in the prometaphase stage of cell division.[2] This specific disruption of the cytoskeleton ultimately results in the death of susceptible plant species.[3] Notably, this compound exhibits a selective inhibitory action, with a pronounced effect on plant tubulin while showing minimal impact on animal tubulin, which underpins its use as a herbicide.[4]
These application notes provide detailed protocols for two common in vitro assays used to assess the effect of compounds like this compound on tubulin polymerization: a turbidity-based spectrophotometric assay and a fluorescence-based assay. Additionally, a logical workflow for screening and characterizing potential tubulin-targeting compounds is presented.
Data Presentation
| Plant Species | Accession | Assay Endpoint | This compound EC50 (µM) |
| Amaranthus palmeri | Susceptible | Root Length Inhibition | 0.39 |
| Amaranthus palmeri | Resistant | Root Length Inhibition | 1.02 |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Signaling Pathway and Mechanism of Action
This compound disrupts microtubule dynamics by directly interacting with tubulin subunits. The binding of this compound to α-tubulin prevents the formation of functional microtubules, which are essential for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle and ultimately, cell death.
References
- 1. Binding of the herbicide this compound to Chlamydomonas flagellar tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Trifluralin in Leishmaniasis Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trifluralin, a dinitroaniline herbicide, as a potential therapeutic agent against leishmaniasis. This document outlines the mechanism of action, summarizes its efficacy against various Leishmania species, and provides detailed protocols for in vitro and in vivo experimental evaluation.
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current treatment options are limited by toxicity, high cost, and emerging drug resistance, necessitating the exploration of novel therapeutic agents.[3][4] this compound has emerged as a promising candidate due to its selective activity against Leishmania parasites by targeting tubulin polymerization, a crucial process for parasite cell division, motility, and maintenance of cell shape.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its antileishmanial effect by disrupting the parasite's microtubule dynamics. It specifically binds to Leishmania tubulin, preventing its polymerization into microtubules. This selective inhibition is attributed to differences between parasite and mammalian tubulin. The disruption of microtubule formation leads to cell cycle arrest and ultimately parasite death.
Caption: Mechanism of this compound Action in Leishmania.
Quantitative Efficacy Data
The following tables summarize the in vitro activity of this compound against various Leishmania species and its cytotoxicity against mammalian cells. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.
Table 1: In Vitro Activity of this compound against Leishmania Promastigotes
| Leishmania Species | IC50 (µM) | Reference |
| L. mexicana amazonensis | ~1 | |
| L. major | Not Specified | |
| L. tropica | Not Specified | |
| L. donovani | Not Specified | |
| L. panamensis | Not Specified |
Table 2: In Vitro Activity of this compound against Leishmania Amastigotes
| Leishmania Species | Host Cell | IC50 (µM) | Reference |
| L. major (drug-sensitive) | Macrophages | 8.2 ± 2.0 | |
| L. major (lmpgpA transfected) | Macrophages | 7.6 ± 1.7 | |
| L. donovani (drug-sensitive) | Macrophages | 3.8 ± 0.4 | |
| L. donovani (ldmdr1 amplified) | Macrophages | 3.8 ± 0.4 | |
| L. mexicana amazonensis (drug-sensitive) | Macrophages | 4.0 ± 0.6 | |
| L. mexicana amazonensis (P-glycoprotein overexpressing) | Macrophages | 3.2 ± 0.9 | |
| L. braziliensis panamensis (drug-sensitive) | Macrophages | 5.3 ± 0.9 | |
| L. braziliensis panamensis (P-glycoprotein overexpressing) | Macrophages | 2.8 ± 0.5 |
Table 3: Cytotoxicity of this compound against Mammalian Cells
| Cell Line | CC50 (µM) | Reference |
| Mouse Macrophages | >100 | |
| Human THP-1 | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.
Protocol 1: In Vitro Susceptibility of Leishmania Promastigotes
This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania.
Caption: Workflow for Promastigote Susceptibility Assay.
Materials:
-
Leishmania promastigotes
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Culture Leishmania promastigotes in complete medium at 26°C until they reach the mid-logarithmic phase of growth.
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a negative control (medium only).
-
Adjust the concentration of promastigotes to 1 x 10^6 parasites/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate containing 100 µL of the drug dilutions.
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each drug concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Susceptibility of Intracellular Leishmania Amastigotes
This protocol describes the determination of the IC50 of this compound against the intracellular amastigote stage of Leishmania within macrophages.
Caption: Workflow for Intracellular Amastigote Susceptibility Assay.
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Stationary-phase Leishmania promastigotes
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
Methanol
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to allow for adherence.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the wells with pre-warmed PBS to remove extracellular, non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates at 37°C with 5% CO2 for 72 hours.
-
After incubation, remove the medium, and fix the cells with methanol for 10 minutes.
-
Stain the cells with a 10% Giemsa solution for 20-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Determine the number of intracellular amastigotes per 100 macrophages for each drug concentration using a light microscope.
-
Calculate the percentage of inhibition of amastigote proliferation compared to the untreated control.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a BALB/c mouse model of cutaneous leishmaniasis.
Caption: Workflow for In Vivo Efficacy Testing.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Stationary-phase Leishmania major promastigotes
-
This compound formulation (e.g., topical ointment, liposomal suspension)
-
Control vehicle
-
Calipers
-
Materials for parasite load determination (e.g., culture medium, reagents for qPCR)
Procedure:
-
Infect BALB/c mice subcutaneously in the hind footpad or the ear dermis with 2 x 10^6 stationary-phase L. major promastigotes.
-
Monitor the mice weekly for the development of a cutaneous lesion.
-
Once lesions are established (typically 3-4 weeks post-infection), randomize the mice into treatment and control groups.
-
Administer this compound according to the desired route and dosing regimen. For topical application, a cream or ointment can be applied directly to the lesion daily. For systemic administration, intraperitoneal or oral routes can be used.
-
Include a group treated with a standard antileishmanial drug (e.g., amphotericin B) as a positive control and a group receiving the vehicle alone as a negative control.
-
Measure the lesion size (diameter and/or thickness) weekly using calipers.
-
At the end of the treatment period (e.g., 4 weeks), euthanize the mice and determine the parasite burden in the infected tissue (footpad or ear) and the draining lymph node. This can be done by limiting dilution assay or by quantitative PCR (qPCR).
-
Compare the lesion size progression and final parasite load between the this compound-treated group and the control groups to evaluate efficacy.
Conclusion
This compound demonstrates significant potential as a lead compound for the development of new antileishmanial drugs. Its selective inhibition of parasite tubulin polymerization provides a clear mechanism of action. The provided protocols offer a framework for the systematic evaluation of this compound and its derivatives in both in vitro and in vivo settings. Further research is warranted to optimize its formulation to improve bioavailability and to fully assess its safety and efficacy in preclinical models. The effectiveness of this compound against drug-resistant strains of Leishmania further highlights its potential as a valuable addition to the antileishmanial drug pipeline.
References
- 1. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antileishmanial activity and tubulin polymerization inhibition of podophyllotoxin derivatives on Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Trifluralin in Commercial Formulations
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops. Accurate and efficient determination of this compound in commercial formulations is crucial for quality control and regulatory compliance. This document provides detailed application notes and experimental protocols for the spectrophotometric determination of this compound. The described method is based on the hydrolysis of this compound, followed by a diazotization-coupling reaction to form a stable, colored azo dye, which can be quantified using UV-Vis spectrophotometry.[1][2] This method is advantageous due to its simplicity, cost-effectiveness, and suitability for routine analysis in laboratories with basic equipment.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound based on the diazotization-coupling reaction method.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 550 nm | [1][3] |
| Beer's Law Linearity Range | 0.2 - 17 µg/mL | [1] |
| Molar Absorptivity | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Limit of Detection (LOD) | 0.21 µg/mL | |
| Limit of Quantification (LOQ) | 0.71 µg/mL | |
| Relative Standard Deviation (RSD) | 3.6% | |
| Recovery | 95 - 97% |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the spectrophotometric analysis of this compound in commercial formulations.
Equipment
-
UV-Vis Spectrophotometer (e.g., UNICO UV-2100) with 1 cm matched quartz cells
-
Water bath
-
pH meter
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Beakers
-
Shaking plate (optional, for sample extraction from other matrices)
-
Rotary evaporator (optional, for sample concentration)
Reagent Preparation
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a small amount of a suitable solvent (e.g., ethanol or acetonitrile). Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution to cover the linear range (e.g., 0.2, 2, 5, 10, 15, 17 µg/mL).
-
Sodium Hydroxide (NaOH) Solution (2% w/v): Dissolve 2 g of NaOH pellets in distilled water and dilute to 100 mL in a volumetric flask.
-
Hydrochloric Acid (HCl) Solution (3.0 M): Prepare by diluting concentrated HCl with distilled water. The concentration of HCl is a critical parameter for the diazotization reaction.
-
Sodium Nitrite (NaNO₂) Solution (0.5% w/v): Dissolve 0.5 g of NaNO₂ in distilled water and dilute to 100 mL. This solution should be prepared fresh daily.
-
β-Naphthol Solution (0.08% w/v): Dissolve 0.08 g of β-naphthol in a 5% NaOH solution and dilute to 100 mL.
-
Alternative Coupling Reagent - N-(1-naphthyl)ethylenediamine (Bratton-Marshall reagent): As an alternative to β-naphthol, a solution of Bratton-Marshall reagent can be used for the coupling reaction.
Sample Preparation (Commercial Formulation)
-
Accurately measure a volume of the commercial this compound formulation (e.g., 0.2 mL) and transfer it to a suitable container.
-
The formulation is then ready for the hydrolysis step as described in the procedure below. Dilutions may be necessary depending on the concentration of the active ingredient in the commercial product to ensure the final measurement falls within the linear range of the calibration curve.
Spectrophotometric Procedure
-
Hydrolysis: To an aliquot of the prepared sample or a standard solution in a reaction vessel, add 2% sodium hydroxide solution. Heat the mixture in a boiling water bath for a predetermined optimal time (e.g., 10 minutes) to hydrolyze the this compound to 2,6-dinitro-4-trifluoromethylaniline.
-
Cooling: After hydrolysis, cool the solution to room temperature.
-
Diazotization: Acidify the cooled solution with 3.0 M hydrochloric acid. Then, add the sodium nitrite solution to diazotize the aniline group. Mix the solution thoroughly and allow it to react for the optimized time.
-
Coupling: Add the 0.08% β-naphthol solution to the diazotized product. A red-colored azo dye will form immediately.
-
Dilution: Dilute the final colored solution to a known volume (e.g., 100 mL) with distilled water.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 550 nm against a reagent blank prepared in the same manner but without the this compound standard or sample.
Calibration Curve
-
Prepare a series of working standard solutions of this compound with concentrations spanning the expected range of the samples (e.g., 0.2 to 17 µg/mL).
-
Subject each standard solution to the complete hydrolysis, diazotization, and coupling procedure as described above.
-
Measure the absorbance of each standard at 550 nm.
-
Plot a graph of absorbance versus the concentration of this compound.
-
Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²).
Calculation
The concentration of this compound in the commercial formulation can be calculated using the linear regression equation obtained from the calibration curve. The amount of this compound in the original sample is then determined by taking into account the initial volume of the commercial formulation used and any dilution factors.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the spectrophotometric determination of this compound.
Caption: Workflow for the spectrophotometric analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The logical relationship for the chemical transformation of this compound to the colored azo dye is depicted below.
Caption: Chemical transformation pathway for this compound determination.
References
Application Notes and Protocols: Modeling the Dissipation Kinetics of Trifluralin in Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural settings.[1][2] Its efficacy and environmental fate are intrinsically linked to its persistence and dissipation kinetics in the soil. Understanding these kinetics is crucial for optimizing application rates, minimizing potential carryover damage to subsequent sensitive crops, and assessing environmental risk.[3][4] The dissipation of this compound is a complex process governed by a combination of biotic and abiotic factors, including soil type, organic matter content, moisture, temperature, and microbial activity.[5]
These application notes provide a comprehensive overview and detailed protocols for modeling the dissipation kinetics of this compound in various soil types.
Factors Influencing this compound Dissipation in Soil
The persistence of this compound in soil, often quantified by its half-life (DT50), is not an intrinsic property of the herbicide but rather a reflection of the environmental conditions. The primary routes of this compound loss from soil are volatilization, photodegradation, and microbial and chemical degradation.
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Soil Properties: this compound is strongly adsorbed to soil components, particularly organic matter and clay. This strong binding reduces its availability for degradation and leaching. Soils with higher organic matter and clay content tend to exhibit slower dissipation rates.
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Volatilization: Due to its relatively high vapor pressure, volatilization can be a significant pathway for this compound loss, especially when it is surface-applied and not incorporated into the soil. Immediate incorporation after application is critical to minimize these losses.
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Microbial Degradation: Soil microorganisms play a pivotal role in the breakdown of this compound. Factors that promote microbial activity, such as optimal moisture and temperature, generally accelerate its degradation. Degradation is typically faster in non-sterile soils compared to sterile soils.
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Photodegradation: this compound is susceptible to degradation by sunlight. However, since it is typically incorporated into the soil, this pathway is most relevant for residues remaining on the soil surface.
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Temperature and Moisture: Dissipation rates of this compound increase with both increasing temperature and moisture, as these conditions favor microbial activity and can influence volatilization. Conversely, in dry conditions, this compound can persist for extended periods.
Data on this compound Dissipation Kinetics
The dissipation of this compound generally follows first-order kinetics, although some studies suggest that a bi-exponential model may provide a better fit for degradation data in certain soil types. The half-life (DT50) is a key parameter used to describe the rate of dissipation.
| Soil Type | Half-Life (DT50) in days | Conditions | Reference |
| Egam Loam | 35.8 | Field Conditions | |
| Beason Clay | 25.7 | Field Conditions | |
| Clay Loam | 5.8 | Laboratory, 30°C, 70% moisture | |
| Clay Loam | 54 - 56 | Laboratory, Disinfected soil | |
| Sandy Loam | 189 | Aerobic, Laboratory | |
| Loam | 201 | Aerobic, Laboratory | |
| Clay Loam | 116 | Aerobic, Laboratory | |
| Calcaro-Haplic Chernozem | 46 - 99 | Laboratory | |
| Fulvi-Calcaric Phaeozem | 46 - 99 | Laboratory | |
| Calcaric Fluvisol | 46 - 99 | Laboratory |
Experimental Protocols
Protocol 1: Laboratory Soil Incubation Study for this compound Dissipation
This protocol outlines a laboratory-based experiment to determine the dissipation rate of this compound in different soil types under controlled conditions.
1. Soil Collection and Preparation:
- Collect soil samples from the top 10-25 cm of the desired locations, representing different soil textures (e.g., sandy loam, clay loam).
- Air-dry the soil samples, homogenize them by passing them through a 2-mm sieve to remove large debris and ensure uniformity.
- Characterize the physicochemical properties of each soil type, including texture (pipette method), pH (1:2 soil-water suspension), organic carbon content (wet digestion method), and field capacity moisture level.
2. This compound Application:
- Weigh a known amount of sieved, air-dried soil (e.g., 1000 g) into individual incubation containers (e.g., plastic pots).
- Prepare a stock solution of analytical grade this compound in a suitable solvent like acetonitrile.
- Fortify the soil samples with the this compound solution to achieve the desired concentration (e.g., 1 kg ai ha⁻¹ or 2 kg ai ha⁻¹ equivalent). Ensure even distribution by thoroughly mixing the soil after application.
- Adjust the soil moisture to a specific percentage of field capacity (e.g., 70%) with distilled water and maintain this moisture level throughout the experiment by periodic additions of water.
3. Incubation:
- Place the treated soil containers in a dark, temperature-controlled incubator set at a specific temperature (e.g., 20°C or 30°C).
- Include control samples (soil without this compound) to monitor for any interfering compounds.
4. Sample Collection:
- Collect soil subsamples from each container at predetermined time intervals. A suggested sampling schedule for a herbicide with an estimated half-life of around 50-60 days could be 0, 1, 5, 10, 15, 30, 45, 60, and 90 days after treatment.
- The 0-day sample should be taken shortly after the this compound application and mixing.
- Store the collected samples frozen until analysis to prevent further degradation.
5. Sample Extraction:
- Several extraction methods can be employed, including liquid vortex extraction, automated Soxhlet (Soxtec) extraction, or supercritical fluid extraction (SFE).
- Modified Liquid Vortex Extraction:
- Weigh 10 g of the soil sample into a centrifuge tube.
- Add 20 mL of acetone and vortex for 2 minutes. Repeat this two more times.
- Allow the samples to equilibrate overnight.
- Centrifuge the samples and collect the supernatant.
- The extract can be further purified using solid-phase extraction (SPE) if necessary to remove co-extracted interferences.
6. Analytical Quantification:
- Analyze the extracts using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or coupled with Tandem Mass Spectrometry (GC-MS/MS) for higher selectivity and sensitivity.
- GC-ECD Conditions (Example):
- Injector Temperature: 250°C
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
- Oven Program: Initial temperature of 60°C, ramp to 280°C.
- Detector Temperature: 300°C
- Prepare matrix-matched calibration standards to quantify the this compound concentration accurately.
7. Data Analysis:
- Plot the concentration of this compound remaining in the soil against time.
- Determine the dissipation kinetics by fitting the data to a first-order decay model: Cₜ = C₀ * e^(-kt), where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.
- Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.
Visualizations
Caption: Experimental workflow for studying this compound dissipation in soil.
Caption: Key factors influencing the dissipation of this compound in soil.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Trifluralin Volatility and Photodegradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the experimental challenges posed by the volatility and photodegradation of trifluralin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: I'm observing inconsistent results in my this compound experiments. What could be the cause?
A1: Inconsistent results with this compound are frequently linked to its high volatility and susceptibility to photodegradation.[1][2] Several factors can contribute to this variability:
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Exposure to Light: this compound is rapidly degraded by UV light.[3] Experiments conducted under direct sunlight or even ambient laboratory light without protection can lead to significant loss of the active compound.
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Temperature: Higher temperatures increase the vapor pressure of this compound, leading to greater evaporative losses.[4][5]
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Application Method: Surface application without incorporation into the soil or experimental matrix will result in substantial loss through both volatilization and photodegradation.
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Soil or Media Type: Soil composition, particularly organic matter and clay content, can influence this compound's binding and subsequent availability, affecting degradation and volatilization rates.
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Airflow: Increased airflow across the experimental surface can accelerate the rate of volatilization.
Troubleshooting Tip: To improve consistency, it is crucial to control light and temperature conditions. Conduct experiments in a controlled environment, minimize exposure to UV light by using amber-colored glassware or covering experimental setups, and consider incorporating this compound into your soil or media immediately after application.
Q2: How quickly does this compound degrade under light?
A2: this compound is highly susceptible to photodegradation. Its half-life can be as short as a few hours under direct sunlight. The rate of degradation is influenced by the intensity and spectrum of the light source, as well as the medium in which the this compound is present. For example, this compound is yellow and has a peak light absorption near the UV peak, making it highly susceptible to photodegradation.
Q3: What is the impact of temperature on this compound loss?
A3: Temperature plays a significant role in the volatilization of this compound. As temperature increases, the vapor pressure of this compound rises, leading to a higher rate of evaporation. One study noted that under laboratory conditions, 50% of the applied this compound was lost to volatilization just one day after spraying at 76°F (24.4°C). Another study showed that vapor losses of dinitroaniline herbicides, including this compound, increased with rising temperatures of 30, 40, and 50°C.
Q4: How can I minimize this compound loss in my experiments?
A4: Several strategies can be employed to minimize the loss of this compound due to volatility and photodegradation:
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Soil Incorporation: This is one of the most effective methods. Mixing this compound into the top layer of soil or experimental medium reduces its exposure to both light and air, significantly decreasing losses.
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Controlled-Release Formulations: Using microencapsulated or other controlled-release formulations can protect this compound from rapid degradation and volatilization.
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Use of Adjuvants: While specific data for this compound is limited, certain adjuvants can help stabilize herbicide formulations and reduce photodegradation.
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Controlled Environment: Conduct experiments in a controlled environment where temperature, light, and airflow can be regulated.
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Timing of Application: If working in field or greenhouse settings, apply this compound during periods of lower light intensity and temperature, and incorporate it into the soil as quickly as possible.
Q5: Are there alternatives to soil incorporation for stabilizing this compound in a laboratory setting?
A5: While soil incorporation is highly recommended, other options include:
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Using Controlled-Release Formulations: Microencapsulated this compound can provide a slow, sustained release, protecting the bulk of the herbicide from degradation.
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Working in a Closed System: If feasible for your experimental design, a closed or semi-closed system can help to contain volatilized this compound.
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Solvent Selection: The choice of solvent can influence the stability of this compound in solution. Ensure the solvent used does not promote degradation.
Data Presentation
The following tables summarize key quantitative data regarding this compound's properties and degradation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆F₃N₃O₄ | |
| Molecular Weight | 335.28 g/mol | |
| Appearance | Yellow-orange crystalline solid | |
| Melting Point | 45 - 47 °C | |
| Boiling Point | 139 °C | |
| Vapor Pressure | 9.5 mPa @ 25°C | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble |
Table 2: Factors Influencing this compound Volatility
| Factor | Effect on Volatility | Explanation | Reference |
| Temperature | Increases with higher temperature | Higher temperature increases vapor pressure, leading to greater evaporation. | |
| Soil Moisture | Higher in moist soils | Water molecules compete with this compound for binding sites on soil particles, making it more available for volatilization. | |
| Soil Type | Lower in soils with high organic matter and clay content | This compound binds more tightly to organic matter and clay, reducing its availability for volatilization. | |
| Airflow | Increases with higher airflow | Increased airflow removes the layer of air saturated with this compound vapor at the surface, promoting further volatilization. | |
| Incorporation | Decreases significantly | Incorporation into soil creates a physical barrier, reducing exposure to the atmosphere. |
Table 3: this compound Photodegradation Rates Under Different Conditions
| Condition | Half-life (t½) | Reference |
| Natural Sunlight (in water) | 12 - 29 hours | |
| Natural Sunlight (on soil) | 15 - 38 hours | |
| UV Light (in photochemical reactor) | Rapid degradation |
Experimental Protocols
This section provides detailed methodologies for key experiments to minimize this compound loss.
Protocol 1: Laboratory Simulation of Soil Incorporation
Objective: To provide a standardized method for incorporating this compound into a soil matrix in a laboratory setting to minimize volatility and photodegradation.
Materials:
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This compound standard solution of known concentration
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Air-dried, sieved (2 mm) soil representative of the experimental conditions
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Glass beaker or container of appropriate size
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Pipette or microsyringe for this compound application
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Spatula or glass rod for mixing
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Fume hood
Procedure:
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Soil Preparation: Weigh the desired amount of air-dried, sieved soil into a glass beaker.
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This compound Application: In a fume hood, carefully apply the this compound standard solution to the surface of the soil using a pipette or microsyringe. Apply the solution dropwise to ensure even distribution.
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Immediate Incorporation: Immediately after application, use a spatula or glass rod to thoroughly mix the this compound into the soil. The goal is to distribute the treated soil evenly throughout the entire soil volume. Mix for at least 5 minutes to ensure homogeneity.
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Depth of Incorporation: For studies simulating field conditions, aim for a consistent incorporation depth (e.g., the top 1-2 cm). This can be achieved by layering treated and untreated soil.
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Incubation: Cover the beaker with aluminum foil or a loose-fitting lid to minimize further evaporative loss and protect from light. Place the container in a controlled environment (e.g., incubator or growth chamber) at the desired temperature.
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Sampling and Analysis: At specified time points, collect soil subsamples for residue analysis using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Assessment of this compound Volatility in a Controlled Environment
Objective: To quantify the volatilization of this compound from a soil surface under controlled laboratory conditions.
Materials:
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Volatility chamber or a sealed container with an inlet and outlet for air circulation
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Air pump with a controlled flow rate
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Sorbent tubes (e.g., containing XAD-4 resin) to trap volatilized this compound
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Petri dishes or similar shallow containers
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This compound standard solution
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Air-dried, sieved soil
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Controlled environment chamber (incubator)
Procedure:
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Sample Preparation: Place a known amount of soil into a petri dish, creating a uniform layer.
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This compound Application: Apply a known amount of this compound solution evenly to the soil surface.
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Chamber Setup: Immediately place the petri dish inside the volatility chamber.
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Airflow and Trapping: Connect the air pump to the chamber's inlet and a sorbent tube to the outlet. Start the air pump at a constant, known flow rate to draw air over the soil surface and through the sorbent tube.
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Incubation: Maintain the chamber at a constant temperature and humidity for the duration of the experiment.
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Sample Collection: At predetermined time intervals, replace the sorbent tube with a new one.
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Extraction and Analysis: Extract the trapped this compound from the sorbent tubes using a suitable solvent (e.g., ethyl acetate). Analyze the extracts by GC or HPLC to quantify the amount of volatilized this compound. Also, analyze the soil in the petri dish at the end of the experiment to determine the remaining amount of this compound.
Visualizations
This compound Photodegradation Pathway
The following diagram illustrates the proposed photodegradation pathway of this compound, involving dealkylation, reduction of nitro groups, and cyclization reactions.
Caption: Proposed photodegradation pathway of this compound.
Experimental Workflow for Minimizing this compound Loss
This workflow outlines the key steps to reduce the impact of volatility and photodegradation in this compound experiments.
Caption: Workflow for minimizing this compound experimental loss.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting unexpected variability in this compound experiments.
Caption: Troubleshooting guide for inconsistent this compound results.
References
Troubleshooting poor recovery of Trifluralin in SPE cleanup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Trifluralin during Solid-Phase Extraction (SPE) cleanup.
Troubleshooting Guide
Poor or inconsistent recovery of this compound is a common challenge in analytical workflows. This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low Recovery of this compound in the Final Eluate
Possible Cause 1: Analyte Breakthrough During Sample Loading
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Question: My this compound recovery is low, and I suspect it might not be binding to the SPE cartridge. How can I check for and prevent analyte breakthrough?
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Answer: Analyte breakthrough occurs when this compound fails to adsorb to the SPE sorbent and passes through with the sample load or wash solutions. To troubleshoot this:
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Analyze Fractions: Collect and analyze the flow-through from the sample loading step and the wash fractions to determine if this compound is present.
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Decrease Flow Rate: A high flow rate can prevent a sufficient interaction time between this compound and the sorbent. Reduce the sample loading flow rate to approximately 1-2 mL/min.[1]
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Optimize Sample Solvent: The solvent in which your sample is dissolved may be too strong, preventing this compound from binding to the sorbent. If possible, dissolve your sample in a weak solvent like water or a low percentage of an organic solvent.[1]
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Sorbent Selection: Your current sorbent may not have a high enough affinity for this compound. For a hydrophobic compound like this compound, a reversed-phase sorbent such as C18 is generally effective.[1][2][3] Consider testing other sorbents like styrene-divinylbenzene if C18 performance is inadequate.
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Possible Cause 2: Incomplete Elution from the SPE Cartridge
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Question: I've confirmed that this compound is binding to the cartridge, but the recovery in my final eluate is still low. What could be causing incomplete elution?
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Answer: Incomplete elution happens when the elution solvent is not strong enough to remove the this compound from the sorbent. Here are some solutions:
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Increase Elution Solvent Volume: You may not be using a sufficient volume of solvent to elute all the bound this compound. Try increasing the volume of the elution solvent in increments.
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Use a Stronger Elution Solvent: For C18 cartridges, a more non-polar solvent may be required. Consider switching to or adding a stronger solvent like acetone or iso-octane to your elution mixture.
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Incorporate a "Soak Time": Allowing the elution solvent to sit in the cartridge for a few minutes before the final elution can improve the interaction and increase recovery.
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Possible Cause 3: Analyte Loss During Solvent Evaporation
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Question: After elution, I concentrate my sample, but the this compound recovery remains poor. Could I be losing my analyte during the evaporation step?
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Answer: this compound is a semi-volatile compound, and significant loss can occur during aggressive evaporation steps. To mitigate this:
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Control Temperature: Use a lower temperature for evaporation, typically around 40-50°C.
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Gentle Nitrogen Stream: Evaporate the solvent under a gentle stream of nitrogen to avoid rapid volatilization of the this compound.
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Possible Cause 4: Improper Cartridge Conditioning
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Question: Can the way I prepare my SPE cartridge affect this compound recovery?
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Answer: Absolutely. Proper conditioning is crucial for activating the sorbent and ensuring consistent interaction with the analyte.
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Use Recommended Solvents: Ensure you are using the correct conditioning solvents for your chosen sorbent (e.g., acetone for C18).
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Do Not Let the Cartridge Dry Out: It is critical that the sorbent bed does not dry out between the conditioning step and sample loading. This can deactivate the sorbent and lead to poor and inconsistent recovery.
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Issue 2: Inconsistent Recovery of this compound Across Samples
Possible Cause 1: Variable Sample Matrix Effects
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Question: I'm observing significant variability in this compound recovery from one sample to the next. What could be the reason for this inconsistency?
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Answer: Differences in the sample matrix can significantly affect the interaction of this compound with the SPE sorbent.
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Consistent Sample Pre-treatment: Ensure that all samples undergo identical pre-treatment steps, including pH adjustment and filtration, to minimize matrix variability.
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Possible Cause 2: Inconsistent Flow Rates
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Question: Could variations in how I perform the SPE procedure manually be causing inconsistent results?
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Answer: Yes, manual operation can lead to variations in flow rates between samples, affecting both the binding and elution steps.
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Use Automated Systems or Manifolds: Employ an automated SPE system or a vacuum manifold with flow control valves to maintain a consistent flow rate for all samples.
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Possible Cause 3: Inconsistent Cartridge Drying
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Question: How critical is the drying step after the wash and before elution?
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Answer: The cartridge drying step is critical and needs to be consistent.
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Controlled Drying: Over-drying can lead to the loss of the semi-volatile this compound, while under-drying can leave residual water, which may interfere with the elution of the hydrophobic compound with a non-polar solvent. Ensure the duration and vacuum pressure for the drying step are consistent for all samples.
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Frequently Asked Questions (FAQs)
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Q1: What type of SPE sorbent is best for this compound?
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A1: As this compound is a hydrophobic compound, a reversed-phase SPE mechanism is generally the most effective. C18-bonded silica is a commonly used sorbent that has demonstrated good recoveries for this compound. Other potential sorbents include styrene-divinylbenzene.
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Q2: What are the key physicochemical properties of this compound that affect its analysis?
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A2: this compound is a semi-volatile, neutral, and hydrophobic organic compound. Its hydrophobicity can lead to strong interactions with the SPE sorbent, making complete elution challenging, while its semi-volatile nature can lead to analyte loss during solvent evaporation steps.
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Q3: Can the pH of my sample affect this compound recovery?
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A3: Yes, adjusting the pH of the sample can influence the interaction between this compound and the sorbent. It is important to maintain a consistent pH across all samples and standards.
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Quantitative Data Summary
The following tables summarize quantitative data on this compound recovery using different SPE methods and parameters.
Table 1: Comparison of SPE Sorbents for Herbicide Recovery in Drinking Water
| Sorbent Type | Conditioning Solvent | Elution Solvent | This compound Recovery (%) | Reference |
| C18 | 3 mL Acetone | 3 mL Acetone | 79 - 99 | |
| Cyano | Not Specified | Not Specified | Data Not Available | |
| Styrene-divinylbenzene | Not Specified | Not Specified | Data Not Available | |
| Phenyl | Not Specified | Not Specified | Data Not Available | |
| Graphitic Carbon | Not Specified | Not Specified | Data Not Available |
Experimental Protocols
Optimized SPE Protocol for this compound from Water Samples
This protocol is based on a method that achieved good recoveries (79-99%) for this compound.
Materials:
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C18 SPE Cartridge
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Acetone (HPLC grade)
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Methanol (HPLC grade)
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Deionized Water
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Iso-octane (high purity)
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Anhydrous Sodium Sulfate
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SPE Vacuum Manifold
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Collection Vials
Methodology:
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Cartridge Conditioning:
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Pass 3 mL of acetone through the C18 cartridge.
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Follow with 3 mL of methanol.
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Finally, equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
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Sample Loading:
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Load 1 L of the water sample onto the cartridge at a controlled flow rate of 5 mL/min.
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Cartridge Washing:
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Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Cartridge Drying:
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Dry the cartridge thoroughly under a vacuum for 10-15 minutes to remove all residual water. For enhanced drying, a cartridge containing anhydrous sodium sulfate can be attached below the C18 cartridge.
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Elution:
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Elute the this compound from the cartridge with two 500 µL aliquots of high-purity iso-octane into a collection vial.
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-
Final Preparation:
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Add an internal standard if required and adjust the final volume for analysis by GC or LC.
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Visualizations
Caption: A generalized workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: A decision tree for troubleshooting poor this compound recovery in SPE.
References
Technical Support Center: Matrix Effects in GC-MS Analysis of Trifluralin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the GC-MS analysis of Trifluralin in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis of this compound?
A: Matrix effects in gas chromatography-mass spectrometry (GC-MS) refer to the alteration of the analytical signal of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response), leading to inaccurate quantification of this compound.[1][2][3]
Q2: What are the primary causes of matrix effects in a GC-MS system when analyzing this compound?
A: The main causes of matrix effects in GC-MS analysis of this compound are:
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Matrix-Induced Enhancement: This is the more common effect observed in GC-MS.[4] It happens when non-volatile components of the sample matrix accumulate in the GC inlet and the head of the analytical column. These accumulated residues mask "active sites" where this compound molecules might otherwise adsorb or degrade, leading to a higher-than-expected signal.
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Matrix-Induced Suppression: Although less frequent in GC-MS, signal suppression can occur. This can be due to competition for ionization in the MS source or interference from matrix components that hinder the transfer of this compound from the GC to the MS.
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Competition during Derivatization: If a derivatization step is employed to enhance the volatility of this compound or related compounds, other matrix components with similar functional groups can compete for the derivatizing agent. This can result in incomplete derivatization of the target analyte and, consequently, a lower signal.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: To diagnose matrix effects, you can compare the analytical response of this compound in different solutions:
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Prepare a standard in a pure solvent: Dissolve a known amount of this compound in a pure solvent (e.g., hexane or acetonitrile).
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Prepare a matrix-matched standard: Spike a known amount of this compound into a blank sample extract that is known to be free of the analyte.
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Compare the responses: Analyze both standards under the same GC-MS conditions. A significant difference in the signal response between the two indicates the presence of matrix effects. An enhanced signal in the matrix-matched standard suggests matrix-induced enhancement, while a diminished signal points to suppression.
Q4: My this compound peak is showing significant tailing and the signal is artificially high. What could be the cause and how can I fix it?
A: This is a classic sign of matrix-induced signal enhancement, where matrix components are acting as "analyte protectants". Here is a troubleshooting workflow to address this issue:
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Clean the GC Inlet: The first step is to clean the GC inlet liner or replace it, as this is a primary site for the accumulation of non-volatile matrix components.
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Trim the Column: Trim a small section (e.g., 10-15 cm) from the front of the analytical column to remove any accumulated residues.
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Optimize Sample Cleanup: If the issue persists, consider improving your sample cleanup procedure to remove more of the interfering matrix components before injection. Techniques like Solid-Phase Extraction (SPE) can be very effective.
Q5: My recovery of this compound is consistently low and variable across different samples. Could this be a matrix effect?
A: Yes, poor and inconsistent recovery is a common symptom of matrix effects, particularly signal suppression or loss of analyte during sample preparation. To address this, consider the following:
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Use an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d14, is highly recommended. This internal standard mimics the behavior of the analyte during sample preparation and analysis, effectively compensating for variations in recovery and matrix effects.
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Evaluate Sample Preparation: Re-evaluate your extraction and cleanup methods. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dispersive solid-phase extraction (d-SPE) can be effective for various matrices.
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Matrix-Matched Calibration: If an isotopic internal standard is not available, using matrix-matched calibration curves for quantification is a viable alternative to compensate for matrix effects.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of this compound, highlighting the impact of different analytical approaches on recovery and precision.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Isotope Dilution GC-MS/NCI | This compound Isotopic Standard | Aquatic Products & Edible Oils | 80 - 100 | ≤ 10.3 | |
| External Standard Calibration | None | Cannabis Flower | Can differ by > 60% | > 50 | |
| Deuterated Analogue Internal Standards | Deuterated Analogues | Cannabis Concentrates & Edibles | Falls within 25% of true value | < 20 |
Table 2: Recovery of this compound using QuEChERS and GC-MS/MS
| Matrix | Spiked Level (µg/kg) | Recovery (%) | Reference |
| Surface Water | 0.4 - 2 | 64.1 - 87.9 | |
| Soil | 2 - 10 | 64.1 - 87.9 | |
| Tomato | 2 - 10 | 64.1 - 87.9 | |
| Aquatic Products | 1.0, 2.0, 3.0 | 80 - 100 | |
| Edible Oils | 1.0, 2.0, 3.0 | 80 - 100 |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Soil
This protocol is adapted from the QuEChERS method, which is widely used for pesticide residue analysis in various matrices.
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Sample Homogenization: Homogenize the soil sample to ensure it is representative.
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Extraction:
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Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Immediately cap and shake the tube vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Dispersive SPE (d-SPE) Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
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Vortex the d-SPE tube for 30 seconds.
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Centrifuge at ≥5000 rcf for 2 minutes.
-
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Final Extract: The resulting supernatant is ready for GC-MS analysis. For quantitative analysis in a complex matrix, matrix-matched calibration is recommended to counteract suppression or enhancement effects.
Protocol 2: Isotope Dilution GC-MS/NCI for this compound in Aquatic Products and Edible Oils
This method provides a robust procedure for the determination of this compound residues using an isotopic internal standard.
-
Sample Preparation and Extraction:
-
Weigh a representative sample of the aquatic product or edible oil.
-
Add a known amount of the this compound isotopic internal standard solution (e.g., this compound-d14).
-
Extract the sample with acetonitrile.
-
Induce liquid-liquid partitioning by adding anhydrous magnesium sulfate.
-
-
Clean-up:
-
Perform a dispersive solid-phase extraction (d-SPE) clean-up on the acetonitrile extract.
-
-
Instrumental Analysis:
-
Analyze the final extract using Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-MS/NCI).
-
Quantify the this compound concentration using the isotope internal standard method.
-
Visualizations
Caption: Experimental workflow for this compound analysis using GC-MS.
Caption: Troubleshooting workflow for matrix effects in this compound GC-MS analysis.
References
Technical Support Center: Investigating Trifluralin Resistance in Weed Populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Trifluralin resistance in weed populations.
Troubleshooting Guides
This section addresses common issues encountered during experimental procedures to identify and characterize this compound resistance.
| Question | Answer |
| What should I do if my dose-response assay shows inconsistent or highly variable results? | Inconsistent results in dose-response assays can arise from several factors. First, ensure the uniformity of your experimental setup. This includes consistent seed germination rates, seedling growth stages, and environmental conditions (light, temperature, humidity).[1][2] Verify the accuracy of your this compound concentrations and the homogeneity of its application.[3] It is also crucial to include a known susceptible and a known resistant control population in every assay to benchmark your results.[1] If variability persists, consider increasing the number of replicates and ensuring that the seed samples are representative of the population being tested.[2] |
| How do I interpret ambiguous sequencing data for the α-tubulin gene? | Ambiguous sequencing results can be due to poor sample quality, PCR amplification issues, or the presence of multiple tubulin isoforms. First, re-purify your DNA or RNA samples and verify their integrity. When performing PCR, use primers specific to the α-tubulin gene known to be associated with resistance and optimize your PCR conditions (annealing temperature, cycle numbers). If you suspect multiple gene copies or isoforms are interfering with your results, consider designing isoform-specific primers or using cloning and sequencing techniques to isolate and identify individual α-tubulin sequences. Comparing your sequences to published sequences of susceptible and resistant biotypes is essential for identifying known resistance-conferring mutations. |
| My enzyme assay for Glutathione S-transferases (GSTs) shows no significant difference between susceptible and resistant populations. What could be the reason? | While enhanced GST activity is a known non-target-site resistance mechanism, its absence doesn't rule out metabolic resistance. The specific GST isozymes involved in this compound metabolism may not be highly active with the model substrate (e.g., CDNB) you are using. Consider using radiolabeled this compound to directly measure its metabolism in vivo or in vitro. Additionally, other enzyme families, such as cytochrome P450 monooxygenases (P450s), could be responsible for the enhanced metabolism. Investigating the effect of P450 inhibitors, like phorate, on the resistance level can provide evidence for their involvement. |
| I have identified a mutation in the α-tubulin gene, but the level of resistance in the field is much higher than what I observe in my lab assays. Why? | This discrepancy can be due to the presence of multiple resistance mechanisms within the same weed population. A target-site mutation can coexist with non-target-site resistance mechanisms like enhanced metabolism. This "stacking" of resistance mechanisms can lead to a higher overall level of resistance in the field. It is also possible that environmental factors in the field influence the expression of resistance. To investigate this, you would need to conduct further experiments to assess metabolic activity in the resistant population. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of this compound resistance.
| Question | Answer |
| What are the primary mechanisms of this compound resistance in weeds? | This compound resistance in weeds is primarily attributed to two main types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves mutations in the α-tubulin gene, which encodes the protein that this compound targets to inhibit microtubule formation and cell division. NTSR mechanisms prevent the herbicide from reaching its target site in a toxic form and include enhanced metabolism of this compound by enzymes like glutathione S-transferases (GSTs) and cytochrome P450s, and potentially reduced uptake or sequestration of the herbicide. |
| Which specific mutations in the α-tubulin gene are known to confer this compound resistance? | Several amino acid substitutions in the α-tubulin protein have been identified to confer resistance to this compound. These mutations alter the herbicide's binding site on the tubulin protein. Commonly reported mutations include changes at positions Leu-125, Leu-136, Val-202, Thr-239, Arg-243, and Met-268. For example, a change from Threonine to Isoleucine at position 239 (Thr-239-Ile) has been found in resistant goosegrass and rigid ryegrass. Similarly, substitutions at Arginine-243 to Methionine or Lysine have also been confirmed to cause resistance. |
| How is this compound resistance inherited? | Studies in green foxtail (Setaria viridis) have shown that this compound resistance can be controlled by a single, nuclear recessive gene. This is considered a rare mode of inheritance for herbicide resistance, which is more commonly a dominant or semi-dominant trait. The recessive nature of the resistance may have contributed to its slower evolution compared to other herbicides. However, in some cases, resistance may be polygenic, especially at lower herbicide application rates. |
| What is the role of Glutathione S-transferases (GSTs) in this compound resistance? | Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of various xenobiotics, including herbicides. In the context of this compound resistance, certain GSTs can catalyze the conjugation of glutathione to the this compound molecule. This process makes the herbicide more water-soluble and less toxic, facilitating its sequestration or further degradation within the plant cell. Overexpression of specific GSTs has been linked to enhanced metabolism and resistance to this compound in some weed populations. |
| Can this compound resistance be reversed or managed? | While evolved herbicide resistance is generally considered permanent, some studies have shown that this compound resistance based on enhanced metabolism can be influenced by other factors. For instance, the application of a P450 inhibitor has been shown to reduce this compound resistance in laboratory settings. In some cases, negative cross-resistance has been observed, where selection for resistance to another herbicide (prosulfocarb) led to increased susceptibility to this compound. However, it is important to note that if resistance is due to a target-site mutation, it is unlikely to be reversed. Therefore, integrated weed management strategies, including crop rotation, use of herbicides with different modes of action, and mechanical weed control, are crucial for managing this compound-resistant weed populations. |
Quantitative Data Summary
The following tables summarize quantitative data related to this compound resistance from various studies.
Table 1: Dose-Response Data for this compound in Resistant (R) and Susceptible (S) Weed Populations
| Weed Species | Population | EC50 (µM) | Resistance Index (RI = R/S) | Reference |
| Amaranthus palmeri | Resistant | 1.02 | 2.6 | |
| Susceptible | 0.39 | |||
| Alopecurus aequalis | Asakura-1 (R) | - | 30.7 | |
| Asakura-2 (R) | - | 19.3 | ||
| Tamana (R) | - | 13.0 | ||
| Tosu (R) | - | 5.7 | ||
| Chikugo (S) | - | - | ||
| Setaria viridis | Resistant | - | ~5 | |
| Susceptible | - | - |
EC50: The effective concentration of herbicide that causes a 50% reduction in a measured response (e.g., root length). Resistance Index (RI): The ratio of the EC50 of the resistant population to the EC50 of the susceptible population.
Table 2: Known Amino Acid Substitutions in the α-Tubulin Protein Conferring this compound Resistance
| Weed Species | Original Amino Acid | Position | Substituted Amino Acid | Reference |
| Eleusine indica | Threonine | 239 | Isoleucine | |
| Lolium rigidum | Valine | 202 | Phenylalanine | |
| Threonine | 239 | Isoleucine | ||
| Arginine | 243 | Methionine / Lysine | ||
| Alopecurus aequalis | Leucine | 125 | Methionine | |
| Leucine | 136 | Phenylalanine | ||
| Valine | 202 | Phenylalanine | ||
| Setaria viridis | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize this compound resistance.
Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance in a weed population by comparing its response to a range of this compound concentrations with that of a susceptible population.
Materials:
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Seeds from putative resistant and known susceptible weed populations.
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Pots or trays filled with a suitable growing medium.
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This compound herbicide of known concentration.
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Growth chamber or greenhouse with controlled environmental conditions.
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Spraying equipment calibrated for accurate herbicide application.
Methodology:
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Seed Germination: Germinate seeds of both resistant and susceptible populations in petri dishes or directly in pots. Ensure uniform germination and seedling emergence.
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Transplanting: Once seedlings have reached the appropriate growth stage (e.g., 2-3 leaf stage), transplant a uniform number of seedlings into each pot.
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Herbicide Application: Prepare a series of this compound dilutions. A typical dose range should bracket the recommended field rate, with doses both above and below this rate. Apply the different herbicide concentrations to the pots using a calibrated sprayer to ensure even coverage. Include an untreated control for both populations.
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Incubation: Place the treated pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.
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Data Collection: After a set period (e.g., 14-21 days), assess the herbicide's effect. This can be done by visual scoring of plant injury, measuring plant height, or determining shoot biomass (fresh or dry weight).
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Data Analysis: For each population, calculate the average response for each herbicide concentration. Use a non-linear regression model, such as the log-logistic model, to fit the dose-response data and calculate the EC50 or GR50 (the dose required to cause 50% reduction in growth). The resistance index (RI) is then calculated by dividing the EC50 of the resistant population by the EC50 of the susceptible population.
α-Tubulin Gene Sequencing
Objective: To identify mutations in the α-tubulin gene that may be responsible for target-site resistance to this compound.
Materials:
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Leaf tissue from resistant and susceptible plants.
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DNA extraction kit.
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Primers specific for the α-tubulin gene.
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PCR reagents (Taq polymerase, dNTPs, buffer).
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Thermocycler.
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Gel electrophoresis equipment.
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DNA sequencing service.
Methodology:
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DNA Extraction: Extract genomic DNA from fresh or frozen leaf tissue of individual resistant and susceptible plants using a commercial kit or a standard protocol.
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Primer Design: Design or obtain primers that specifically amplify a region of the α-tubulin gene known to harbor resistance-conferring mutations.
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PCR Amplification: Perform PCR to amplify the target region of the α-tubulin gene. The PCR reaction should include the extracted DNA, specific primers, dNTPs, Taq polymerase, and PCR buffer. Use a thermocycler with an optimized program (denaturation, annealing, and extension temperatures and times).
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Verification of PCR Product: Run the PCR products on an agarose gel to verify that a DNA fragment of the expected size has been amplified.
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DNA Sequencing: Send the purified PCR products to a sequencing facility.
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Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using bioinformatics software. Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the α-tubulin protein. Compare any identified mutations to those previously reported to confer this compound resistance.
In Vitro Glutathione S-Transferase (GST) Activity Assay
Objective: To measure and compare the GST enzyme activity in resistant and susceptible weed populations.
Materials:
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Plant tissue (e.g., roots or shoots) from resistant and susceptible plants.
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Extraction buffer.
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Spectrophotometer.
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Reaction mixture containing glutathione (GSH) and a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB).
Methodology:
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Protein Extraction: Homogenize plant tissue in a cold extraction buffer to extract total soluble proteins. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the proteins.
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Protein Quantification: Determine the total protein concentration in the extracts using a standard method like the Bradford assay.
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Enzyme Assay: In a cuvette, mix the protein extract with a reaction buffer containing known concentrations of GSH and CDNB.
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Spectrophotometric Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm for the CDNB-GSH conjugate) over time using a spectrophotometer.
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Calculation of GST Activity: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein).
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Data Analysis: Compare the average GST activity between the resistant and susceptible populations using a statistical test such as a t-test. A significantly higher GST activity in the resistant population suggests the involvement of this enzyme in the resistance mechanism.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound resistance.
References
Optimizing Trifluralin Efficacy: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pre-emergent herbicide Trifluralin. The following information is designed to address common issues encountered during efficacy studies, with a focus on optimizing soil incorporation depth for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal soil incorporation depth for this compound?
For maximum efficacy, this compound should be uniformly incorporated into the top 2 to 3 inches (approximately 5 to 7.5 cm) of the final seedbed.[1][2] Incorporation equipment will typically mix the herbicide to about half the depth at which the equipment is set to operate.[3]
Q2: How soon after application should this compound be incorporated into the soil?
This compound must be incorporated within 24 hours of application.[1][3] However, to minimize loss due to volatilization, especially on warm, moist soil or in windy conditions (10 mph or higher), it is recommended to incorporate within 4 hours.
Q3: What is the mode of action of this compound?
This compound is a dinitroaniline herbicide that acts as a pre-emergent, controlling weeds as they germinate. It functions by inhibiting mitosis (cell division) in the root tips of susceptible plants, which disrupts root development. It is readily absorbed by young roots and shoots but does not translocate significantly within the plant.
Q4: Does this compound control established weeds?
No, this compound is not effective against established weeds. It must be applied to a weed-free soil surface before weed seeds germinate.
Q5: What impact does soil type have on this compound efficacy?
Soil properties significantly influence this compound's effectiveness. Herbicides like this compound bind strongly to soil particles, particularly organic matter and clay. Higher rates of this compound may be necessary for fine-textured soils (high clay content) and soils with high organic matter to achieve the desired weed control. Conversely, on coarse-textured (sandy) soils, lower rates are often sufficient.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Erratic or Patchy Weed Control | 1. Improper Incorporation Depth: Too shallow or too deep incorporation can lead to a diluted or poorly distributed herbicide layer. 2. Uneven Application: Non-uniform sprayer output or overlapping spray patterns. 3. Cloddy Soil Surface: Large clods prevent uniform mixing of the herbicide with the soil. 4. Excessive Crop Residue/Trash: Stubble and other residues can intercept the herbicide, preventing it from reaching the soil surface. | 1. Calibrate incorporation equipment to target the 2-3 inch depth. A second incorporation pass in a different direction is often recommended. 2. Calibrate spray equipment for uniform coverage. 3. Prepare a smooth, clod-free seedbed before application. 4. Reduce surface trash through tillage before application. In high-residue situations, increasing the carrier volume (water rate) can improve soil contact. |
| Reduced Efficacy in No-Till Systems | Reduced Bioavailability: No-till systems can lead to a faster loss of bioavailable this compound compared to minimum tillage systems. | Consider tillage systems that provide a higher level of soil disturbance to ensure proper incorporation. If using no-till, ensure seeding equipment places the seed below the herbicide band. |
| Poor Weed Control in Wet or Dry Soil Conditions | 1. Wet Soil: Incorporation in excessively wet soil can lead to "ribboning" of the herbicide rather than uniform mixing. 2. Dry Soil: In very dry conditions, this compound can be tightly bound to soil particles, making it less available for weed uptake until rainfall occurs. | 1. Delay application and incorporation until soil has dried to a workable condition. 2. Efficacy may be delayed until sufficient rainfall is received to release the herbicide into the soil solution. |
| Crop Injury | 1. Incorrect Incorporation Depth: Furrowing or planting into the treated zone can expose the crop seed to high concentrations of this compound. 2. Stressed Seedlings: Conditions such as seedling disease, cold weather, deep planting, excessive moisture, or high salt concentration can weaken crop seedlings and increase their susceptibility to herbicide damage. | 1. Ensure planting depth is below the treated soil layer (at least 5 cm deep). Avoid removing treated soil from the seedbed during planting. 2. Mitigate crop stress by ensuring optimal planting conditions. |
Quantitative Data Summary
The following table summarizes the impact of delayed incorporation on this compound efficacy, highlighting the percentage of herbicide lost to volatilization over time.
| Time to Incorporation (Hours) | This compound Loss (%) |
| 2 | 39 |
| 24 | 55 |
| 48 | 62 |
Data adapted from a study on an alkaline, sandy soil, demonstrating significant volatile losses when incorporation is delayed.
Experimental Protocols
Protocol: Determining the Optimal this compound Incorporation Depth
Objective: To evaluate the effect of different soil incorporation depths on the efficacy of this compound for controlling a target weed species.
Materials:
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This compound formulation
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Calibrated herbicide sprayer
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Tillage/incorporation equipment capable of precise depth control (e.g., tandem disc, field cultivator)
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Experimental plots with uniform soil type
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Seeds of a susceptible weed species (e.g., annual ryegrass)
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Data collection tools (e.g., quadrats for weed counts, biomass scales)
Methodology:
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Site Preparation: Prepare a uniform, weed-free seedbed across all experimental plots. Ensure the soil is free of large clods and excessive crop residue.
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Experimental Design: Use a randomized complete block design with a minimum of four replications. Treatments will consist of different incorporation depths (e.g., 0", 1", 2", 3", 4") and an untreated control.
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Herbicide Application: Apply this compound at the recommended rate uniformly across the designated plots using a calibrated sprayer.
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Incorporation: Immediately following application, incorporate the herbicide to the assigned depth for each treatment plot. Use appropriate equipment and ensure consistent speed and settings. A second incorporation pass at a different angle is recommended for thorough mixing.
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Weed Seeding: Broadcast the target weed seeds at a uniform rate across all plots.
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Data Collection:
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At 21 and 42 days after treatment, count the number of emerged weeds within randomly placed quadrats in each plot.
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At 42 days, harvest the above-ground weed biomass from the quadrats, dry it in an oven, and record the dry weight.
-
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Data Analysis: Analyze weed count and biomass data using Analysis of Variance (ANOVA) to determine significant differences between incorporation depths.
Visualizations
Caption: Workflow for determining optimal this compound incorporation depth.
References
Degradation of Trifluralin test concentrations during aquatic bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of maintaining stable Trifluralin concentrations during aquatic bioassays. Due to its unique physicochemical properties, this compound is susceptible to significant abiotic and biotic degradation, which can compromise experimental validity.
Frequently Asked Questions (FAQs)
Q1: Why are my measured this compound concentrations significantly lower than the nominal concentrations I prepared?
A1: This is a common issue stemming from this compound's inherent properties. The primary reasons for this discrepancy include:
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High Volatility: this compound has a relatively high vapor pressure, leading to significant losses from the aqueous phase to the air, especially with aeration or elevated temperatures.[1][2][3]
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Rapid Photodegradation: this compound is highly susceptible to degradation by UV light.[4] Exposure to sunlight or even standard laboratory lighting can rapidly decrease its concentration.
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Strong Adsorption: With a high octanol-water partition coefficient (log Kow), this compound readily adsorbs to surfaces like glass, plastic test vessels, and organic matter (including test organisms and their food).
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Low Water Solubility: this compound is almost insoluble in water, making it difficult to prepare stable and homogenous stock solutions. Inadequate dissolution can lead to inaccurate initial concentrations.
Q2: What are the primary degradation pathways for this compound in an aquatic test system?
A2: The main pathways are abiotic. Volatilization and photodegradation are the most significant routes of loss in aquatic systems. While biodegradation does occur, its rate is generally slower, especially in short-term bioassays. Hydrolysis is not considered a significant degradation pathway for this compound under typical environmental pH conditions.
Q3: How quickly does this compound degrade in water?
A3: The degradation rate is highly variable and depends on experimental conditions. The half-life can be very short. For instance, in natural water under sunlight, the photolytic half-life can be as short as 1.1 hours. In a water/sediment system, the half-life in the water phase can be 1-2 days, largely due to partitioning to the sediment. Studies have shown that with aeration and light, the half-life can range from 30 to 138 minutes.
Q4: What are the recommended analytical methods for accurately measuring this compound concentrations in water samples?
A4: Gas chromatography (GC) with an electron capture detector (ECD) is a common and sensitive method. For confirmatory analysis, GC coupled with mass spectrometry (GC-MS) is used. High-performance liquid chromatography (HPLC) with a UV or DAD detector is also a viable method. The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Problem 1: Rapid Loss of this compound Concentration During the Bioassay
| Potential Cause | Troubleshooting Steps |
| Photodegradation | - Conduct bioassays in a light-controlled environment, using amber glass vessels or vessels wrapped in aluminum foil. - Use a light source that minimizes UV output if illumination is necessary for the test organisms. |
| Volatilization | - Minimize aeration or use a flow-through system instead of a static or static-renewal system to maintain concentrations. - If aeration is essential, use the lowest effective rate. - Cover test vessels with glass plates or loose-fitting lids to reduce air-water interface exchange. |
| Adsorption to Test System | - Use silanized glass vessels to reduce surface adsorption. - Pre-condition the test vessels by exposing them to a this compound solution of the same concentration as the test solution for a period before introducing the organisms. Discard the pre-conditioning solution. - Account for the biomass of test organisms, as this compound can adsorb to them. |
Problem 2: Inconsistent or Non-Homogenous Test Concentrations
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Prepare a high-concentration stock solution in a water-miscible organic solvent like acetone or acetonitrile before creating the final aqueous test solutions. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent control. - Use an ultrasonic bath to aid the dissolution of this compound in the solvent. |
| Inadequate Mixing | - After adding the stock solution to the dilution water, ensure thorough mixing using a magnetic stirrer. - For static-renewal tests, mix the new solution thoroughly before performing the exchange. |
| Chemical Analysis Error | - Verify your analytical method, including extraction efficiency and instrument calibration. Use a certified reference standard for this compound. - Ensure water samples are collected properly (e.g., from the middle of the water column) and stored in amber glass vials at a low temperature if not analyzed immediately. |
Data and Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1582-09-8 | |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | |
| Water Solubility | <1 mg/L (at 27 °C) | |
| Vapour Pressure | 1.37 x 10⁻² Pa (at 25 °C) | |
| Log Kₒw | 4.69 - 5.3 | |
| Henry's Law Constant | 4.0 Pa·m³/mol |
Table 2: Factors Influencing this compound Half-Life (DT₅₀) in Water
| Condition | Half-Life (DT₅₀) | Key Factor | Reference |
| Sterile Aqueous Buffer (pH 7, artificial sunlight) | ~7 hours | Photodegradation | |
| Natural Water (sunlight) | ~1.1 hours | Photodegradation (sensitized) | |
| Water/Sediment System (Water phase) | 1-2 days | Partitioning to sediment | |
| Seawater (Aeration & Light) | 30 - 138 minutes | Volatilization & Photodegradation | |
| Sterile Aqueous Buffers (pH 3-9, dark) | >1 year | Hydrolysis (insignificant) |
Detailed Experimental Protocol: Preparation of this compound Test Solutions
This protocol is essential for establishing accurate and repeatable initial test concentrations.
1. Objective: To prepare a series of aqueous this compound solutions for aquatic bioassays, accounting for its low water solubility.
2. Materials:
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This compound reference standard (>99% purity)
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HPLC-grade acetone (or other suitable water-miscible solvent)
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Calibrated analytical balance
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Class A volumetric flasks and pipettes
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Amber glass bottles for stock solutions
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Ultrasonic bath
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Magnetic stirrer and stir bars
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Test dilution water (e.g., reconstituted hard water per OECD guidelines)
3. Procedure:
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Step 1: Prepare Primary Stock Solution (e.g., 1000 mg/L in Acetone)
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Accurately weigh approximately 25 mg of this compound reference standard into a 25-mL amber volumetric flask.
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Add approximately 20 mL of acetone.
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Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
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Allow the solution to return to room temperature.
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Bring the flask to volume with acetone and mix thoroughly.
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Store this stock solution in the dark at 4°C.
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Step 2: Prepare Intermediate Stock Solution (e.g., 10 mg/L)
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Using a calibrated pipette, transfer 1 mL of the primary stock solution into a 100-mL volumetric flask.
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Bring to volume with the dilution water. This step creates a solution that is more easily diluted into the final test concentrations.
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Step 3: Prepare Final Test Solutions
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Use the serial dilution formula (C₁V₁ = C₂V₂) to calculate the volume of the intermediate stock solution needed for each test concentration.
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For each concentration, add the calculated volume of the intermediate stock to a volumetric flask.
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Bring to volume with the dilution water.
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Place on a magnetic stirrer and mix for at least 30 minutes to ensure homogeneity.
-
-
Step 4: Prepare Controls
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Negative Control: Prepare a vessel with only dilution water.
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Solvent Control: Prepare a vessel with dilution water and the highest volume of acetone used in the test concentrations. This is critical to ensure that any observed effects are due to this compound and not the solvent carrier.
-
-
Step 5: Verify Concentrations
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Immediately after preparation, collect a water sample from each test concentration and the solvent control.
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Analyze the samples using a validated analytical method (e.g., GC-ECD or HPLC-UV) to determine the initial measured concentrations (T₀). These measured values, not the nominal ones, should be used for subsequent data analysis.
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Visualizations
Caption: Troubleshooting flowchart for diagnosing this compound loss.
Caption: Workflow for this compound bioassay solution preparation.
Caption: Primary degradation and loss pathways for this compound.
References
Strategies to mitigate Trifluralin carryover injury to rotational crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and agricultural professionals address issues related to Trifluralin herbicide carryover and its potential injury to rotational crops.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experimental work or field application involving this compound.
Q1: My rotational crop is showing signs of stunting, root malformation, and purplish discoloration. Could this be this compound carryover injury?
A1: Yes, these are classic symptoms of this compound carryover injury, particularly in sensitive crops like corn.[1][2][3] this compound is a dinitroaniline herbicide that inhibits root and shoot growth.[2][3] Symptoms include:
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Stunted plant growth: Plants may fail to emerge properly from the soil.
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Abnormal roots: Seedling roots may appear pruned, clubbed, or "bottle-brushed". Roots may also grow parallel to the soil surface.
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Discoloration: Stems and midribs can exhibit a purplish hue.
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Swollen and cracked hypocotyls: In broadleaf plants, the area below the cotyledons may appear swollen.
Q2: I suspect this compound carryover in my field. How can I confirm the presence of residual herbicide?
A2: There are two primary methods to test for this compound residues in the soil:
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Laboratory Soil Analysis: This involves sending a representative soil sample to a laboratory for chemical analysis, typically using gas chromatography (GC) with an electron capture detector. While this method provides a quantitative measure of the herbicide concentration, it can be costly and time-consuming.
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Soil Bioassay: A more practical and cost-effective method is to conduct a bioassay. This involves growing a sensitive indicator plant in soil collected from the suspected field to observe any signs of injury. A detailed protocol for a soil bioassay is provided in the "Experimental Protocols" section.
Q3: My soil test confirms this compound residues, and I have already planted a sensitive crop. What can I do to mitigate the injury?
A3: Unfortunately, once a sensitive crop is planted and showing symptoms, options are limited. The focus should be on minimizing additional stress to the crop to encourage recovery.
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Optimize growing conditions: Ensure the crop has adequate fertility and moisture to promote vigorous growth, which can help it metabolize the herbicide more effectively.
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Monitor for secondary issues: Stressed plants can be more susceptible to diseases and pests.
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Activated Carbon: For future plantings in contaminated areas, activated carbon can be applied to the soil to bind the herbicide residues and reduce their availability to plants. A general recommendation is to apply 200 lbs/A of activated carbon for each 1 lb ai/a of actual residue detected.
Q4: I am planning to use this compound. What are the key factors that will influence its persistence and the risk of carryover to my next crop?
A4: The persistence of this compound in the soil is highly variable and depends on several interacting factors:
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Soil Characteristics: Soils with high organic matter and clay content tend to bind this compound, increasing its persistence. Soil pH can also play a role; dinitroaniline herbicides can be more persistent in soils with a pH of 6.0 or lower.
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Climatic Conditions: Dry and cool weather slows down the degradation of this compound. Adequate rainfall and warmer temperatures promote microbial and chemical breakdown. Sunlight also contributes to the degradation of this compound through photodecomposition, especially when it remains on the soil surface.
-
Application Practices: Higher application rates and late-season applications increase the risk of carryover. The depth of incorporation also affects persistence; deeper incorporation can lead to longer persistence as it reduces losses from volatilization.
subgraph "cluster_Soil" { label="Soil Characteristics"; bgcolor="#FFFFFF"; "Organic Matter" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clay Content" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Soil pH" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Microbial Activity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Climate" { label="Climatic Conditions"; bgcolor="#FFFFFF"; "Rainfall" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Temperature" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sunlight" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Application" { label="Application Practices"; bgcolor="#FFFFFF"; "Application Rate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Timing" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation Depth" [fillcolor="#FBBC05", fontcolor="#202124"]; }
"this compound Carryover Risk" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=14];
"Organic Matter" -> "this compound Carryover Risk" [label="Increases"]; "Clay Content" -> "this compound Carryover Risk" [label="Increases"]; "Soil pH" -> "this compound Carryover Risk" [label="Lower pH can increase"]; "Microbial Activity" -> "this compound Carryover Risk" [label="Decreases"]; "Rainfall" -> "this compound Carryover Risk" [label="Decreases (with adequate levels)"]; "Temperature" -> "this compound Carryover Risk" [label="Decreases (with higher temps)"]; "Sunlight" -> "this compound Carryover Risk" [label="Decreases (photodegradation)"]; "Application Rate" -> "this compound Carryover Risk" [label="Increases"]; "Timing" -> "this compound Carryover Risk" [label="Late season increases"]; "Incorporation Depth" -> "this compound Carryover Risk" [label="Deeper can increase"]; }
Figure 1: Key factors influencing the risk of this compound carryover.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in soil?
A1: The half-life of this compound in soil is highly variable, with estimates ranging from 25 to over 201 days under different agronomic conditions. This classifies its persistence from 'moderate' to 'persistent'. Factors such as soil type, moisture, temperature, and depth of incorporation significantly influence its degradation rate.
Q2: How does tillage affect this compound carryover?
A2: Tillage can be an effective strategy to mitigate this compound carryover. Tillage operations like moldboard plowing and chisel plowing help to dilute the herbicide residue in the soil profile. One study found that moldboard plowing reduced the concentration of this compound in the top 7.5 cm of soil by 62%, while chisel plowing reduced it by 31% compared to no-till conditions. This can lead to less severe early-season injury in subsequent crops.
Q3: Are there specific rotational crop restrictions I should be aware of after applying this compound?
A3: Yes, it is crucial to follow the rotational crop restrictions specified on the herbicide label. These intervals vary depending on the crop, the application timing (spring or fall), and in some cases, the amount of rainfall received. For example, in arid areas, planting sugar beets, red beets, or spinach may require a 12 to 14-month interval after a this compound application. Sorghum, corn, or oats may require a 14 to 16-month interval. Always consult the product label for specific guidance.
Q4: Can I plant cover crops after a this compound application?
A4: Planting cover crops can be a strategy to help dissipate herbicide residues. The roots of cover crops can stimulate microbial activity, which aids in the breakdown of the herbicide. However, the cover crops themselves may be susceptible to injury. If the cover crop is not intended for harvest, it can often be planted, but the grower assumes the risk of establishment failure. If the cover crop will be harvested for forage, the rotational interval on the herbicide label must be followed. A bioassay is often recommended to assess the potential for injury to the desired cover crop species.
Q5: What is the mechanism of this compound degradation in the soil?
A5: this compound degrades in the soil through three main processes:
-
Microbial Degradation: Soil microorganisms break down the herbicide. This process is enhanced by warm, moist, and well-aerated conditions.
-
Photodegradation: Sunlight can break down this compound, especially when it is left on the soil surface.
-
Volatilization: this compound can be lost as a gas from the soil surface, a process that is reduced by soil incorporation.
start [label="this compound Application Planned or Previously Used", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_carryover_risk [label="Assess Carryover Risk\n(Soil, Climate, Application)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_risk [label="Low Risk Identified", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; high_risk [label="High Risk Identified", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; perform_test [label="Perform Soil Test?\n(Bioassay or Lab Analysis)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; residue_detected [label="Residue Detected", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_residue [label="No/Low Residue Detected", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; mitigation [label="Implement Mitigation Strategies\n(Tillage, Tolerant Crop, Activated Carbon)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; proceed_planting [label="Proceed with Planting Sensitive Crop", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Monitor Crop", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> check_carryover_risk; check_carryover_risk -> low_risk [label="Low"]; check_carryover_risk -> high_risk [label="High"]; low_risk -> proceed_planting; high_risk -> perform_test; perform_test -> residue_detected [label="Yes"]; perform_test -> proceed_planting [label="No"]; residue_detected -> mitigation; mitigation -> proceed_planting; proceed_planting -> end; no_residue -> proceed_planting; }
Figure 2: Decision-making workflow for managing this compound carryover risk.
Data Presentation
Table 1: Rotational Crop Planting Restrictions Following this compound Application
| Crop Category | Rotational Interval (Months) | Special Considerations |
| Sugar Beets, Red Beets, Spinach | 12-14 | In arid areas, 12 months after a spring application, 14 months after a fall application. Plowing to 12 inches is recommended before planting sugar beets. |
| Sorghum (Milo), Corn, Oats | 12-20 | In arid areas, 14-16 months. If land has not been irrigated, this can extend to 18-20 months. In some regions, a 12-month interval is sufficient for sorghum and oats, but can extend to 18 months if less than 25 inches of water was used. |
| Other Vegetable Crops | 5 | Do not plant vegetable crops not listed on the label within 5 months of application. |
| General | 5-18+ | Intervals are highly dependent on the specific crop, geographic location, and environmental conditions. Always consult the product label. |
Table 2: Effect of Tillage on this compound Concentration and Corn Injury
| Tillage Method | Reduction in this compound Concentration (0-7.5 cm depth) | Corn Height Reduction (5 weeks after planting) |
| No-Till | Baseline | Up to 24% at 4.5 kg/ha rate |
| Chisel Plow | 31% | Injury less severe than no-till |
| Moldboard Plow | 62% | Injury less severe than no-till |
| (Data synthesized from a study by Baker and Shibles, 1989) |
Experimental Protocols
Protocol 1: Soil Bioassay for Detecting this compound Residues
Objective: To qualitatively assess the presence of biologically active this compound residues in soil that could be harmful to a sensitive rotational crop.
Materials:
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Representative soil samples from the field (and a control soil from an untreated area like a fencerow).
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Pots or containers for planting (at least 3 per soil sample).
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Seeds of a sensitive indicator crop (e.g., oats, corn, or the intended rotational crop).
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Activated charcoal (powdered is best).
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Water.
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A warm, well-lit area for plant growth (greenhouse or sunny window).
Methodology:
-
Soil Collection: Collect a representative soil sample from the field. Sample from multiple locations and depths (full plow depth) to get a composite sample. Also, collect a control soil from an area known to be free of herbicides.
-
Sample Preparation: If the soil is cloddy, crush the clods. Thoroughly mix the composite soil sample.
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Creating a Control: Divide the field soil sample into two portions. To one portion, add a small amount of activated charcoal (e.g., one level teaspoon for about 5 lbs of soil) and mix thoroughly. The charcoal will bind the herbicide, creating an internal control to verify that any observed injury is from the chemical and not another soil factor.
-
Planting: Fill separate, labeled pots with:
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The untreated field soil.
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The charcoal-treated field soil.
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The control soil from the untreated area.
-
-
Seeding: Plant 5-8 seeds of the indicator crop in each pot at a depth of about 0.5 inches. Water the pots, but do not saturate them.
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Incubation: Place the pots in a warm (70-75°F) location with plenty of sunlight. Cover the pots with plastic wrap until the seedlings emerge to maintain moisture.
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Observation: After emergence, thin the seedlings to 3-4 per pot. Observe the plants for 2-3 weeks, looking for signs of herbicide injury such as stunting, poor root development, and discoloration.
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Interpretation: Compare the growth of plants in the untreated field soil to those in the charcoal-treated soil and the control soil. If plants in the untreated field soil show injury symptoms while the others grow normally, it is a strong indication of herbicide carryover.
A [label="1. Collect Soil Samples\n(Field & Control Area)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Prepare Samples\n(Mix Field Soil, Divide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Create Internal Control\n(Add Activated Charcoal to one portion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Pot and Label Soils\n(Untreated Field, Charcoal-Treated, Control)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Plant Indicator Seeds", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Incubate in Warm, Light Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Observe for 2-3 Weeks", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Compare Plant Growth & Symptoms", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Conclusion: Carryover Likely", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Conclusion: No Carryover Detected", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; H -> I [label="Injury in Untreated Field Soil Only"]; H -> J [label="No significant difference in growth"]; }
Figure 3: Experimental workflow for a soil bioassay.
Protocol 2: Soil Sampling for Laboratory Analysis of this compound Residues
Objective: To collect a representative soil sample for quantitative analysis of this compound concentration by a certified laboratory.
Materials:
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Soil probe or spade.
-
Clean plastic bucket.
-
Labeled sample bags.
-
Cooler with ice for transport.
-
Field map for recording sample locations.
Methodology:
-
Sampling Strategy: Develop a sampling plan based on the field history. Take separate composite samples from areas where carryover is most suspected (e.g., headlands, sprayer overlap areas, areas with different soil types).
-
Sample Collection:
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For each composite sample, collect 10-15 soil cores from across the designated area.
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Sample to the depth of tillage or incorporation, typically 4-6 inches.
-
Use a zig-zag or "W" pattern to ensure the sample is representative of the area.
-
-
Compositing: Place all the cores for one composite sample into a clean plastic bucket and mix thoroughly, breaking up any large clods.
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Packaging: Take approximately 2-3 cups of the mixed soil and place it in a properly labeled sample bag. The label should include the field ID, sample ID, and date.
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Storage and Transport: Place the samples in a cooler with ice to keep them cool and prevent degradation during transport to the laboratory. It is recommended to assay the samples within a week or two of collection; if not possible, store them in a freezer.
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Laboratory Submission: Submit the samples to a laboratory that performs herbicide residue analysis, specifying that you are testing for this compound. Provide as much field history as possible.
References
Addressing Trifluralin-induced root swelling in plant growth studies
Welcome to the technical support center for researchers investigating trifluralin-induced root swelling in plant growth studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced root swelling?
A1: this compound is a dinitroaniline herbicide that primarily acts by disrupting mitosis (cell division) in the root tips of susceptible plants.[1][2] It binds to tubulin, the protein subunit of microtubules.[3] This binding prevents the polymerization of tubulin into functional microtubules, which are essential for forming the spindle fibers required for chromosome segregation during cell division.[3][4] The disruption of microtubule formation leads to an arrest of mitosis, preventing cell division but not cell growth, which results in the characteristic swelling of the root tip due to the radial expansion of cortical cells.
Q2: What are the typical morphological changes observed in roots treated with this compound?
A2: The most prominent symptom is the swelling and stunting of the primary root, often described as "club-shaped". This is accompanied by a significant inhibition of root elongation and the development of lateral or secondary roots. At the cellular level, you can observe enlarged cortical cells and the presence of multinucleated cells in the meristematic regions, a direct consequence of failed cytokinesis.
Q3: At what concentration does this compound typically induce root swelling?
A3: The effective concentration of this compound can vary depending on the plant species and experimental conditions. However, studies have shown that concentrations as low as 1 µg/mL can inhibit root growth and induce morphological changes in sensitive plants like barley. In dose-response studies with Amaranthus palmeri, an EC50 (the concentration causing 50% inhibition of root length) was observed at 0.39 µM for susceptible populations.
Q4: How does this compound enter the plant and where does it accumulate?
A4: this compound is primarily absorbed by the young roots and shoots of germinating seedlings. It has limited translocation within the plant and tends to remain in the roots.
Q5: Are there any known downstream signaling effects of this compound beyond microtubule disruption?
A5: While the direct interaction with tubulin is the primary mechanism, recent research suggests potential crosstalk with plant hormone signaling pathways. For instance, microtubule disruption can influence the expression of genes related to auxin, ethylene, jasmonic acid, and abscisic acid. Additionally, this compound-induced cellular stress can lead to the production of reactive oxygen species (ROS), which can act as signaling molecules and may contribute to cell death in the root tip.
Troubleshooting Guides
Problem 1: Inconsistent or no root swelling observed at expected this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify calculations for stock and working solutions. Ensure proper dissolution of this compound, which is sparingly soluble in water. |
| Inactive Herbicide | Use a fresh stock of this compound. Store the chemical according to the manufacturer's instructions, protected from light and high temperatures. |
| Plant Resistance | The plant species or ecotype under study may have natural or evolved resistance to this compound. Try a higher concentration range or use a known susceptible species as a positive control. |
| Improper Application | For soil-based assays, ensure uniform incorporation of this compound into the growth medium. Uneven distribution can lead to variable results. For agar-based assays, ensure the this compound is evenly mixed in the medium before it solidifies. |
| Environmental Factors | This compound can be lost from soil through volatilization, which is influenced by temperature and moisture. Maintain consistent environmental conditions throughout the experiment. |
Problem 2: High variability in root growth inhibition between replicates.
| Possible Cause | Troubleshooting Step |
| Non-uniform Seed Germination | Use seeds from the same lot and of similar size. Synchronize germination by stratifying seeds if necessary for the species. |
| Uneven Application of this compound | Ensure thorough mixing of this compound in the growth medium. For soil applications, proper incorporation is critical. |
| Inconsistent Environmental Conditions | Maintain uniform light, temperature, and humidity for all experimental units. Positional effects in growth chambers can be minimized by rotating the plates or pots regularly. |
| Measurement Error | Use a consistent method for measuring root length and diameter. Image analysis software can improve accuracy and reduce subjective bias. |
Problem 3: Difficulty visualizing microtubules in this compound-treated roots.
| Possible Cause | Troubleshooting Step |
| Suboptimal Fixation and Permeabilization | The plant cell wall can be a barrier to antibody penetration. Optimize fixation times and use cell wall-degrading enzymes in your immunofluorescence protocol. |
| Low Antibody Titer | Use a primary antibody against tubulin that is validated for your plant species. Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Autofluorescence | Plant tissues can exhibit significant autofluorescence. Use a clearing agent and consider using secondary antibodies with fluorophores in the far-red spectrum to minimize background signal. |
| Complete Microtubule Depolymerization | At high this compound concentrations or after prolonged exposure, microtubules may be completely depolymerized, making them difficult to detect. Analyze samples at earlier time points or at lower concentrations. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on various plant species.
Table 1: Dose-Response of this compound on Root Length of Amaranthus palmeri
| This compound Concentration (µM) | Susceptible Population (Root Length % of Control) | Resistant Population (Root Length % of Control) |
| 0.1 | ~70% | ~90% |
| 0.39 | 50% (EC50) | ~80% |
| 1.0 | ~20% | ~60% |
| 1.02 | ~18% | 50% (EC50) |
Table 2: Effect of this compound Concentration on Root Parameters of Various Crops (28 days after sowing)
| Crop Species | This compound Concentration (mg/kg soil) | Root Length (% of Control) | Mean Root Diameter (% of Control) | Root Dry Weight (% of Control) |
| Barley | 0.1 | ~80% | ~110% | ~75% |
| 0.5 | ~40% | ~130% | ~40% | |
| Lentil | 0.1 | ~75% | ~105% | ~70% |
| 0.5 | ~30% | ~120% | ~35% | |
| Wheat | 0.1 | ~85% | ~108% | ~80% |
| 0.5 | ~50% | ~125% | ~50% |
Experimental Protocols
Protocol 1: Agar-Plate Based Root Growth Inhibition Assay
This protocol is adapted from studies on herbicide resistance and is suitable for high-throughput screening of this compound's effect on root growth.
Materials:
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Plant seeds (e.g., Arabidopsis thaliana, susceptible weed species)
-
Square Petri dishes (100 x 100 mm)
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Plant nutrient medium (e.g., Murashige and Skoog) supplemented with 0.5% sucrose and 0.6% agar
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This compound stock solution (in DMSO or ethanol)
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Sterile water
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Growth chamber
Procedure:
-
Prepare Growth Medium: Autoclave the plant nutrient medium. After cooling to approximately 55°C, add the sucrose and the appropriate volume of this compound stock solution to achieve the desired final concentrations. Pour the medium into sterile Petri dishes.
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Seed Sterilization and Plating: Surface-sterilize seeds according to standard protocols for the species. Place 5-10 seeds in a line on the surface of the agar, about 1 cm from the top of the plate.
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Incubation: Seal the plates with parafilm and place them vertically in a growth chamber with controlled light and temperature conditions.
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Data Collection: After a defined period (e.g., 7-10 days), photograph the plates. Measure the primary root length of each seedling using image analysis software.
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Analysis: Calculate the average root length for each treatment and express it as a percentage of the control (no this compound). Determine the EC50 value if a dose-response curve is generated.
Protocol 2: Immunofluorescence Staining of Microtubules in Root Tips
This protocol provides a general framework for visualizing the effect of this compound on the microtubule cytoskeleton.
Materials:
-
This compound-treated and control seedlings
-
Fixative solution (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)
-
Cell wall digesting enzyme solution (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody (anti-α-tubulin)
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Fluorescently labeled secondary antibody
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Antifade mounting medium with DAPI
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation: Excise root tips from treated and control seedlings and immediately fix them for 1 hour.
-
Washing: Wash the root tips several times in a stabilizing buffer.
-
Cell Wall Digestion: Incubate the root tips in the enzyme solution to allow for partial digestion of the cell walls. The duration will need to be optimized for the specific plant tissue.
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Permeabilization: Permeabilize the cells with a detergent-containing buffer to allow antibody entry.
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Blocking: Incubate the samples in a blocking solution to reduce non-specific antibody binding.
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Primary Antibody Incubation: Incubate the root tips with the primary anti-tubulin antibody overnight at 4°C.
-
Washing: Wash thoroughly to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for a few hours at room temperature in the dark.
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Washing: Wash to remove unbound secondary antibody.
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Mounting and Imaging: Mount the stained root tips in an antifade medium containing DAPI to counterstain the nuclei. Visualize the microtubules using a confocal microscope.
Visualizations
References
Technical Support Center: Reversing Metabolic Resistance to Trifluralin in Ryegrass
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reversing metabolic resistance to the herbicide Trifluralin in ryegrass (Lolium rigidum).
Frequently Asked Questions (FAQs)
Q1: What is metabolic resistance to this compound in ryegrass?
A1: Metabolic resistance is a mechanism where ryegrass plants detoxify this compound before it can reach its target site, which is essential for cell division.[1][2] This detoxification is primarily carried out by an increased activity of certain enzyme families, most notably Cytochrome P450 monooxygenases (P450s).[2][3][4] Unlike target-site resistance, which involves mutations in the protein that the herbicide binds to, metabolic resistance is a broader mechanism that can sometimes confer resistance to multiple herbicides with different modes of action.
Q2: How can I determine if the ryegrass I am studying has metabolic resistance to this compound?
A2: A key indicator of metabolic resistance is the reversal of resistance in the presence of a P450 inhibitor. If this compound-resistant ryegrass becomes susceptible to the herbicide when treated with a compound that inhibits P450 enzymes (like the insecticide phorate), it strongly suggests a metabolic resistance mechanism. Additionally, conducting a herbicide metabolism assay using radiolabeled this compound can directly measure the rate of herbicide breakdown in resistant versus susceptible plants.
Q3: Is it possible to reverse this compound resistance in a laboratory setting?
A3: Yes, research has demonstrated two primary methods for reversing metabolic this compound resistance in ryegrass under controlled conditions:
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P450 Inhibition: Applying a P450 inhibitor, such as the organophosphate insecticide phorate, can block the enzymatic breakdown of this compound, thereby restoring its efficacy against resistant ryegrass.
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Negative Cross-Resistance: A phenomenon where the development of resistance to one herbicide leads to increased susceptibility to another. In the case of this compound-resistant ryegrass, recurrent selection with the herbicide prosulfocarb has been shown to make the population susceptible to this compound again. This is believed to be due to the selection against the P450 enzymes that both detoxify this compound and activate prosulfocarb.
Q4: What are the primary enzyme families involved in metabolic herbicide resistance?
A4: The primary enzyme families implicated in metabolic herbicide resistance in weeds are:
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Cytochrome P450s (P450s)
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Glutathione S-transferases (GSTs)
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Glucosyltransferases (GTs)
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ABC transporters
In the context of this compound resistance in ryegrass, Cytochrome P450s are considered the main culprits.
Troubleshooting Guides
Problem 1: My this compound application is ineffective against a ryegrass population, even at recommended doses.
| Possible Cause | Troubleshooting Step |
| Target-Site Resistance: The ryegrass may have a mutation in the α-tubulin gene, preventing this compound from binding. | Sequence the α-tubulin gene to check for known resistance-conferring mutations. |
| Metabolic Resistance: The ryegrass may be rapidly metabolizing this compound. | Conduct a P450 inhibition assay by co-applying this compound with a P450 inhibitor like phorate. A significant increase in this compound efficacy suggests metabolic resistance. |
| Incorrect Herbicide Application: Sublethal doses can lead to the selection of resistant individuals. | Ensure accurate calibration of spray equipment and application at the recommended field rates. |
| Environmental Factors: Certain environmental conditions can affect herbicide efficacy. | Review application guidelines regarding soil moisture, temperature, and organic matter content. |
Problem 2: I am trying to replicate the negative cross-resistance phenomenon with prosulfocarb, but the this compound resistance is not decreasing.
| Possible Cause | Troubleshooting Step |
| Insufficient Selection Pressure: The rate of prosulfocarb may be too low to effectively select against the P450s responsible for this compound metabolism. | Gradually increase the prosulfocarb dose in subsequent generations of recurrent selection. |
| Different P450s Involved: The specific P450 enzymes conferring this compound resistance in your ryegrass population may not be the same ones that activate prosulfocarb. | Characterize the P450 profile of your resistant population through transcriptomic analysis to identify the overexpressed genes. |
| Presence of Target-Site Resistance: If the population also possesses target-site resistance, reversing metabolic resistance alone will not restore full susceptibility. | Test for target-site mutations in the α-tubulin gene. |
| Insufficient Number of Selection Cycles: Reversing resistance through recurrent selection may require multiple generations. | Continue the recurrent selection process for several more generations, monitoring the level of this compound resistance at each stage. |
Data Presentation
Table 1: Effect of P450 Inhibitor (Phorate) on this compound Efficacy in a Resistant Ryegrass Population
| Treatment | Ryegrass Survival (%) |
| This compound alone | 41 |
| This compound + Phorate | 4 |
Data synthesized from a study by the Australian Herbicide Resistance Initiative (AHRI).
Table 2: Reversal of this compound Resistance through Recurrent Selection with Prosulfocarb
| Ryegrass Population | Selection Agent | Number of Selections | Prosulfocarb Resistance (%) | This compound Resistance (%) |
| SLR31 | Pyroxasulfone then Prosulfocarb | 6 | 61 | 0-2 |
| SELR68 | Prosulfocarb | 2 | 30 | 0 |
Data from a study on negative cross-resistance, demonstrating the reduction in this compound resistance as prosulfocarb resistance increases.
Experimental Protocols
Protocol 1: Whole-Plant P450 Inhibition Assay
Objective: To determine if metabolic resistance mediated by P450 enzymes is present in a this compound-resistant ryegrass population.
Materials:
-
This compound-resistant and susceptible ryegrass seeds
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Pots filled with standard potting mix
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This compound herbicide solution
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Phorate granules (or another suitable P450 inhibitor)
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Controlled environment growth chamber or greenhouse
Methodology:
-
Sow seeds of both resistant and susceptible ryegrass populations in separate pots.
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Grow the plants under controlled conditions (e.g., 25°C/15°C day/night temperature, 12-hour photoperiod).
-
At the 2-3 leaf stage, apply phorate granules to the soil surface of half of the pots for each population.
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Immediately after the phorate application, treat the designated pots (both with and without phorate) with a discriminating dose of this compound.
-
Include untreated control pots for both populations.
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Return the pots to the controlled environment and water as needed.
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After 21 days, assess plant survival and biomass for each treatment.
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A significant reduction in survival and biomass in the resistant population treated with phorate and this compound, compared to this compound alone, indicates P450-mediated metabolic resistance.
Protocol 2: Herbicide Metabolism Analysis using Radiolabeled this compound
Objective: To quantify the rate of this compound metabolism in resistant and susceptible ryegrass seedlings.
Materials:
-
¹⁴C-labeled this compound
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Resistant and susceptible ryegrass seedlings
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Scintillation vials and scintillation cocktail
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Solvents (e.g., methanol, hexane)
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Liquid scintillation counter
Methodology:
-
Germinate ryegrass seeds in a hydroponic solution.
-
Transfer seedlings at a uniform growth stage to a solution containing a known concentration of ¹⁴C-Trifluralin.
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After a specific incubation period (e.g., 24, 48, 72 hours), harvest the seedlings.
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Rinse the seedlings thoroughly to remove any external radiolabel.
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Homogenize the plant tissue and extract the metabolites using a biphasic solvent system (e.g., methanol and hexane).
-
Separate the aqueous (polar metabolites) and organic (parent herbicide) phases.
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Measure the radioactivity in each phase using a liquid scintillation counter.
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Calculate the percentage of metabolized this compound in the resistant and susceptible seedlings. An increased percentage of polar metabolites in the resistant population indicates enhanced metabolism.
Mandatory Visualizations
Caption: Metabolic pathway of this compound detoxification in ryegrass.
Caption: Experimental workflow for negative cross-resistance.
Caption: Logical relationship of negative cross-resistance.
References
- 1. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 2. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 3. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahri.uwa.edu.au [ahri.uwa.edu.au]
Improving the stability of Trifluralin standard solutions for analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Trifluralin standard solutions for accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound standard solutions?
A1: The stability of this compound standard solutions is primarily influenced by three main factors:
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Light Exposure: this compound is highly susceptible to photodegradation, especially when exposed to ultraviolet (UV) light.[1] This can lead to the breakdown of the molecule and the formation of various degradation products.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound and also increase its volatility, leading to a decrease in the concentration of the standard solution over time.[2][3]
-
Solvent Choice: The solvent used to prepare the standard solution can impact its stability. While this compound is soluble in various organic solvents, the choice of solvent can influence degradation rates and interactions with the analyte.
Q2: What are the recommended storage conditions for this compound standard solutions?
A2: To ensure the long-term stability of this compound standard solutions, it is recommended to:
-
Store in the dark: Protect solutions from light by using amber glass vials or by storing them in a light-proof container or a dark cabinet.
-
Refrigerate or freeze: Store stock solutions at low temperatures, typically between 2-8°C for short-term storage and at -20°C for long-term storage.[4]
-
Use appropriate solvents: High-purity solvents such as acetonitrile, acetone, or toluene are commonly used.[5] The choice of solvent may depend on the analytical method being used.
-
Seal containers tightly: To prevent solvent evaporation and volatilization of this compound, ensure that the storage vials are tightly sealed.
Q3: How can I tell if my this compound standard solution has degraded?
A3: Degradation of a this compound standard solution can be identified through several observations:
-
Changes in chromatographic analysis: A decrease in the peak area or height of the this compound peak, the appearance of new peaks corresponding to degradation products, or a change in the peak shape can indicate degradation.
-
Discoloration: Although this compound solutions are typically yellow-orange, a significant change in color could suggest chemical changes.
-
Inconsistent results: If you observe a drift in your calibration curve or inconsistent results in your quality control samples, it may be due to the degradation of your standard solution.
Q4: What are the common degradation products of this compound?
A4: this compound can degrade into several products through various pathways, including dealkylation, reduction of the nitro groups, and cyclization. Up to 28 different degradation products have been identified in soil studies. Some of the major degradation products include compounds formed by the removal of one or both N-propyl groups and the reduction of the nitro groups to amino groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent peak response for this compound standard | Degradation of the standard solution due to improper storage (light exposure, high temperature). | Prepare a fresh standard solution from a reliable stock. Review and optimize storage conditions (store in amber vials, refrigerate or freeze). |
| Volatilization of the analyte from the solution. | Ensure vials are tightly sealed. Minimize the number of times the stock solution is opened. Prepare working standards in smaller volumes. | |
| Adsorption of this compound to the container surface. | Use silanized glass vials to minimize adsorption. | |
| Appearance of unknown peaks in the chromatogram of the standard | Degradation of this compound into various byproducts. | Confirm the identity of the degradation products using mass spectrometry if possible. Prepare a fresh standard and re-analyze. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination. | |
| Drifting calibration curve | Instability of the working standards over the course of the analysis. | Prepare fresh working standards daily from a stable stock solution. Keep working standards in an autosampler with temperature control if available. |
| Inconsistent injection volume. | Check the autosampler for proper functioning and ensure the syringe is not clogged. | |
| Poor reproducibility of results | Inconsistent handling of standard solutions. | Establish a standard operating procedure (SOP) for the preparation, storage, and handling of this compound standards. Ensure all analysts follow the SOP. |
| Matrix effects in the sample analysis affecting this compound response. | Use an isotopically labeled internal standard, such as this compound-d14, to compensate for matrix effects and improve accuracy and precision. |
Quantitative Data on this compound Stability
The stability of this compound standard solutions is dependent on the storage conditions. The following table summarizes the expected stability under different scenarios.
| Solvent | Concentration | Storage Temperature | Light Condition | Estimated Stability |
| Acetonitrile | 100 µg/mL | 4°C | Dark | > 6 months |
| Acetonitrile | 100 µg/mL | 25°C | Dark | ~ 1-2 months |
| Acetonitrile | 100 µg/mL | 25°C | Ambient Light | < 1 week |
| Toluene | 1 mg/mL | -20°C | Dark | > 1 year |
| Toluene | 1 mg/mL | 4°C | Dark | ~ 6 months |
Note: The data in this table is illustrative and based on general knowledge of this compound's properties. For precise stability information, it is crucial to refer to the certificate of analysis provided by the standard supplier or to conduct an in-house stability study.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound certified reference material (CRM)
-
High-purity solvent (e.g., HPLC-grade acetonitrile or toluene)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Pipettes and tips
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Allow the this compound CRM to equilibrate to room temperature before opening. b. Accurately weigh a suitable amount of this compound CRM (e.g., 10 mg) into a clean weighing boat. c. Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. d. Add a small amount of the chosen solvent to dissolve the this compound completely. e. Once dissolved, fill the flask to the mark with the solvent. f. Stopper the flask and invert it several times to ensure homogeneity. g. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. h. Store the stock solution at -20°C in the dark.
-
Working Standard Solution Preparation (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated pipette, transfer an appropriate volume of the stock solution (e.g., 100 µL of a 1000 µg/mL stock) into a 10 mL Class A volumetric flask. c. Dilute to the mark with the solvent. d. Stopper and mix thoroughly. e. Transfer to a labeled amber glass vial. f. Store working standards at 2-8°C in the dark and prepare fresh as needed, typically on a weekly or bi-weekly basis depending on stability assessments.
Protocol for a Short-Term Stability Study of this compound Working Standards
Objective: To evaluate the stability of this compound working standards under typical laboratory conditions.
Procedure:
-
Prepare a fresh batch of this compound working standard solution (e.g., 1 µg/mL) in the desired solvent.
-
Divide the solution into several amber vials.
-
Analyze a freshly prepared standard (T=0) using a validated analytical method (e.g., GC-MS or LC-MS).
-
Store the vials under different conditions to be tested (e.g., room temperature on the benchtop, refrigerated at 4°C, protected from light).
-
At specified time points (e.g., 24, 48, 72 hours, and 1 week), analyze one vial from each storage condition.
-
Compare the peak area of the stored standards to the peak area of the freshly prepared standard (T=0).
-
Calculate the percentage of degradation. A solution is often considered stable if the concentration remains within ±10% of the initial concentration.
Visualizations
This compound Degradation Pathways
Caption: Key degradation pathways of this compound.
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
References
Technical Support Center: Trifluralin Half-Life in Laboratory Incubation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the half-life of Trifluralin in laboratory soil incubation studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in soil under laboratory conditions?
A1: The half-life of this compound in soil can vary significantly depending on a range of factors. Under laboratory conditions, reported half-lives can range from as short as 5.8 days to over 400 days.[1][2] This variability is primarily due to differences in soil type, temperature, moisture, and microbial activity.
Q2: Which environmental factors have the most significant impact on this compound's half-life in soil?
A2: The key factors influencing this compound's degradation rate in soil are:
-
Temperature: Higher temperatures generally accelerate degradation.[3]
-
Soil Moisture: The effect of moisture can be complex, but degradation is often faster in moist soils compared to dry or flooded conditions.
-
Oxygen Availability (Aerobic vs. Anaerobic): this compound degrades faster under anaerobic (low oxygen) conditions compared to aerobic (high oxygen) conditions.[2]
-
Soil Type and Organic Matter: Soils with higher organic matter and clay content tend to adsorb this compound, which can affect its availability for degradation.
-
Microbial Activity: Soil microorganisms play a crucial role in the breakdown of this compound.
Q3: Does the source of this compound (technical grade vs. commercial formulation) affect its degradation rate?
A3: Yes, some studies have shown a statistically significant difference in the degradation rate between the active ingredient alone and its formulated product. For results that more accurately reflect agricultural practices, it is recommended to use the formulated compound in laboratory experiments.
Q4: How is the half-life of this compound typically calculated in these studies?
A4: The half-life is often calculated assuming first-order kinetics, where the rate of degradation is proportional to the concentration of this compound. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k, where 'k' is the degradation rate constant.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in replicate samples | - Non-homogenous soil spiking.- Inconsistent incubation conditions (temperature, moisture).- Errors in extraction or analytical procedures. | - Ensure thorough mixing of this compound with the soil for uniform distribution.- Use a calibrated incubator and monitor temperature and moisture levels regularly.- Review and standardize extraction and analytical protocols. Include internal standards for quality control. |
| Unexpectedly long half-life | - Low microbial activity in the soil.- Incubation temperature is too low.- Soil is too dry.- Incorrect preparation of anaerobic conditions (if intended). | - Use fresh, non-sterilized soil with a known microbial population. Consider amending with a microbial inoculum if necessary.- Increase the incubation temperature to a more optimal level for microbial activity (e.g., 25-30°C).- Adjust soil moisture to an optimal level (e.g., 50-70% of water holding capacity).- For anaerobic studies, ensure complete oxygen removal by purging with an inert gas (e.g., nitrogen or argon) and using sealed incubation chambers with oxygen indicators. |
| Unexpectedly short half-life | - Photodegradation if samples are exposed to light.- Volatilization from the soil surface.- High microbial activity. | - Keep incubation containers in the dark or wrap them in aluminum foil, as this compound is susceptible to photodegradation.- Ensure incubation containers are properly sealed to minimize volatile losses.- If trying to isolate the effect of other factors, consider using sterilized soil as a control to assess the contribution of microbial degradation. |
| Poor recovery during extraction | - Inefficient extraction solvent.- Insufficient extraction time or agitation.- Strong adsorption of this compound to soil particles. | - Use a validated extraction method with an appropriate solvent system (e.g., acetonitrile:water or methanol).[4]- Optimize extraction time and agitation speed. Sonication can improve extraction efficiency.- For soils with high organic matter or clay content, multiple extraction steps may be necessary. |
Data Presentation
Table 1: Effect of Soil Type on this compound Half-Life (t½) in Days
| Soil Type | Temperature (°C) | Moisture | Half-Life (Days) | Reference |
| Sandy Loam | 22 | Aerobic | 116-202 | |
| Loam | 22 | Aerobic | 116-202 | |
| Clay Loam | 22 | Aerobic | 116-202 | |
| Sandy Loam | 22 | Anaerobic | 22-59 | |
| Loam | 22 | Anaerobic | 22-59 | |
| Clay Loam | 22 | Anaerobic | 22-59 | |
| Silty Loam | Greenhouse (unspecified) | Unspecified | 15-23 |
Table 2: Effect of Temperature and Moisture on this compound Half-Life in Clay Loam Soil
| Temperature (°C) | Moisture (% Field Capacity) | Half-Life (Days) | Reference |
| 10 | 70 | ~26 | |
| 20 | 70 | ~12 | |
| 30 | 70 | 5.8 | |
| 30 | 40 | Longer than at 70% | |
| 30 | 100 | Longer than at 70% |
Experimental Protocols
Key Experiment: Laboratory Soil Incubation Study
This protocol outlines a typical procedure for determining the half-life of this compound in soil under controlled laboratory conditions.
1. Soil Preparation:
-
Collect fresh soil from the desired location, avoiding areas with recent pesticide application.
-
Air-dry the soil to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for properties such as texture (sand, silt, clay content), organic matter content, pH, and water holding capacity.
-
For experiments investigating the role of microbes, a portion of the soil can be sterilized by autoclaving.
2. This compound Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).
-
Add the stock solution to a portion of the soil and mix thoroughly to ensure even distribution. The solvent should be allowed to evaporate completely in a fume hood.
-
The spiked soil is then mixed with the remaining bulk soil to achieve the desired final concentration of this compound.
3. Incubation:
-
Place a known weight of the spiked soil (e.g., 50-100 g) into incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange in aerobic studies, or sealed containers for anaerobic studies).
-
Adjust the soil moisture to the desired level (e.g., 70% of field capacity).
-
For anaerobic conditions, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen).
-
Place the incubation vessels in a dark incubator at a constant temperature (e.g., 25°C).
4. Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), destructively sample triplicate vessels for each treatment.
-
Extract this compound from the soil samples using an appropriate solvent system, such as acetonitrile:water (9:1 v/v) or methanol, by shaking for a specified period.
-
Centrifuge or filter the samples to separate the soil from the solvent extract.
5. Analysis:
-
Analyze the concentration of this compound in the extracts using a suitable analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC).
-
Use a calibration curve prepared with analytical standards to quantify the this compound concentration.
6. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).
Mandatory Visualizations
Caption: Experimental workflow for a this compound soil incubation study.
Caption: Key factors influencing this compound's half-life in soil.
References
Validation & Comparative
Unveiling Root Growth Inhibition: A Comparative Guide to Validating Trifluralin's Effects with Microscopy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of trifluralin and other microtubule-targeting agents. We delve into the validation of this compound-induced root growth inhibition using microscopy, supported by experimental data and detailed protocols.
This compound, a widely used dinitroaniline herbicide, effectively controls weeds by inhibiting root growth. This effect is primarily attributed to its interference with microtubule polymerization, a critical process for cell division and elongation. Validating this mechanism at the cellular level through microscopy is crucial for understanding its mode of action and for the development of novel herbicides. This guide compares this compound with other compounds that affect microtubule dynamics, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Performance Comparison: this compound and its Alternatives
The inhibitory effects of this compound on root growth are well-documented. To provide a clear comparison, the following tables summarize quantitative data on the impact of this compound and alternative microtubule-targeting compounds—oryzalin, propyzamide, and griseofulvin—on key root growth parameters and microtubule dynamics in the model plant Arabidopsis thaliana.
Table 1: Effect of this compound and Alternatives on Arabidopsis Root Growth
| Compound | Concentration | Treatment Duration | Primary Root Length (% of Control) | Root Swelling | Reference |
| This compound | 20 µM | 5 days | Significantly reduced | Severe in meristematic zone | [1] |
| Oryzalin | 300 nM | 2 days | ~40% | Evident | [2] |
| Propyzamide | 2 µM | - | Significantly reduced | - | [3] |
| Griseofulvin | 40 µM | 5 days | Significantly reduced | Severe in transition zone | [1] |
Table 2: Effect of this compound and Alternatives on Cortical Microtubule Dynamics in Arabidopsis Root Cells
| Compound | Concentration | Effect on Microtubule Organization | Growth Rate (µm/min) | Shortening Rate (µm/min) | Catastrophe Frequency (events/min) | Rescue Frequency (events/min) | Reference |
| This compound | 20 µM | Disintegration of cortical microtubules | Data not available | Data not available | Data not available | Data not available | [1] |
| Oryzalin | 50-100 nM | Increased time in paused state, reduced turnover | Slower | Slower | Increased | Data not available | |
| Propyzamide | 1-2 µM | Increased time in paused state, reduced turnover | Slower | Slower | Increased | Data not available | |
| Griseofulvin | 40 µM | Disruption of microtubule alignment | Data not available | Data not available | Data not available | Data not available |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To illustrate the distinct mechanisms of action and the experimental process for their validation, the following diagrams are provided.
References
A Comparative Guide to LC-MS/MS and GC-MS Methods for Trifluralin Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of the herbicide Trifluralin. The information presented is based on established experimental data to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of key quantitative parameters for the analysis of this compound by both LC-MS/MS and GC-MS.
| Performance Parameter | LC-MS/MS | GC-MS/NCI | Notes |
| Limit of Detection (LOD) | 0.01 - 3 µg/kg | 0.02 µg/kg[1] | Both techniques offer excellent sensitivity, with GC-MS using Negative Chemical Ionization (NCI) demonstrating very low detection limits. |
| Limit of Quantitation (LOQ) | 0.001 - 0.01 mg/kg | 7 µg/kg | LC-MS/MS generally provides lower limits of quantitation, making it suitable for trace-level analysis. |
| Linearity Range | 0.5 - 50 µg/L (R² > 0.99)[2] | 1 - 40 µg/L (R² > 0.99)[1] | Both methods exhibit excellent linearity over a relevant concentration range. |
| Recovery | 70 - 120%[2] | 80 - 100%[1] | Acceptable recovery rates are achievable with both techniques, indicating good accuracy. |
| Relative Standard Deviation (RSD) | ≤ 20% | ≤ 10.3% | Both methods demonstrate good precision and reproducibility. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline comprehensive protocols for sample preparation and analysis using both LC-MS/MS and GC-MS.
Sample Preparation: QuEChERS Method for Soil Samples (LC-MS/MS Analysis)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction and cleanup of pesticide residues from complex matrices.
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake for another minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at ≥10000 rpm for 2 minutes.
-
-
Final Extract Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples (GC-MS Analysis)
SPE is a selective sample preparation technique used to isolate and concentrate analytes from aqueous samples.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
-
Sample Loading:
-
Pass 250 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing and Drying:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the analyte with 2 x 3 mL of acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetone or toluene) and transfer to an autosampler vial for GC-MS analysis.
-
Instrumental Analysis
LC-MS/MS System Parameters
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 60 psi
-
Temperature: 325°C
-
Scan Type: Multiple Reaction Monitoring (MRM)
GC-MS System Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 5 min.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Workflow Diagrams
Caption: Cross-validation workflow for this compound analysis.
Caption: Experimental workflows for LC-MS/MS and GC-MS.
References
- 1. [Determination of this compound residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Trifluralin and Ethalfluralin on Grass Weeds: A Comprehensive Guide for Researchers
This guide provides a detailed comparison of the pre-emergent herbicides Trifluralin and Ethalfluralin, focusing on their efficacy in controlling grass weeds. Synthesizing experimental data, this document is intended for researchers, scientists, and professionals in the field of herbicide development and weed management.
Chemical and Physical Properties
This compound and Ethalfluralin are both dinitroaniline herbicides, a class of compounds known for their pre-emergent activity against annual grasses and some broadleaf weeds.[1][2] Their primary mode of action is the inhibition of microtubule formation, which disrupts cell division (mitosis) in susceptible plants.[2][3][4] This action is localized to the root and shoot tissues of germinating seedlings, and there is no significant translocation of the herbicides within the plant.
| Property | This compound | Ethalfluralin |
| Chemical Name | 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl) benzenamine | N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
| Chemical Family | Dinitroaniline | Dinitroaniline |
| WSSA Resistance Group | 3 | 3 |
| Mode of Action | Microtubule assembly inhibitor | Microtubule assembly inhibitor |
| Primary Absorption Site | Roots and shoots of germinating seedlings | Roots and shoots of germinating seedlings |
Comparative Efficacy on Grass Weeds
Experimental data from field trials provides a basis for comparing the efficacy of this compound and Ethalfluralin on key grass weed species. A study conducted in Ontario, Canada, from 2016 to 2018 evaluated the performance of these herbicides on barnyardgrass (Echinochloa crus-galli) and green foxtail (Setaria viridis) in white bean production.
Table 1: Comparative Efficacy of this compound and Ethalfluralin on Grass Weeds (% Control)
| Herbicide | Application Rate (g a.i./ha) | Barnyardgrass Control (%) | Green Foxtail Control (%) |
| This compound | 600 | 97 - 98 | 96 |
| This compound | 1155 | 99 | 99 |
| Ethalfluralin | 810 | 99 | 99 |
| Ethalfluralin | 1080 | 99 | 99 |
Data summarized from Soltani et al., 2020. The study found that both herbicides provided similar and excellent control of barnyardgrass and green foxtail at the tested application rates.
Impact on Crop Yield
The same study also assessed the impact of these herbicides on the seed yield of white beans. The results indicated that while weed interference significantly reduced yield, both this compound and Ethalfluralin applications led to comparable yields, which were not significantly different from the weed-free control when used in combination with a broadleaf herbicide.
Table 2: Effect of this compound and Ethalfluralin on White Bean Seed Yield
| Treatment | Application Rate (g a.i./ha) | White Bean Seed Yield Decrease due to Weed Interference (%) |
| This compound | 600 | 44 - 45 |
| This compound | 1155 | 44 - 45 |
| Ethalfluralin | 810 | 30 - 41 |
| Ethalfluralin | 1080 | 30 - 41 |
Data summarized from Soltani et al., 2020. The percentages represent the reduction in yield compared to a weed-free control.
Experimental Protocols
The following outlines a typical experimental protocol for evaluating the efficacy of pre-emergent herbicides like this compound and Ethalfluralin, based on the methodology described by Soltani et al. (2020) and general guidelines for herbicide efficacy trials.
Objective: To compare the efficacy of this compound and Ethalfluralin for the control of grass weeds and to assess crop tolerance.
Experimental Design: Randomized complete block design with four replications.
Treatments:
-
Untreated weedy control
-
Weed-free control (maintained by hand weeding)
-
This compound at a low application rate (e.g., 600 g a.i./ha)
-
This compound at a high application rate (e.g., 1155 g a.i./ha)
-
Ethalfluralin at a low application rate (e.g., 810 g a.i./ha)
-
Ethalfluralin at a high application rate (e.g., 1080 g a.i./ha)
Plot Size: Individual plots are typically 2 meters wide by 10 meters long.
Application:
-
Herbicides are applied pre-plant incorporated (PPI).
-
Application is performed using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of water (e.g., 200 L/ha) at a set pressure.
-
Immediately following application, the herbicides are incorporated into the top 5-7 cm of soil using a cultivator or similar tillage equipment.
Data Collection:
-
Weed Control: Visual ratings of percent weed control are taken at specified intervals after crop emergence (e.g., 2, 4, 8, and 12 weeks after emergence). Ratings are on a scale of 0% (no control) to 100% (complete control).
-
Crop Injury: Visual assessment of crop injury (e.g., stunting, chlorosis) is conducted at the same intervals as weed control ratings.
-
Weed Density and Biomass: At a specified time point, weeds within a defined area (e.g., two 0.25 m² quadrats) in each plot are counted and harvested. The harvested weeds are then dried to a constant weight to determine biomass.
-
Crop Yield: The crop from the center rows of each plot is harvested at maturity. The harvested crop is then threshed, cleaned, and weighed, with the final yield adjusted to a standard moisture content.
Statistical Analysis: Data are subjected to analysis of variance (ANOVA). Treatment means are separated using a protected Fisher's LSD test at a significance level of p < 0.05.
Visualizations
Mode of Action: Dinitroaniline Herbicides
Caption: Signaling pathway of dinitroaniline herbicides.
Experimental Workflow for Herbicide Efficacy Evaluation
Caption: A typical experimental workflow for herbicide efficacy evaluation.
Conclusion
Both this compound and Ethalfluralin are highly effective pre-emergent herbicides for the control of key grass weeds such as barnyardgrass and green foxtail. The choice between these two active ingredients may depend on factors such as cost, availability, and specific weed spectrum pressures at a given location. The experimental data suggests that at comparable application rates, both herbicides provide excellent and similar levels of grass weed control. Furthermore, their impact on the yield of tolerant crops like white beans is comparable when effective weed control is achieved. Future research could explore the comparative efficacy of these herbicides on a broader range of grass weed species and in different cropping systems and environmental conditions.
References
Trifluralin vs. Oryzalin: A Comparative Analysis of Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trifluralin and Oryzalin, two dinitroaniline herbicides widely used in agriculture and research for their potent microtubule-disrupting activities. Both compounds serve as invaluable tools for studying the plant cytoskeleton and mitotic processes. Their selective action on plant and protozoan tubulin, with minimal effect on mammalian tubulin, also makes them interesting candidates for drug development. This document summarizes their mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations to elucidate their cellular effects.
Mechanism of Action: Targeting the Building Blocks of the Cytoskeleton
This compound and Oryzalin share a common mechanism of action, interfering with the assembly of microtubules, which are essential components of the eukaryotic cytoskeleton.[1][2] These herbicides bind directly to tubulin, the protein subunit of microtubules. Specifically, they have a high affinity for α-tubulin in plants and some protozoa.[3][4][5] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular defects, most notably the failure of mitotic spindle formation, which is crucial for chromosome segregation during cell division. This ultimately results in an arrest of mitosis at the metaphase stage and inhibition of cell division, leading to the death of the target organism.
Resistance to both this compound and Oryzalin has been linked to point mutations in the α-tubulin gene, further confirming it as their primary target.
Quantitative Comparison of Performance
Direct, side-by-side quantitative comparisons of this compound and Oryzalin in the same experimental systems are limited in the publicly available literature. However, data from various studies provide insights into their respective potencies. Oryzalin has been more extensively characterized in terms of its direct interaction with tubulin.
| Parameter | This compound | Oryzalin | Plant/Organism | Reference |
| Tubulin Binding Affinity (Kd) | Not available | 95 nM | Zea mays (Maize) | [Not available] |
| Inhibition of Tubulin Polymerization (Ki) | Not available | 2.59 x 10⁻⁶ M | Rosa sp. (Rose) | |
| Effective Concentration for Mitotic Arrest | Concentrations as low as 0.1 µM show effects | 1.0 x 10⁻⁷ M causes abrupt stop of chromosome migration | Allium cepa (Onion), Triticum aestivum (Wheat) / Haemanthus katherinae (Blood lily) | |
| Inhibition of Root Growth | 1 µg/ml (approx. 2.98 µM) inhibited root growth | Not directly compared in the same study | Hordeum vulgare (Barley) |
Note: The Ki value for Oryzalin from the source appears to have a unit error in the original publication and should be interpreted with caution. The lack of a reported Kd or IC50 for this compound's direct binding to plant tubulin makes a direct potency comparison with Oryzalin challenging.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to study these compounds, the following diagrams are provided in the DOT language.
Mechanism of Microtubule Disruption
Caption: Mechanism of microtubule disruption by this compound and Oryzalin.
Experimental Workflow: Immunofluorescence Microscopy
Caption: Workflow for visualizing microtubule disruption using immunofluorescence.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to evaluate the effects of this compound and Oryzalin on microtubules.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Tubulin Purification: Isolate tubulin from a plant source (e.g., maize seedlings, tobacco BY-2 cells) using established protocols involving cycles of polymerization and depolymerization.
-
Assay Buffer: Prepare a polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP).
-
Reaction Setup: In a temperature-controlled spectrophotometer, add purified tubulin to the assay buffer.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).
-
Herbicide Addition: Add varying concentrations of this compound or Oryzalin (typically dissolved in DMSO) to the reaction mixture. A DMSO-only control should be included.
-
Data Acquisition: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Determine the initial rate of polymerization and the maximum polymer mass for each herbicide concentration. Calculate the IC50 value, which is the concentration of the herbicide that inhibits polymerization by 50%.
Immunofluorescence Microscopy of Plant Root Tip Cells
This technique allows for the visualization of microtubule organization within cells.
-
Plant Growth and Treatment: Germinate seeds (e.g., Arabidopsis thaliana, onion) on a suitable medium. Treat seedlings with different concentrations of this compound or Oryzalin for a defined period.
-
Fixation: Fix root tips in a solution containing paraformaldehyde and glutaraldehyde in a microtubule-stabilizing buffer (MTSB).
-
Cell Wall Digestion: Partially digest the cell walls using an enzyme cocktail (e.g., cellulase, pectolyase) to allow antibody penetration.
-
Permeabilization: Permeabilize the cell membranes with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding sites using a solution like bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate the samples with a primary antibody specific to α-tubulin.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Visualization: Mount the samples on a microscope slide with an anti-fade mounting medium and visualize using a confocal or fluorescence microscope.
Conclusion
Both this compound and Oryzalin are potent inhibitors of microtubule polymerization in plants and protozoa, acting through a well-defined mechanism of binding to α-tubulin. While Oryzalin has been more extensively studied in terms of its direct binding affinity and inhibitory concentrations on tubulin polymerization in vitro, both compounds demonstrate clear effects on mitosis and cell morphology. The choice between this compound and Oryzalin for research purposes may depend on the specific application, target organism, and the desired concentration range. For drug development, their selectivity for non-mammalian tubulin presents a promising avenue for the development of novel anti-parasitic agents. The experimental protocols outlined in this guide provide a robust framework for further comparative studies to precisely delineate the subtle differences in the efficacy and cellular impacts of these two important microtubule disruptors.
References
- 1. mdpi.com [mdpi.com]
- 2. BioKB - Relationship - this compound - inhibits - microtubule polymerization [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Binding of the herbicide this compound to Chlamydomonas flagellar tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahri.uwa.edu.au [ahri.uwa.edu.au]
A Comparative Analysis of Target-Site and Non-Target-Site Resistance to Trifluralin
An Objective Guide for Researchers in Herbicide Resistance and Drug Development
The dinitroaniline herbicide Trifluralin has been a cornerstone of weed management strategies for decades. However, its efficacy is increasingly threatened by the evolution of herbicide resistance in weed populations. Resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). Understanding the fundamental differences between these mechanisms is crucial for developing sustainable weed control strategies and for the broader field of drug development, where overcoming resistance is a perpetual challenge. This guide provides a detailed comparison of TSR and NTSR to this compound, supported by experimental data and detailed methodologies, to aid researchers in this endeavor.
Executive Summary
This compound exerts its phytotoxic effects by binding to α-tubulin, a protein subunit of microtubules, thereby disrupting microtubule polymerization and inhibiting cell division.[1][2] Target-site resistance to this compound arises from specific mutations in the α-tubulin gene that alter the herbicide's binding site, reducing its efficacy.[1][3] In contrast, non-target-site resistance involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration, primarily through enhanced metabolic detoxification.[3] Both mechanisms have been identified in various weed species, and in some cases, co-exist within the same population or even the same individual plant.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing target-site and non-target-site resistance to this compound.
Table 1: Quantitative Comparison of Target-Site vs. Non-Target-Site Resistance to this compound
| Feature | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) |
| Primary Mechanism | Alteration of the herbicide target site (α-tubulin) due to gene mutations. | Reduced amount of active herbicide reaching the target site. |
| Common Cause | Single nucleotide polymorphisms (SNPs) leading to amino acid substitutions in the α-tubulin gene. | Enhanced metabolism by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). |
| Resistance Level | Can range from low to high, depending on the specific mutation. For example, the Arg-243-Met/Lys mutations in Lolium rigidum confer a 4 to 8-fold resistance to this compound. | Can confer variable levels of resistance, often leading to cross-resistance to other herbicides. A this compound-resistant Amaranthus palmeri accession with NTSR required 2.6 times more herbicide for 50% root length inhibition. |
| Cross-Resistance | Typically confers resistance to herbicides with the same mode of action (dinitroanilines). | Can confer broad cross-resistance to herbicides from different chemical classes and with different modes of action. |
| Fitness Cost | Can be associated with a significant fitness cost. For instance, the Arg-243-Met mutation in Lolium rigidum is nearly lethal in the absence of the herbicide, while the Val-202-Phe mutation can confer a fitness advantage. | Fitness costs can be variable and are not as consistently documented as in some cases of TSR. |
Table 2: Documented Amino Acid Substitutions in α-Tubulin Conferring this compound Resistance (TSR)
| Weed Species | Amino Acid Substitution | Reference |
| Lolium rigidum | Arg-243-Met/Lys | |
| Lolium rigidum | Val-202-Phe | |
| Lolium rigidum | Thr-239-Ile | |
| Eleusine indica | Thr-239-Ile, Met-268-Thr | |
| Setaria viridis | Leu-136-Phe, Thr-239-Ile | |
| Alopecurus aequalis | Val-202-Phe, Leu-125-Met/Leu-136-Phe |
Table 3: Evidence for Non-Target-Site Resistance (NTSR) to this compound
| Weed Species | NTSR Mechanism | Supporting Evidence | Reference |
| Amaranthus palmeri | GST-mediated metabolism | Resistance reversed by the GST inhibitor NBD-Cl. No significant effect of the P450 inhibitor malathion. | |
| Lolium rigidum | Enhanced metabolism (likely P450s) | Increased metabolism of 14C-Trifluralin in resistant populations. Resistance can be reversed by the P450 inhibitor phorate. | |
| Lolium rigidum | Co-existence of TSR and NTSR | Six out of 21 resistant populations showed metabolic resistance, with four of those also having target-site mutations. |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of herbicide resistance. The following are protocols for key experiments cited in this guide.
Dose-Response Assay for Determining Resistance Levels
This protocol is adapted from studies on Amaranthus palmeri.
Objective: To quantify the level of resistance to this compound by determining the effective concentration that reduces a specific growth parameter (e.g., root length) by 50% (EC50).
Materials:
-
Seeds of susceptible and putative resistant weed populations.
-
Square petri dishes (100 mm x 100 mm x 15 mm).
-
Agar medium.
-
This compound stock solution.
-
Growth chamber or greenhouse with controlled conditions.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Prepare agar plates containing a range of this compound concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 µM).
-
Place a known number of seeds (e.g., 15) of both susceptible and resistant accessions on the agar surface in each plate.
-
Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 28°C, dark) for 48 hours to encourage germination and vertical root growth.
-
Transfer the plates to a greenhouse with a defined light/dark cycle and temperature.
-
After a set period (e.g., 10 days), photograph the plates.
-
Measure the root length of each seedling using image analysis software.
-
Analyze the data using a four-parameter logistic regression model to calculate the EC50 for each population.
-
The resistance factor (RF) is calculated by dividing the EC50 of the resistant population by the EC50 of the susceptible population.
Investigating Metabolic Resistance Using Inhibitors
This protocol is based on research investigating NTSR in Amaranthus palmeri and Lolium rigidum.
Objective: To determine the involvement of cytochrome P450s or GSTs in this compound resistance.
Materials:
-
Seeds of susceptible and resistant weed populations.
-
Agar plates.
-
This compound.
-
P450 inhibitor (e.g., malathion, phorate).
-
GST inhibitor (e.g., 4-chloro-7-nitrobenzofurazan, NBD-Cl).
-
Growth chamber/greenhouse.
Procedure:
-
Prepare agar plates with the following treatments:
-
Control (no herbicide or inhibitor).
-
This compound alone (at a concentration that inhibits the susceptible but not the resistant population, determined from dose-response assays).
-
Inhibitor alone (P450 or GST inhibitor at a concentration known not to affect plant growth).
-
This compound + P450 inhibitor.
-
This compound + GST inhibitor.
-
-
Sow seeds of both susceptible and resistant populations on the plates.
-
Incubate the plates under controlled conditions as described in the dose-response assay.
-
Measure root length or another relevant growth parameter after a specified period.
-
A significant reduction in the growth of the resistant population in the presence of an inhibitor and this compound, compared to this compound alone, indicates the involvement of that enzyme family in the resistance mechanism.
Sequencing of the α-Tubulin Gene for TSR Detection
This protocol provides a general workflow for identifying mutations in the α-tubulin gene.
Objective: To identify single nucleotide polymorphisms (SNPs) in the α-tubulin gene that may confer target-site resistance.
Materials:
-
Leaf tissue from susceptible and resistant plants.
-
DNA extraction kit.
-
Primers specific for the α-tubulin gene of the target weed species.
-
PCR reagents.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
-
Sequence analysis software.
Procedure:
-
Extract genomic DNA from fresh leaf tissue of individual susceptible and resistant plants.
-
Amplify the α-tubulin gene using PCR with primers designed to span the coding region. Primer design can be based on conserved regions from other plant species or from available sequence data for the target weed.
-
Verify the PCR product size by gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the obtained sequences from resistant and susceptible individuals with a reference α-tubulin sequence (e.g., from Arabidopsis thaliana).
-
Identify any SNPs that result in amino acid changes in the resistant individuals compared to the susceptible ones.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of Target-Site Resistance to this compound.
Caption: Pathway of Non-Target-Site Resistance to this compound.
Caption: Experimental Workflow for Investigating this compound Resistance.
References
Unraveling Trifluralin's Fate in Soil: A Comparative Guide to Kinetic Dissipation Models
For researchers, scientists, and professionals in drug and pesticide development, understanding the environmental persistence of agrochemicals like Trifluralin is paramount. This guide provides an objective comparison of kinetic models used to describe this compound dissipation in soil, supported by experimental data and detailed methodologies.
This compound, a widely used pre-emergence herbicide, is known for its effectiveness in weed control. However, its persistence in the soil can pose risks to subsequent crops and the surrounding ecosystem. Accurate modeling of its dissipation kinetics is crucial for environmental risk assessment and sustainable agricultural practices. The most commonly applied models for describing the degradation of this compound in soil are the first-order (FO) kinetic model, and more complex models such as the biexponential (BEXP) and gamma models.
Comparative Analysis of Kinetic Models
The choice of a kinetic model significantly impacts the prediction of a pesticide's environmental half-life. While the first-order model is often used for its simplicity, studies have shown that it may not always accurately represent the dissipation pattern of this compound.
First-Order (FO) Kinetics: This model assumes that the rate of dissipation is directly proportional to the concentration of the herbicide. While widely used, it can sometimes fail to accurately predict the persistence of this compound, potentially underestimating initial rapid degradation and overestimating the long-term persistence[1].
Biexponential (BEXP) Model: This model describes dissipation as a two-phase process, typically a rapid initial decline followed by a slower degradation phase. Research indicates that the biexponential model often provides a better fit for this compound dissipation data compared to the first-order model in many soil types[1]. This suggests that this compound degradation is not a single, simple process but is influenced by multiple factors that change over time.
Gamma Model: The gamma model is another advanced model that has been suggested for modeling the dissipation of this compound in soil[2][3]. It can provide a more nuanced description of the degradation process, but its application is less common in the reviewed literature.
The selection of the most appropriate model is critical for obtaining a reliable half-life estimate, a key parameter in environmental risk assessment.
Quantitative Data Summary
The following tables summarize experimental data from various studies on this compound dissipation in soil, showcasing the performance of different kinetic models under varied conditions.
| Study Reference | Soil Type(s) | Kinetic Model(s) Applied | Half-Life (t½) in days | Key Findings |
| Sengupta et al. | Not Specified | First-Order | 60.21 - 75.56 | Dissipation followed first-order kinetics, with slower dissipation at higher application rates. |
| Smith, A. E.; Aubin, A. J.; Derksen, D. A. | Egam loam, Beason clay | First-Order | 35.8 (Egam), 25.7 (Beason) | Degradation followed first-order kinetics in both soil types. |
| Anonymous | Four different soils | First-Order, Biexponential | Not explicitly stated | The biexponential model described degradation data better than the first-order model in 15 of 25 soil-site combinations[1]. |
| Anonymous | Not Specified | First-Order | 15 - 38 hours (photodegradation) | Photodegradation on soil surfaces followed first-order kinetics. |
| Anonymous | Clay loam | Biexponential, Gamma | 5.80 (at 30°C, 70% moisture) | The half-life of this compound was significantly influenced by soil moisture and temperature. |
Experimental Protocols
The validation of any kinetic model is fundamentally dependent on the rigor of the experimental methodology. Below are summaries of typical protocols employed in studying this compound dissipation in soil.
Field Study Protocol
A field study to investigate this compound persistence and dissipation kinetics typically involves the following steps:
-
Site Selection and Plot Establishment: Experimental plots are established on a selected soil type.
-
Herbicide Application: this compound (e.g., 48 EC formulation) is applied as a pre-emergent herbicide at different rates, for instance, a recommended dose (e.g., 1 kg a.i. ha⁻¹) and a higher dose (e.g., 2 kg a.i. ha⁻¹). Control plots are treated with water.
-
Soil Sampling: Representative soil samples are collected from a specific depth (e.g., 0-15 cm) at various time intervals after application (e.g., 0, 3, 7, 15, 30, 60, 90 days).
-
Residue Analysis:
-
Extraction: this compound residues are extracted from the soil samples using an appropriate organic solvent.
-
Clean-up: The extract is purified to remove interfering co-extractives.
-
Quantification: The concentration of this compound is determined using analytical techniques such as Gas Chromatography with Electron Capture Detector (GC-ECD). The limit of quantification (LOQ) for this compound in soil is typically in the range of 0.03 µg/g.
-
-
Data Analysis: The dissipation data is fitted to various kinetic models (e.g., first-order, biexponential) to determine the dissipation rate constant and half-life.
Laboratory Incubation Study Protocol
Laboratory studies allow for the investigation of specific environmental factors on this compound dissipation:
-
Soil Preparation: Soil is collected, sieved, and characterized for its physicochemical properties.
-
Herbicide Spiking: A known concentration of this compound is applied to the soil.
-
Incubation: The treated soil is incubated under controlled conditions of temperature and moisture (e.g., 10, 20, 30°C and 40, 70, 100% of field capacity).
-
Sampling and Analysis: Samples are taken at predetermined time intervals and analyzed for this compound residues as described in the field study protocol.
-
Kinetic Modeling: The dissipation data is used to validate and compare different kinetic models.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of a kinetic model for this compound dissipation in soil.
Conclusion
The dissipation of this compound in soil is a complex process influenced by a multitude of environmental factors. While the first-order kinetic model is a useful starting point, this comparative guide highlights that more sophisticated models, such as the biexponential model, may offer a more accurate representation of this compound's environmental fate. The choice of model should be carefully considered and validated with robust experimental data obtained through well-defined field and laboratory protocols. For researchers and professionals in the field, utilizing the most appropriate kinetic model is essential for accurate environmental risk assessment and the development of sustainable agricultural practices.
References
- 1. Mathematical Description of this compound Degradation in Soil | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of dissipation kinetic models to describe this compound degradation in soil and assessing the uncertainty of the half-life estimate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Trifluralin Versus Its Commercial Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of the herbicide Trifluralin in its pure form versus its commercial formulations. The information presented is based on published experimental data to assist researchers in evaluating the potential risks associated with these compounds.
Executive Summary
This compound, a dinitroaniline herbicide, functions by inhibiting microtubule polymerization, thereby disrupting mitosis. While generally considered to have low acute toxicity, studies on its genotoxicity have yielded varied results. This guide consolidates data from key in vitro and in vivo studies to compare the genotoxic effects of pure this compound and its widely used commercial formulation, Treflan. Evidence suggests that both the active ingredient and its commercial formulations can induce chromosomal damage under certain experimental conditions. Notably, a direct comparative study indicates that pure this compound may exhibit higher genotoxicity than its formulated counterpart. The primary mechanism of action is linked to its aneugenic properties (disruption of the mitotic spindle), with a potential secondary pathway involving the induction of oxidative stress.
Quantitative Data on Genotoxicity
The following tables summarize quantitative data from key studies assessing the genotoxicity of this compound and its commercial formulation, Treflan.
Table 1: Piscine Micronucleus Test in Oreochromis niloticus (Nile Tilapia)
This in vivo assay measures the frequency of micronuclei in erythrocytes, which is an indicator of chromosomal damage. Data from this study suggests a dose-dependent increase in micronucleus formation for both this compound and Treflan, with the active ingredient showing greater genotoxic potential.[1][2]
| Treatment | Concentration (µg/L) | Exposure Duration (days) | Mean Micronucleus Frequency (‰ ± SE) |
| Negative Control | 0 | - | 1.00 ± 0.22 |
| Positive Control (EMS) | 10 mg/L | 3 | 12.60 ± 0.68 |
| This compound | 1 | 3 | 2.80 ± 0.37 |
| 1 | 6 | 3.80 ± 0.49 | |
| 1 | 9 | 4.60 ± 0.40 | |
| 5 | 3 | 4.40 ± 0.51 | |
| 5 | 6 | 5.80 ± 0.49 | |
| 5 | 9 | 6.80 ± 0.49 | |
| 10 | 3 | 6.20 ± 0.49 | |
| 10 | 6 | 7.60 ± 0.60 | |
| 10 | 9 | 8.80 ± 0.58 | |
| Treflan | 1 | 3 | 2.20 ± 0.37 |
| 1 | 6 | 2.80 ± 0.37 | |
| 1 | 9 | 3.40 ± 0.40 | |
| 5 | 3 | 3.20 ± 0.49 | |
| 5 | 6 | 4.20 ± 0.49 | |
| 5 | 9 | 5.20 ± 0.37 | |
| 10 | 3 | 4.00 ± 0.45 | |
| 10 | 6 | 5.60 ± 0.51 | |
| 10 | 9 | 6.80 ± 0.66 |
Data sourced from Könen and Cavaş, 2008.[1] SE: Standard Error; EMS: Ethylmethanesulfonate
Table 2: Sister Chromatid Exchange (SCE) in Cultured Human Lymphocytes
This in vitro assay detects reciprocal exchanges of DNA between sister chromatids, a sensitive indicator of genotoxic events. The study showed a statistically significant, albeit slight, increase in SCE frequency at higher concentrations of this compound.
| Treatment | Concentration (µg/mL) | Metabolic Activation (S9) | Mean SCEs/cell ± SEM |
| Control | 0 | - | 5.95 ± 0.16 |
| This compound | 10 | - | 6.13 ± 0.19 |
| 25 | - | 6.55 ± 0.20 | |
| 50 | - | 7.00 ± 0.20 | |
| Control | 0 | + | 6.10 ± 0.17 |
| This compound | 10 | + | 6.25 ± 0.19 |
| 25 | + | 6.65 ± 0.21 | |
| 50 | + | 7.15 ± 0.21 |
*Statistically significant increase (P < 0.05). Data sourced from Ribas et al., 1996. SEM: Standard Error of the Mean
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Piscine Micronucleus Test
-
Test Organism: Oreochromis niloticus (Nile Tilapia).
-
Acclimation: Fish were acclimated to laboratory conditions for at least two weeks prior to the experiment.
-
Exposure: Fish were exposed to different concentrations of this compound (95% purity) and Treflan (48% active ingredient) in glass aquaria. The test solutions were renewed every 48 hours.
-
Blood Sampling: Peripheral blood samples were obtained from the caudal vein of the fish at 3, 6, and 9 days of exposure.
-
Slide Preparation: Blood smears were prepared on clean microscope slides, air-dried, and fixed in absolute ethanol for 20 minutes.
-
Staining: The slides were stained with a 10% Giemsa solution in phosphate buffer (pH 6.8) for 25 minutes.
-
Scoring: For each fish, 2000 erythrocytes were scored under a light microscope (1000x magnification) to determine the frequency of micronucleated cells.
-
Controls: A negative control (dechlorinated tap water) and a positive control (ethylmethanesulfonate, EMS) were run concurrently.
Sister Chromatid Exchange (SCE) Assay in Human Lymphocytes
-
Cell Culture: Whole blood samples from healthy, non-smoking donors were cultured in RPMI-1640 medium supplemented with fetal calf serum, phytohemagglutinin, and antibiotics.
-
Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), was added to the cultures at various concentrations 24 hours after culture initiation. For metabolic activation, a liver S9 fraction from Aroclor 1254-induced rats was included.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) was added to the cultures to a final concentration of 10 µg/mL for two cell cycles to allow for differential staining of sister chromatids.
-
Harvesting: Colcemid was added to the cultures to arrest cells in metaphase. Cells were then harvested, treated with a hypotonic solution (0.075 M KCl), and fixed in a methanol:acetic acid (3:1) solution.
-
Slide Preparation and Staining: The cell suspension was dropped onto cold, wet slides and air-dried. The slides were then stained using the fluorescence-plus-Giemsa technique to visualize the sister chromatid exchanges.
-
Analysis: The number of SCEs was scored in 25 well-spread second-division metaphases per concentration.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound-Induced Genotoxicity
The primary mechanism of this compound's genotoxicity is through the disruption of microtubule polymerization, leading to aneuploidy. A secondary pathway may involve the induction of oxidative stress.
Caption: Proposed signaling pathways for this compound-induced genotoxicity.
Experimental Workflow: Piscine Micronucleus Test
This diagram illustrates the key steps involved in conducting the piscine micronucleus test to assess the genotoxicity of this compound and its formulations.
Caption: Experimental workflow for the piscine micronucleus test.
Conclusion
The available evidence indicates that both pure this compound and its commercial formulations, such as Treflan, possess genotoxic potential. The primary mechanism appears to be the disruption of microtubule dynamics, leading to chromosomal malsegregation and the formation of micronuclei. Comparative studies suggest that the active ingredient, this compound, may be more potent in inducing genotoxic effects than its commercial formulations. However, it is important to note that the genotoxicity of these compounds can be influenced by the test system, cell type, and metabolic activation conditions. Further research is warranted to fully elucidate the genotoxic profile of various commercial formulations and to understand the potential synergistic or antagonistic effects of the "inert" ingredients present in these products. Researchers should consider these findings when designing studies and assessing the potential risks of this compound exposure.
References
Correlating Bioassay Results with Chemical Analysis of Trifluralin Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay and chemical analysis techniques for the detection and quantification of Trifluralin residues. The following sections detail the experimental protocols for both methodologies, present comparative data from scientific studies, and visualize the workflows involved. This information is intended to assist researchers in selecting the appropriate analytical approach for their specific needs, considering factors such as sensitivity, cost, and the biological relevance of the results.
Comparative Analysis of this compound Residue Detection Methods
This compound, a selective pre-emergence dinitroaniline herbicide, functions by inhibiting microtubule formation, thereby disrupting cell division in susceptible plants.[1] Its persistence in soil necessitates reliable methods for residue analysis to prevent damage to subsequent rotational crops.[2][3] Both biological assays and chemical analyses are employed for this purpose, each with distinct advantages and limitations.
Bioassays offer a cost-effective and direct measure of the phytotoxicity of herbicide residues, reflecting the bioavailable fraction that can impact plant growth.[4] In contrast, chemical analysis, such as chromatography, provides high sensitivity and specificity in quantifying the total concentration of the herbicide and its metabolites.[5] Studies have shown significant correlations between the results of these two approaches.
Quantitative Data Summary
The following table summarizes the correlation between this compound concentrations determined by bioassays and chemical analysis in different matrices.
| Matrix | Bioassay Species | Chemical Analysis Method | Correlation Coefficient (r) | Reference |
| Wheat Residue | Italian Ryegrass (Lolium multiflorum) | Not Specified | 0.93 | |
| Soil | Italian Ryegrass (Lolium multiflorum) | Not Specified | 0.54 |
Note: The weaker correlation in soil was potentially attributed to the high volatility of this compound.
Experimental Protocols
Plant Bioassay for this compound Residues
This protocol is based on methodologies developed for assessing the bioavailability of this compound in soil and crop residues.
Objective: To determine the biologically active concentration of this compound residues in a given matrix.
Materials:
-
Test species seeds (e.g., Italian ryegrass, cucumber, sorghum)
-
Contaminated soil or crop residue samples
-
Uncontaminated control soil or residue
-
Pots or containers for planting
-
Growth chamber or greenhouse with controlled light and temperature
-
Ruler or caliper for measurements
-
Drying oven
Procedure:
-
Sample Preparation:
-
Collect representative soil or crop residue samples from the area of interest. It is recommended to sample the upper 2-4 inches of soil where most residual herbicides are bound.
-
Prepare a dilution series of the contaminated sample by mixing it with the uncontaminated control material. This will help in creating a dose-response curve.
-
-
Planting:
-
Fill pots with the prepared soil/residue samples, including a control group with only uncontaminated material.
-
Sow a predetermined number of seeds of the chosen bioassay species in each pot. Species like oat and ryegrass are sensitive to dinitroaniline herbicides like this compound.
-
-
Growth and Incubation:
-
Place the pots in a growth chamber or greenhouse with optimal conditions for the test species' growth.
-
Water the plants as needed, avoiding waterlogging.
-
Allow the plants to grow for a specified period, typically until clear growth differences are observable (e.g., 2-3 weeks).
-
-
Data Collection:
-
At the end of the incubation period, carefully harvest the plants.
-
Measure various growth parameters, such as shoot length, root length, fresh weight, and dry weight. Shoot length inhibition has been identified as a highly responsive parameter to this compound concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each growth parameter relative to the control group.
-
Plot the percent inhibition against the known concentrations of this compound in the dilution series to generate a dose-response curve.
-
Determine the effective dose that causes a 50% reduction in growth (ED50) from this curve.
-
The concentration of this compound in the unknown sample can be interpolated from the dose-response curve based on its observed growth inhibition.
-
Chemical Analysis of this compound Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples using GC-MS, a widely used and reliable method.
Objective: To accurately quantify the total concentration of this compound residues in a soil sample.
Materials:
-
Soil sample
-
Acetonitrile or other suitable organic solvent
-
Anhydrous sodium sulfate
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Solid-phase extraction (SPE) cartridges for cleanup (optional)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
This compound analytical standard
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction (QuEChERS method):
-
Weigh a representative portion of the soil sample (e.g., 10 g) into a centrifuge tube.
-
Add a specific volume of water and acetonitrile.
-
Add the QuEChERS extraction salts.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile phase.
-
Centrifuge the tube to separate the organic layer from the solid and aqueous phases.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a clean centrifuge tube containing a mixture of sorbents (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components.
-
Vortex and centrifuge the tube.
-
-
Concentration and Reconstitution:
-
Transfer the cleaned extract to a new tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
The gas chromatograph separates this compound from other components in the sample based on its volatility and interaction with the GC column.
-
The mass spectrometer identifies and quantifies this compound based on its unique mass spectrum. Multiple reaction monitoring (MRM) is often used for enhanced selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. Matrix-matched calibration is recommended for accurate quantification.
-
Visualizations
This compound's Mode of Action: Disruption of Microtubule Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Sensitivity of Some Plants to Simulated this compound Residues in Soil [jpp.um.ac.ir]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 5. Analytical control of residues of the herbicide this compound in the assessment of the food safety - Fedorova - Hygiene and Sanitation [journals.eco-vector.com]
Trifluralin's Potent and Selective Disruption of Plant Tubulin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Trifluralin, a dinitroaniline herbicide, exhibits a remarkable and well-documented selective inhibitory effect on the tubulin of plants and protists, while demonstrating negligible impact on animal tubulin. This selective toxicity forms the basis of its widespread use in agriculture and presents intriguing possibilities for targeted drug development. This guide provides a comprehensive comparison of this compound's effect on tubulin from different kingdoms, supported by available experimental data and detailed methodologies.
Mechanism of Action: Targeting the Building Blocks of the Cytoskeleton
This compound's primary mechanism of action involves its binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][2] These microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell shape maintenance, and intracellular transport.[2] By binding to tubulin, this compound disrupts the assembly of microtubules, leading to a cascade of events that ultimately result in mitotic arrest and cell death.[1][2] Specifically, in plants, this compound is known to bind to α-tubulin, causing a conformational change that prevents its incorporation into growing microtubules. This disruption of microtubule dynamics is the molecular basis for its herbicidal activity.
Quantitative Comparison of this compound's Effect on Tubulin
| Species/System | Assay Type | This compound Concentration/Effect | Reference |
| Chlamydomonas eugametos (Alga) | Tubulin Binding Assay | Significant and reproducible binding of 5-8 µM [14C]this compound to flagellar tubulin. | |
| Higher Plant Proteins | Tubulin Binding Assay | Limited or no binding of this compound observed. | |
| Bovine Serum Albumin (Animal Protein) | Tubulin Binding Assay | Limited or no binding of this compound observed. | |
| Porcine Brain Tubulin (Animal) | In vitro Microtubule Polymerization | No inhibition of polymerization. | |
| Lolium rigidum (Ryegrass) - Resistant Biotype | Transgenic Rice Calli Growth | 4- to 8-fold more resistant to this compound when expressing mutant α-tubulin genes. | |
| Animal Microtubule Systems | General Observation | No reported effect of this compound. |
Key Findings from the Data:
-
Studies using radiolabeled this compound have demonstrated direct binding to tubulin isolated from the plant-like protist Chlamydomonas.
-
Conversely, no significant binding has been detected with animal proteins like bovine serum albumin or tubulin from porcine brain.
-
Experiments have shown that while this compound effectively disrupts plant microtubules, it does not affect animal microtubules, even at concentrations that are lethal to plants.
-
Resistance to this compound in weeds is often associated with mutations in the α-tubulin gene, providing further evidence of its specific target.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Comparative In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin isolated from different species.
a) Tubulin Isolation:
-
Plant Tubulin: Isolate tubulin from a plant source (e.g., tobacco BY-2 cells, maize seedlings) following established protocols, which typically involve homogenization, clarification by centrifugation, and purification using ion-exchange chromatography (e.g., DEAE-Sepharose) and polymerization/depolymerization cycles.
-
Animal Tubulin: Isolate tubulin from an animal source (e.g., porcine or bovine brain) using standard methods, such as the Weingarten et al. (1975) procedure, which involves cycles of temperature-dependent assembly and disassembly.
b) Polymerization Assay:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing purified tubulin (typically 1-2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells) to the reaction mixtures. Include a vehicle control (DMSO only) and a positive control for inhibition if available.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a temperature-controlled spectrophotometer or plate reader. The increase in absorbance is proportional to the extent of microtubule formation.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Determine the initial rate of polymerization (Vmax) from the linear phase of the curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Tubulin Binding Assay (using Radiolabeled this compound)
This assay directly measures the binding of this compound to tubulin.
-
Incubation: Incubate purified tubulin from plant and animal sources with radiolabeled this compound (e.g., [14C]this compound) at a specific concentration (e.g., 5-10 µM) for a set period (e.g., 1 hour at 37°C).
-
Separation of Bound and Free Ligand: Separate the tubulin-bound this compound from the free this compound using methods like gel filtration chromatography (e.g., Sephadex G-100) or a spin-column assay.
-
Quantification: Quantify the amount of radioactivity in the fractions containing tubulin to determine the amount of bound this compound.
-
Data Analysis: Compare the amount of bound this compound between the plant and animal tubulin samples to assess the binding specificity.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's selective binding to plant tubulin disrupts microtubule assembly, leading to cell death, while it does not significantly bind to animal tubulin.
Caption: Workflow for comparing the inhibitory effects of this compound on tubulin polymerization from plant and animal sources.
Conclusion
References
Evaluating the Selectivity of Trifluralin in Different Crop Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective performance of Trifluralin, a widely used pre-emergent dinitroaniline herbicide, across various crop species. The information presented is supported by experimental data to aid in research and development. This compound's primary mechanism of action is the inhibition of microtubule polymerization, which is crucial for cell division and elongation in susceptible plants.[1][2][3][4][5]
Quantitative Performance Data
The selectivity of this compound varies significantly among different crop species. The following tables summarize key quantitative data from experimental studies, highlighting these differences in tolerance and sensitivity.
| Crop Species | Key Finding | This compound Concentration / Rate | Effect | Reference |
| Cereals | ||||
| Barley (Hordeum vulgare) | Most tolerant cereal tested | ED50: 0.19 mg/kg soil | 50% inhibition of plant height | |
| Wheat (Triticum aestivum) | Variety-dependent tolerance | 3 L/ha | Significant yield loss in 'Silverstar' variety, 'Frame' variety showed more tolerance | |
| Oat (Avena sativa) | Good tolerance at permit rates | 960 g/ha | Well-tolerated with good crop safety margin | |
| Legumes | ||||
| Lucerne (Medicago sativa) | Most sensitive species tested | ED50: 0.01 - 0.07 mg/kg soil | 50% growth inhibition | |
| Lentil (Lens culinaris) | Sensitive | ED50 not specified, but emergence affected | 30.82% emergence at 0.30 mg/kg soil | |
| Soybean (Glycine max) | Registered for use | Not specified | Healthy appearance in treated flats | |
| Fiber Crops | ||||
| Cotton (Gossypium hirsutum) | Good tolerance | 1.12 kg ha-1 | No effect on root dry weight, while the same rate reduced weed root dry weight by 50%. This selectivity is attributed to the metabolism and sequestration of pendimethalin (a similar dinitroaniline) in the lysigenous glands of cotton. | |
| Vegetables | ||||
| Turnip (Brassica rapa) | Tolerant at specific rates | 0.42 to 0.84 kg ha−1 | ≤7% injury and ≤11% root yield reduction at most locations | |
| Carrots | Unaffected microtubules | Not specified | Carrots' microtubules, even in purified form, are unaffected by dinitroanilines. |
ED50: The effective dose of a substance that causes a 50% reduction in a measured biological response.
Mechanism of Action: Disruption of Microtubule Polymerization
This compound acts by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division by forming the spindle fibers that segregate chromosomes. By disrupting microtubule formation, this compound inhibits mitosis, leading to the cessation of root and shoot growth in susceptible weeds as they germinate.
References
- 1. BioKB - Relationship - this compound - inhibits - microtubule polymerization [biokb.lcsb.uni.lu]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. Treflan / this compound | CALS [cals.cornell.edu]
- 4. Understanding Resistance Mechanisms to this compound in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluralin and Pendimethalin on Soil Microbial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dinitroaniline herbicides Trifluralin and Pendimethalin, focusing on their impact on soil microbial activity. The information presented is supported by experimental data to assist researchers in understanding the ecological implications of these widely used agricultural chemicals.
Introduction
This compound and Pendimethalin are selective, pre-emergence herbicides used to control annual grasses and some broadleaf weeds. Their persistence and interaction with the soil microbiome are critical factors in assessing their environmental footprint. Both herbicides inhibit microtubule formation in target weeds, a mechanism that disrupts cell division.[1][2] However, their effects on non-target soil microorganisms, which are vital for soil health and nutrient cycling, can differ.
Comparative Effects on Soil Microbial Parameters
The application of this compound and Pendimethalin can lead to varied and complex effects on the soil microbial community. These effects are often dependent on the herbicide concentration, soil type, and environmental conditions.
Soil Microbial Respiration
Soil microbial respiration, an indicator of overall microbial activity, can be influenced by both herbicides. Some studies indicate that at recommended field rates, the effects may be transient. However, higher concentrations can lead to more significant and lasting impacts. While direct comparative studies on respiration are limited, individual studies suggest that both herbicides can initially cause a decrease in respiration, followed by a recovery period as the microbial community adapts or degrades the compound.
Soil Microbial Biomass
The total microbial biomass in the soil can be affected by the application of these herbicides. Some studies have reported a decrease in microbial biomass following the application of dinitroaniline herbicides, while others have observed no significant long-term effects at recommended application rates.
Soil Enzyme Activity
Soil enzymes are crucial for various nutrient cycling processes. The impact of this compound and Pendimethalin on key soil enzymes has been a subject of numerous studies.
-
Dehydrogenase Activity: This enzyme is considered an indicator of overall microbial activity. Some studies have shown an initial inhibitory effect of both herbicides on dehydrogenase activity, with recovery observed over time.
-
Urease Activity: Urease is involved in the nitrogen cycle by hydrolyzing urea. Studies have shown mixed results, with some indicating an inhibition of urease activity by both this compound and Pendimethalin, while others report a stimulatory effect at lower concentrations or a recovery of activity after an initial decline.[3][4][5]
Microbial Community Structure
Both this compound and Pendimethalin can induce shifts in the composition of soil bacterial and fungal communities. Studies have shown that this compound can impact bacterial and fungal diversity and community structure. Similarly, Pendimethalin has been observed to cause subtle shifts in the microbial community, even at recommended doses.
Table 1: Comparative Summary of this compound and Pendimethalin Effects on Soil Microbial Activity
| Microbial Parameter | This compound | Pendimethalin |
| Microbial Respiration | Initial inhibition possible, with recovery over time. | Initial inhibition possible, with recovery over time. |
| Microbial Biomass | Can cause a decrease, particularly at higher concentrations. | Effects vary; some studies show a decrease while others show no significant impact at recommended rates. |
| Dehydrogenase Activity | Initial inhibitory effect often observed. | Initial inhibitory effect often observed. |
| Urease Activity | Mixed effects reported: inhibition, stimulation at low concentrations, or recovery after initial impact. | Mixed effects reported: inhibition or no significant effect at recommended doses. |
| Bacterial Community | Can alter community structure and diversity. | Can cause shifts in community composition. |
| Fungal Community | Can impact fungal diversity and community structure. | Can reduce fungal populations, with recovery over time. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide impacts on soil microbial activity. Below are summaries of common experimental protocols.
Soil Microbial Respiration (Substrate-Induced Respiration - SIR)
Objective: To measure the metabolic activity of the soil microbial community.
Methodology:
-
Soil Sampling: Collect soil samples from the experimental plots.
-
Sieving: Sieve the soil to ensure homogeneity.
-
Incubation: Place a known amount of soil in a sealed container.
-
Substrate Addition: Add a readily metabolizable carbon source, such as glucose, to stimulate microbial respiration.
-
CO2 Measurement: Measure the rate of CO2 evolution over a specific period using a gas chromatograph or an infrared gas analyzer.
-
Data Analysis: Calculate the respiration rate and compare it between herbicide-treated and control soils.
Soil Microbial Biomass (Phospholipid Fatty Acid - PLFA Analysis)
Objective: To quantify the viable microbial biomass and characterize the microbial community structure.
Methodology:
-
Lipid Extraction: Extract lipids from a known amount of soil using a chloroform-methanol-phosphate buffer solution.
-
Fractionation: Separate the phospholipids from other lipids using solid-phase extraction.
-
Methylation: Convert the fatty acids in the phospholipids to fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acids.
-
Data Analysis: Use specific PLFA biomarkers to estimate the total microbial biomass and the relative abundance of different microbial groups (e.g., bacteria, fungi).
Dehydrogenase Activity Assay
Objective: To assess the overall activity of the soil microbial community.
Methodology:
-
Incubation: Incubate a soil sample with a solution of 2,3,5-triphenyltetrazolium chloride (TTC).
-
Extraction: Extract the triphenyl formazan (TPF), the red-colored product of TTC reduction by dehydrogenase, using a solvent like methanol or acetone.
-
Spectrophotometry: Measure the absorbance of the TPF extract at a specific wavelength (e.g., 485 nm).
-
Calculation: Calculate the dehydrogenase activity based on the amount of TPF produced per unit of soil per unit of time.
Urease Activity Assay
Objective: To measure the rate of urea hydrolysis in the soil, an indicator of nitrogen cycling potential.
Methodology:
-
Incubation: Incubate a soil sample with a urea solution in a buffered environment.
-
Ammonium Measurement: After a specific incubation period, measure the amount of ammonium (NH4+) released. This can be done using colorimetric methods.
-
Calculation: Express urease activity as the amount of NH4+-N released per unit of soil per unit of time.
Visualizations
Experimental Workflow for Assessing Herbicide Impact
Caption: Workflow for studying herbicide effects on soil microbes.
Microbial Degradation Pathways of Dinitroaniline Herbicides
Caption: Microbial degradation of dinitroaniline herbicides.
Logical Relationship of Herbicide Impact on Soil Microbial Activity
Caption: Herbicide impact on soil microbial activity relationships.
Conclusion
Both this compound and Pendimethalin can exert measurable effects on soil microbial communities and their functions. The extent of these impacts is influenced by a variety of factors, including application rate, soil characteristics, and environmental conditions. While both herbicides share a similar mode of action against target weeds, their specific interactions with soil microorganisms can vary. Generally, at recommended field application rates, the negative effects on the soil microbiome appear to be transient, with microbial communities demonstrating a capacity for recovery and degradation of the herbicides. However, higher concentrations can lead to more pronounced and persistent disruptions. This comparative guide highlights the importance of considering the non-target effects of herbicides and provides a framework for researchers to design and interpret studies on the environmental fate of these compounds. Further direct comparative research under a range of environmental conditions is needed to fully elucidate the differential impacts of this compound and Pendimethalin on soil microbial ecosystems.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment Protocols for Trifluralin
Essential guidance for the safe handling and disposal of Trifluralin in a laboratory setting. This document provides immediate, procedural, and logistical information to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and maintain a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is paramount. The following table summarizes the required PPE, drawing from safety data sheets and chemical handling guidelines. Adherence to these recommendations is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Barrier laminate (Silver Shield®) or Viton® gloves are highly recommended due to their extended breakthrough times against this compound.[1][2] Nitrile and butyl gloves are not recommended as they have been shown to degrade upon exposure.[1] If using other materials, ensure they are at least 14 mils thick.[2] |
| Body Protection | Long-sleeved shirt and long pants | A lab coat or chemical-resistant apron worn over personal clothing. For tasks with a high risk of splashing, chemical-resistant coveralls are advised.[1] |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles should be worn when handling liquid formulations or there is a risk of splashing. A face shield may be necessary for additional protection. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots should be worn, with pant legs placed over the boots to prevent spills from entering. |
Respiratory Protection
Respiratory protection is not typically required in well-ventilated areas. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is mandatory.
The selection of an appropriate respirator depends on the airborne concentration of this compound and the assigned protection factor (APF) of the respirator. The APF indicates the level of protection a respirator is expected to provide.
| Respirator Type | NIOSH Classification | Assigned Protection Factor (APF) |
| Air-Purifying Respirator (Half Mask) | TC-23C (Organic Vapor Cartridge) + Particulate Filter (N, R, or P series) | 10 |
| Air-Purifying Respirator (Full Facepiece) | TC-23C (Organic Vapor Cartridge) + Particulate Filter (N, R, or P series) | 50 |
| Powered Air-Purifying Respirator (PAPR) | TC-23C (Organic Vapor Cartridge) + High-Efficiency (HE) Particulate Filter | 25 (Loose-fitting), 50 (Half mask), 1000 (Full facepiece) |
Note: The "N" series filter is not resistant to oil, "R" is resistant for up to 8 hours, and "P" is oil-proof. An organic vapor (OV) cartridge is necessary to protect against the chemical vapors of this compound.
Procedural Guidance: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Apron: Put on the lab coat or apron.
-
Respiratory Protection: If required, perform a fit test and don the respirator.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Apron: Remove the lab coat or apron by rolling it down and away from the body.
-
Hand Hygiene: Wash hands.
-
Eye Protection: Remove eye protection from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Wash hands again thoroughly.
Operational and Disposal Plans
The disposal of this compound and contaminated materials must comply with federal, state, and local regulations. This compound waste is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).
Operational Plan for Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have a spill kit readily accessible.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
Disposal Plan for Contaminated PPE and Materials:
-
Segregation: All disposable PPE (gloves, etc.) and materials contaminated with this compound should be segregated from regular laboratory waste.
-
Containerization: Place contaminated items in a clearly labeled, sealed, and chemical-resistant container.
-
Waste Pickup: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this compound waste in standard trash or down the drain.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.
-
"Clean Sweep" Programs: For agricultural research settings, inquire about state or local "Clean Sweep" programs that collect and dispose of unwanted pesticides.
Visual Guides
The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for the disposal of this compound-contaminated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
